molecular formula C16H18N2O4S B229650 Sulfaproxyline CAS No. 116-42-7

Sulfaproxyline

货号: B229650
CAS 编号: 116-42-7
分子量: 334.4 g/mol
InChI 键: FBFBRAFXKGRRHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfaproxyline (CAS 116-42-7) is a synthetic antibacterial agent of the sulfonamide family, developed for research applications, particularly in studying urinary tract infections (UTIs). Its molecular formula is C16H18N2O4S with a molecular weight of 334.39 g/mol. The compound appears as a solid powder with a melting point of approximately 173°C and a calculated density of 1.29 g/cm³. It features significant hydrophobicity with a LogP value of 4.23, indicating high membrane permeability. Historically, this compound has been clinically investigated for the treatment of urinary tract infections in specific patient populations, with studies examining its concentration in both serum and breast milk. Current research applications focus on its antimicrobial mechanisms and physicochemical properties. Studies have demonstrated that complexation with β-cyclodextrin significantly improves the dissolution rate of this compound, enhancing its research applicability. This inclusion complex formation, characterized by phase solubility studies and solid-state analysis techniques, provides researchers with modified solubility profiles for various experimental models. This compound is provided for chemical and pharmaceutical research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-23(20,21)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFBRAFXKGRRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861746
Record name N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-42-7
Record name Sulfaproxyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaproxyline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaproxyline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Aminobenzene-1-sulfonyl)-4-[(propan-2-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfaproxyline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAPROXYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR841R53VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sulfaproxyline: A Technical Guide to its Chemical Structure, Properties, and Antibacterial Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Like other sulfonamides, it is a structural analog of para-aminobenzoic acid (PABA) and functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is chemically designated as N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide.[1] Its structure consists of a central benzenesulfonamide core substituted with an aminophenyl group and a 4-isopropoxybenzamide moiety.

IdentifierValue
IUPAC Name N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide[1]
CAS Number 116-42-7[1]
Molecular Formula C₁₆H₁₈N₂O₄S[1]
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N[1]
InChI Key FBFBRAFXKGRRHI-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValue/Information
Molecular Weight 334.39 g/mol [2]
Appearance White to off-white crystalline powder.
Melting Point Experimental data for this compound is not readily available. For comparison, the related sulfonamide, Sulfadoxine, has a melting point of 190-194 °C.[3]
pKa Experimental data for this compound is not readily available. The sulfonamide group generally imparts acidic properties to the molecule. Theoretical and experimental studies on other sulfonamides can provide insights into the expected pKa range.[4][5][6]
Solubility DMSO: 55 mg/mL (164.48 mM)[7] In Vivo Formulation: A solution can be prepared in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at a concentration of 2 mg/mL.[7] Aqueous Solubility: A precise experimental value in water is not readily available. As a general reference, the aqueous solubility of Sulfadoxine is approximately 0.296 g/L.[3]
LogP (Computed) 2.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like all sulfonamides, exerts its antibacterial effect by interfering with the de novo synthesis of folic acid in bacteria. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA, RNA, and protein synthesis. Crucially, humans do not synthesize folic acid and instead obtain it from their diet, making this pathway an excellent target for selective toxicity against bacteria.

The key enzyme targeted by this compound is dihydropteroate synthase (DHPS). Due to its structural similarity to the natural substrate, para-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with 7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to dihydrofolic acid.

folic_acid_pathway GTP Guanosine Triphosphate (GTP) DHPPP 7,8-Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps Dihydropteroic_Acid Dihydropteroic Acid DHPPP->Dihydropteroic_Acid PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroic_Acid DHF Dihydrofolic Acid (DHF) Dihydropteroic_Acid->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleotides, Amino Acids THF->Precursors This compound This compound DHPS DHPS This compound->DHPS Inhibits DHFR DHFR

Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Antibacterial Spectrum

Sulfonamides, as a class, are known to be effective against a broad spectrum of Gram-positive and many Gram-negative bacteria.[8] Their activity extends to organisms such as Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella species, Salmonella species, and Escherichia coli.[8] However, resistance to sulfonamides is widespread, and they are often used in combination with other drugs. Some bacteria, like Pseudomonas aeruginosa and Serratia species, are intrinsically resistant.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are generalized protocols for determining the MIC of this compound.

1. Broth Microdilution Method [9][10][11][12][13][14]

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.

    • Microplate reader

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

    • Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

    • Inoculate each well (except the negative control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance using a microplate reader.

broth_microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare serial dilutions of this compound in broth inoculate Inoculate microplate wells prep_drug->inoculate prep_inoculum Standardize bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect or read absorbance incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination by Broth Microdilution.

2. Agar Dilution Method [15]

  • Materials:

    • Mueller-Hinton Agar (MHA)

    • This compound stock solution

    • Petri dishes

    • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted.

  • Procedure:

    • Prepare a series of MHA plates containing two-fold dilutions of this compound. A control plate without the drug should also be prepared.

    • Spot-inoculate the prepared bacterial suspension (approximately 10⁴ CFU per spot) onto the surface of the agar plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

High-Performance Liquid Chromatography (HPLC) Analysis

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound in various matrices.[16][17][18]

  • Instrumentation:

    • HPLC system with a UV or PDA detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase (Isocratic or Gradient):

    • A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

  • General Procedure:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis (e.g., dissolution of a tablet, extraction from a biological matrix).

    • Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 10-20 µL), and detection wavelength (determined by UV scan).

    • Inject the standards and the sample onto the column and record the chromatograms.

    • Quantify this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Conclusion

This compound remains a compound of interest for its antibacterial properties, which are derived from its specific inhibition of the bacterial folic acid synthesis pathway. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a foundation for researchers to conduct further investigations into the efficacy and applications of this sulfonamide antibiotic. Further experimental determination of properties such as melting point, pKa, and aqueous solubility would be beneficial for a more complete physicochemical profile.

References

A Technical Guide to Sulfaproxyline: Elucidation of its IUPAC Name, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elucidation of the IUPAC Name: N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide

The IUPAC name for Sulfaproxyline, N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide, is derived from a systematic analysis of its chemical structure, identifying the principal functional groups and all substituents according to established nomenclature rules.

The core structure is a benzamide , which consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This forms the base name of the molecule.

The substituents on the benzamide are as follows:

  • At position 4 of the benzene ring: There is a propan-2-yloxy group (also known as an isopropoxy group). This consists of a three-carbon propyl chain attached to an oxygen atom, with the attachment point being the second carbon of the propyl chain.

  • On the nitrogen atom of the amide group: There is an N-(4-aminophenyl)sulfonyl group. This is a complex substituent composed of:

    • A sulfonyl group (-SO₂-), which links the nitrogen of the amide to a phenyl group.

    • A phenyl group (a benzene ring as a substituent).

    • An amino group (-NH₂) located at position 4 of this phenyl ring.

Combining these components according to IUPAC rules results in the systematic name: N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide .[1]

A diagram illustrating the logical relationship of the IUPAC name components is provided below.

IUPAC_Elucidation Molecule This compound IUPAC_Name N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide Molecule->IUPAC_Name Principal_Group Benzamide IUPAC_Name->Principal_Group  is a Substituent1 4-propan-2-yloxy Principal_Group->Substituent1 substituted at C4 with Substituent2 N-(4-aminophenyl)sulfonyl Principal_Group->Substituent2 substituted on N with Substituent2_breakdown1 Sulfonyl Substituent2->Substituent2_breakdown1 composed of Substituent2_breakdown2 4-aminophenyl Substituent2->Substituent2_breakdown2 and

Figure 1: IUPAC Name Elucidation Workflow

Physicochemical and Spectroscopic Data

The structural identity of this compound is confirmed through various physicochemical and spectroscopic techniques. The data available from public repositories are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₆H₁₈N₂O₄S
Molecular Weight 334.39 g/mol
CAS Number 116-42-7
¹H NMR Spectroscopy Data available in public repositories (e.g., PubChem) confirming the proton environments in the molecule.
¹³C NMR Spectroscopy Data available in public repositories (e.g., PubChem) confirming the carbon skeleton of the molecule.
Mass Spectrometry LC-MS data available, providing information on the molecular weight and fragmentation pattern.

Source: PubChem CID 67002[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of key intermediates followed by their condensation. A plausible synthetic route is detailed below, based on established organic chemistry principles for the formation of ethers, acyl chlorides, and sulfonamides.

Overall Synthesis Workflow

The proposed synthesis involves three main stages:

  • Synthesis of 4-propan-2-yloxybenzoic acid: This intermediate is prepared from 4-hydroxybenzoic acid.

  • Synthesis of 4-propan-2-yloxybenzoyl chloride: The carboxylic acid is converted to the more reactive acyl chloride.

  • Condensation with Sulfanilamide: The acyl chloride is reacted with sulfanilamide to form the final product, this compound.

Synthesis_Workflow Start1 4-Hydroxybenzoic Acid Intermediate1 4-propan-2-yloxybenzoic acid Start1->Intermediate1 Start2 2-Bromopropane Start2->Intermediate1 Intermediate2 4-propan-2-yloxybenzoyl chloride Intermediate1->Intermediate2 + Reagent1 Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate2 Final_Product This compound Intermediate2->Final_Product + Start3 Start3 Sulfanilamide Start3->Final_Product

Figure 2: Proposed Synthesis Workflow for this compound
Detailed Methodologies

Step 1: Synthesis of 4-propan-2-yloxybenzoic acid

  • Reaction Setup: To a solution of 4-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Alkylation: Add 2-bromopropane to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, filter the mixture to remove the inorganic salts. Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-propan-2-yloxybenzoic acid.

Step 2: Synthesis of 4-propan-2-yloxybenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-propan-2-yloxybenzoic acid in an excess of thionyl chloride.

  • Reaction Conditions: Gently reflux the mixture until the solid dissolves and gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-propan-2-yloxybenzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamide (this compound)

  • Reaction Setup: Dissolve sulfanilamide in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine).

  • Acylation: Cool the solution in an ice bath and slowly add the 4-propan-2-yloxybenzoyl chloride prepared in the previous step.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Work-up: Pour the reaction mixture into cold water or dilute acid to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent to afford this compound.

Mechanism of Action

As a sulfonamide antibiotic, this compound is presumed to exert its therapeutic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleotides and certain amino acids. By blocking this pathway, this compound inhibits bacterial growth and replication.

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth & Replication Nucleotide_Synthesis->Bacterial_Growth This compound This compound This compound->DHPS competitively inhibits

Figure 3: Proposed Mechanism of Action of this compound

Pharmacokinetic Profile

A thorough search of the scientific literature did not yield specific quantitative pharmacokinetic data for this compound. To provide a relevant frame of reference for researchers and drug development professionals, the pharmacokinetic parameters for the structurally related long-acting sulfonamide, Sulfadoxine, are presented below.

Disclaimer: The following data pertains to Sulfadoxine and should not be considered representative of this compound. Pharmacokinetic properties can vary significantly even with minor structural modifications.

Table 2: Pharmacokinetic Parameters of Sulfadoxine in Humans

ParameterValue (for Sulfadoxine)Description
Oral Bioavailability (F) >90%The fraction of an orally administered dose that reaches systemic circulation.
Time to Peak Plasma Concentration (Tmax) 2 - 8 hoursThe time taken to reach the maximum plasma concentration after administration.
Volume of Distribution (Vd) ~0.44 L/kgThe apparent volume into which the drug is distributed in the body.
Plasma Protein Binding 85 - 90%The extent to which the drug binds to proteins in the blood plasma.
Elimination Half-life (t½) 6 - 11 daysThe time required for the plasma concentration of the drug to decrease by half.
Clearance (CL) ~0.024 L/kg/hThe volume of plasma cleared of the drug per unit time.
Primary Route of Excretion RenalThe primary organ responsible for eliminating the drug from the body.

Data compiled from studies on Sulfadoxine.

Conclusion

This technical guide has provided a detailed elucidation of the IUPAC name, a plausible synthesis protocol, and the presumed mechanism of action for this compound. The provided spectroscopic data serves as a reference for its chemical identification. While a comprehensive pharmacokinetic profile for this compound remains to be established in the public domain, the information presented herein offers a solid foundation for researchers and professionals involved in the development and study of sulfonamide-based therapeutics. Further experimental investigation is warranted to fully characterize the in vivo behavior of this compound.

References

Synthesis pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide. The synthesis is strategically designed as a convergent process, involving the independent preparation of two key precursors: 4-(1-methylethoxy)benzoic acid and 4-aminobenzenesulfonamide (sulfanilamide). This document furnishes detailed experimental protocols for each synthetic step, presents quantitative data in tabular format for clarity, and includes a visual representation of the entire synthetic workflow to aid researchers, scientists, and professionals in the field of drug development.

Overall Synthesis Pathway

The synthesis of the target molecule, N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide, is achieved through a multi-step process. The strategy involves the preparation of two key intermediates, which are then coupled in the final steps. The first intermediate is 4-(1-methylethoxy)benzoic acid, synthesized from 4-hydroxybenzoic acid. The second is the well-known antibacterial agent sulfanilamide, prepared from acetanilide. The benzoic acid derivative is converted to its more reactive acyl chloride form, which is then reacted with sulfanilamide to yield the final product.

Synthesis_Pathway cluster_A Pathway A: Preparation of Key Intermediate 1 cluster_B Pathway B: Preparation of Key Intermediate 2 (Sulfanilamide) cluster_C Pathway C: Final Coupling s_material s_material intermediate intermediate final_product final_product reagent_node reagent_node A1 4-Hydroxybenzoic Acid A2 4-(1-methylethoxy)benzoic Acid A1->A2 1. 2-Bromopropane, K2CO3, DMF 2. H3O+ C1 4-(1-methylethoxy)benzoyl Chloride A2->C1 SOCl2, reflux B1 Acetanilide B2 4-Acetamidobenzene- sulfonyl Chloride B1->B2 ClSO3H (excess) B3 4-Acetamidobenzene- sulfonamide B2->B3 NH4OH (conc.) B4 4-Aminobenzene- sulfonamide (Sulfanilamide) B3->B4 HCl, H2O, heat then Na2CO3 C2 N-((4-aminophenyl)sulfonyl)-4- (1-methylethoxy)benzamide B4->C2 Pyridine, CH2Cl2 C1->C2

Caption: Convergent synthesis pathway for N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide.

Synthesis of Precursors

Experimental Protocol: Synthesis of 4-(1-methylethoxy)benzoic Acid

This procedure details the synthesis of 4-(1-methylethoxy)benzoic acid (also known as 4-isopropoxybenzoic acid) from 4-hydroxybenzoic acid via a Williamson ether synthesis.

Reaction: 4-Hydroxybenzoic Acid + 2-Bromopropane → 4-(1-methylethoxy)benzoic Acid

Methodology:

  • To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

  • Add 2-bromopropane (1.5 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid (HCl) until the pH is approximately 2-3, causing the product to precipitate.

  • Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-(1-methylethoxy)benzoic acid.

Experimental Protocol: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

The synthesis of sulfanilamide is a well-established, multi-step process starting from acetanilide to protect the aniline amino group.[1]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Place acetanilide (1.0 eq.) in a dry flask and cool in an ice bath.

  • Add chlorosulfonic acid (ClSO₃H, ~5.0 eq.) portion-wise, ensuring the temperature remains below 20°C.[1]

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature with continuous stirring.

  • Heat the reaction mixture in a water bath at 70-80°C for 20-30 minutes to complete the reaction.[1]

  • Carefully pour the cooled reaction mixture onto crushed ice, causing the sulfonyl chloride to precipitate.

  • Filter the solid product quickly and wash with cold water. The crude product is used immediately in the next step due to its hydrolytic instability.

Step 2: Synthesis of 4-Acetamidobenzenesulfonamide

  • Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride to a flask.

  • Add concentrated aqueous ammonia (NH₄OH, ~15 mL per 10 g of sulfonyl chloride) and stir to break up any lumps.[1]

  • Heat the mixture at 70-80°C for 30 minutes.[1]

  • Cool the reaction mixture in an ice bath. The sulfonamide product will precipitate.

  • Filter the solid, wash with cold water, and dry.

Step 3: Synthesis of 4-Aminobenzenesulfonamide (Hydrolysis)

  • Place the crude 4-acetamidobenzenesulfonamide in a flask with dilute hydrochloric acid (e.g., 6 M HCl).[1]

  • Heat the mixture to reflux for 45-60 minutes.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution by slowly adding a saturated sodium carbonate (Na₂CO₃) solution until it is slightly alkaline.

  • Cool the mixture in an ice bath to complete the precipitation of sulfanilamide.

  • Filter the product, wash with cold water, and recrystallize from hot water to obtain pure 4-aminobenzenesulfonamide.

Final Assembly

Experimental Protocol: Preparation of 4-(1-methylethoxy)benzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the final acylation reaction.[2][3]

Reaction: 4-(1-methylethoxy)benzoic Acid + Thionyl Chloride → 4-(1-methylethoxy)benzoyl Chloride

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 4-(1-methylethoxy)benzoic acid (1.0 eq.).

  • Add thionyl chloride (SOCl₂, ~2.0-3.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux gently for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-(1-methylethoxy)benzoyl chloride is a liquid and can be used in the next step without further purification.

Experimental Protocol: Synthesis of N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide

This final step involves the N-acylation of the sulfonamide group of sulfanilamide with the prepared acyl chloride.[4]

Reaction: 4-Aminobenzenesulfonamide + 4-(1-methylethoxy)benzoyl Chloride → N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide

Methodology:

  • Dissolve sulfanilamide (1.0 eq.) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile, containing a non-nucleophilic base like pyridine or triethylamine (1.2 eq.).

  • Cool the solution in an ice bath to 0-5°C.

  • Add a solution of 4-(1-methylethoxy)benzoyl chloride (1.1 eq.) in the same solvent dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamide.

Data Summary

The following table summarizes typical physical properties and yields for the key compounds in the synthesis. Yields for analogous reactions reported in the literature are provided where specific data for the target molecule is unavailable.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
4-(1-methylethoxy)benzoic AcidC₁₀H₁₂O₃180.20164-167[5]>85
4-Acetamidobenzenesulfonyl ChlorideC₈H₈ClNO₃S233.67141-14470-80[1]
4-AcetamidobenzenesulfonamideC₈H₁₀N₂O₃S214.2421980-90[1]
4-Aminobenzenesulfonamide (Sulfanilamide)C₆H₈N₂O₂S172.21164.5-166.585-95[1]
N-((4-aminophenyl)sulfonyl)-4-(1-methylethoxy)benzamideC₁₆H₁₈N₂O₄S334.39Not available60-85*

*Yield is an estimate based on typical N-acylation reactions of sulfonamides.[4]

Logical Workflow for Synthesis

The following diagram illustrates the logical flow and dependencies of the synthetic procedures described.

Workflow start_node start_node process_node process_node end_node end_node start1 Start: 4-Hydroxybenzoic Acid proc1 Synthesize 4-Isopropoxybenzoic Acid (Protocol 2.1) start1->proc1 start2 Start: Acetanilide proc2 Synthesize Sulfanilamide (Protocol 2.2) start2->proc2 proc3 Prepare Acyl Chloride (Protocol 3.1) proc1->proc3 proc4 Final N-Acylation Coupling (Protocol 3.2) proc2->proc4 proc3->proc4 end1 Final Product proc4->end1

References

Sulfaproxyline's Mechanism of Action in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaproxyline, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the bacterial folic acid synthesis pathway, a metabolic route essential for the production of nucleic acids and certain amino acids, ultimately halting bacterial growth and replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including the targeted metabolic pathway, the molecular interactions at the active site of DHPS, and the common mechanisms of bacterial resistance. While specific quantitative data for this compound is not extensively available in public literature, this guide presents generalized experimental protocols and data representations typical for the sulfonamide class to inform research and development activities.

Introduction to this compound and the Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have played a crucial role in antibacterial therapy.[1][2] this compound is a representative member of this class, characterized by the core p-aminobenzenesulfonamide structure.[3] These drugs are structural analogs of para-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid.[4][5] This structural mimicry is the foundation of their mechanism of action. Because mammalian cells do not synthesize their own folic acid but instead obtain it from their diet, sulfonamides exhibit selective toxicity towards bacteria.[6][7]

The Folic Acid Biosynthesis Pathway: The Target of this compound

Bacteria, unlike mammals, must synthesize folate de novo.[8][9] Folic acid, in its reduced form tetrahydrofolate, is a vital cofactor in the transfer of one-carbon units for the synthesis of essential biomolecules, including purines, pyrimidines (and thus DNA and RNA), and amino acids like methionine.[1][10] The bacterial folate synthesis pathway is therefore an attractive target for antimicrobial agents.

The key enzyme in this pathway targeted by this compound and other sulfonamides is dihydropteroate synthase (DHPS) .[3] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a critical step in the production of dihydrofolate, which is subsequently reduced to tetrahydrofolate by dihydrofolate reductase (DHFR).

Folic_Acid_Pathway cluster_0 Bacterial Folic Acid Synthesis cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate DHF_Synthase Dihydrofolate Synthase Dihydropteroate->DHF_Synthase Glutamate Glutamate Glutamate->DHF_Synthase DHF Dihydrofolate (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acids Nucleic Acid & Amino Acid Precursors THF->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of this compound.

Molecular Mechanism of Action: Competitive Inhibition of DHPS

The antibacterial activity of this compound is a direct result of its ability to act as a competitive inhibitor of DHPS.[5] Due to its structural similarity to the natural substrate PABA, this compound binds to the PABA-binding site on the DHPS enzyme.[5] This binding is reversible and competitive, meaning that this compound and PABA vie for the same active site.

When this compound occupies the active site, it prevents the binding of PABA, thereby blocking the synthesis of 7,8-dihydropteroate. The consequence of this enzymatic blockade is the depletion of the downstream products, dihydrofolate and tetrahydrofolate. Without an adequate supply of tetrahydrofolate, the bacterium cannot synthesize the necessary precursors for DNA replication and protein synthesis, leading to the cessation of growth and cell division—a bacteriostatic effect.[6][7]

Competitive_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme_Normal DHPS Enzyme Product_Normal 7,8-Dihydropteroate (Product) Enzyme_Normal->Product_Normal Catalyzes reaction Substrate_PABA PABA (Substrate) Substrate_PABA->Enzyme_Normal Binds to active site Enzyme_Inhibited DHPS Enzyme No_Product No Product Formation Enzyme_Inhibited->No_Product Inhibitor This compound (Inhibitor) Inhibitor->Enzyme_Inhibited Competitively binds to active site PABA PABA

Caption: Logical relationship of competitive inhibition of DHPS by this compound.

Quantitative Data on Antibacterial Activity

Specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial species and the 50% inhibitory concentration (IC50) for DHPS, are not widely available in the peer-reviewed literature. However, for the broader class of sulfonamides, these values are determined through standardized assays. The following table provides a hypothetical representation of such data.

Bacterial SpeciesRepresentative SulfonamideMIC Range (µg/mL)
Escherichia coliSulfamethoxazole8 - >1024
Staphylococcus aureusSulfamethoxazole2 - 256
Streptococcus pneumoniaeSulfamethoxazole4 - >64
Haemophilus influenzaeSulfamethoxazole0.5 - 32

Note: This table is for illustrative purposes and does not represent actual data for this compound. MIC values can vary significantly based on the bacterial strain and testing conditions.

Mechanisms of Bacterial Resistance to this compound

The clinical efficacy of sulfonamides, including this compound, has been compromised by the development of bacterial resistance. The primary mechanisms of resistance include:

  • Alteration of the Target Enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to an altered enzyme with a lower affinity for sulfonamides while retaining its affinity for PABA. This is the most common mechanism of resistance.

  • Increased Production of PABA: Some bacteria can overproduce the natural substrate PABA, which can outcompete the sulfonamide inhibitor for binding to DHPS.

  • Acquisition of an Alternative Folic Acid Synthesis Pathway: Bacteria can acquire alternative genes, often via plasmids, that encode for a resistant form of DHPS.

  • Reduced Drug Permeability or Active Efflux: Changes in the bacterial cell membrane can reduce the uptake of the drug, or bacteria may acquire efflux pumps that actively transport the drug out of the cell.

Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Sulfaproxyline_ext This compound (extracellular) Sulfaproxyline_int This compound (intracellular) Sulfaproxyline_ext->Sulfaproxyline_int Uptake Cell_Membrane Cell Membrane DHPS_target DHPS Sulfaproxyline_int->DHPS_target Inhibition Altered_DHPS Altered DHPS (low affinity) Altered_DHPS->DHPS_target Replaces target Increased_PABA Increased PABA Production Increased_PABA->Sulfaproxyline_int Outcompetes Efflux_Pump Efflux Pump Efflux_Pump->Sulfaproxyline_ext Expels drug Reduced_Permeability Reduced Permeability Reduced_Permeability->Sulfaproxyline_ext Blocks uptake

Caption: Overview of bacterial resistance mechanisms to this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of sulfonamides like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Adjust the turbidity of a log-phase bacterial culture to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a positive control (bacteria in MHB, no drug) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prep_Dilutions Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.
Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against the DHPS enzyme.

Materials:

  • Purified recombinant DHPS enzyme

  • This compound solutions at various concentrations

  • Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection system (e.g., spectrophotometer or fluorometer for coupled enzyme assays)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a microplate well), combine the assay buffer, a fixed concentration of DHPS enzyme, and varying concentrations of this compound.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates PABA and DHPPP.

  • Monitor Reaction: Measure the rate of product formation over time. A common method is a coupled assay where the product, dihydropteroate, is converted to a detectable product by a second enzyme.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the DHPS activity.

Conclusion

This compound, as a member of the sulfonamide family, employs a well-established mechanism of action centered on the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway. This targeted disruption of an essential metabolic process provides the basis for its bacteriostatic activity and selective toxicity. While the core principles of its action are understood, a notable gap exists in the public domain regarding specific quantitative data for this compound. The experimental protocols outlined in this guide provide a framework for generating such data, which is crucial for a more in-depth understanding of its potency, spectrum of activity, and for the continued development of effective antimicrobial strategies in the face of growing resistance. Further research dedicated to the specific pharmacological and microbiological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

In Vitro Antibacterial Spectrum of Sulfaproxyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a sulfonamide antibiotic. This class of synthetic antimicrobial agents has been a cornerstone in treating bacterial infections for decades. Sulfonamides act by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its mechanism of action, standardized methods for susceptibility testing, and available data on its activity against various bacterial pathogens. Due to the limited availability of specific public data on this compound, this guide also draws upon information from the broader class of sulfonamides to provide a representative understanding of its potential antibacterial profile.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including this compound, exert their bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA and proteins. By disrupting this essential metabolic pathway, this compound and other sulfonamides halt bacterial growth and proliferation.

Mechanism of Action of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Nucleic Acid Precursors THF->Precursors 1-Carbon Transfer This compound This compound This compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by this compound.

In Vitro Antibacterial Spectrum

Detailed quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of bacterial species are not extensively available in publicly accessible literature. However, the antibacterial spectrum can be inferred from the general activity of the sulfonamide class of antibiotics. Sulfonamides typically exhibit activity against a broad range of Gram-positive and some Gram-negative bacteria.

It is important to note that bacterial resistance to sulfonamides is widespread, which can limit their clinical efficacy when used as a monotherapy. Combination with dihydrofolate reductase inhibitors, such as trimethoprim, can result in a synergistic and bactericidal effect, and often restores activity against some sulfonamide-resistant strains.

Table 1: Representative In Vitro Activity of Sulfonamides Against Common Bacterial Pathogens

Bacterial SpeciesRepresentative SulfonamideMIC Range (µg/mL)Notes
Gram-Positive Bacteria
Staphylococcus aureusSulfamethoxazole16 - >1024Activity is variable; often used in combination with trimethoprim.
Streptococcus pneumoniaeSulfamethoxazole8 - 64Resistance is common.
Enterococcus faecalisSulfamethoxazole>64Generally considered resistant.
Gram-Negative Bacteria
Escherichia coliSulfamethoxazole32 - >1024High rates of resistance are reported.[1]
Klebsiella pneumoniaeSulfamethoxazole64 - >1024Resistance is prevalent.
Proteus mirabilisSulfamethoxazole16 - 512Susceptibility can be variable.
Pseudomonas aeruginosaSulfamethoxazole>1024Intrinsically resistant.

Note: This table presents hypothetical and representative MIC data for sulfamethoxazole to illustrate the general spectrum of sulfonamides and should not be directly extrapolated to this compound without specific experimental validation.

Experimental Protocols for MIC Determination

The determination of the in vitro activity of an antimicrobial agent is performed using standardized methods to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[2][3] The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).[4]

Broth Microdilution Method (CLSI Guideline)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to the desired concentrations.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Assay Procedure:

  • Two-fold serial dilutions of this compound are prepared in CAMHB in the wells of a 96-well plate.

  • A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing only medium) are included.

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.[7]

3. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Broth Microdilution Experimental Workflow start Start prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate Wells prep_this compound->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with ~80% growth inhibition) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

References

Sulfaproxyline: A Technical Overview of a Sulfonamide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaproxyline is a sulfonamide antibiotic that has been used in the treatment of bacterial infections. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the broader historical and developmental context of sulfonamide drugs. Due to the limited specific historical data available for this compound, this document leverages the more extensively documented sulfonamide, sulfadoxine, as a case study to illustrate the pharmacokinetic properties and clinical investigation of this class of antibiotics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and related compounds.

Introduction to this compound

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Like other sulfonamides, it exhibits bacteriostatic activity against a range of susceptible bacteria by interfering with their folic acid synthesis.[2] It has been primarily indicated for the treatment of urinary tract infections.[1] While once more commonly used, the development of newer antibiotics with broader spectra and lower resistance profiles has led to a decrease in the widespread use of many older sulfonamides.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of an active pharmaceutical ingredient is fundamental to its development and formulation.

PropertyValueSource
Molecular Formula C16H18N2O4SPubChem CID 67002[1]
Molecular Weight 334.39 g/mol The Merck Index Online[3]
IUPAC Name N-(4-aminophenyl)sulfonyl-4-propan-2-yloxybenzamidePubChem CID 67002
CAS Number 116-42-7PubChem CID 67002[1]
Appearance White to off-white crystalline powderCymitQuimica[2]
Solubility Soluble in waterCymitQuimica[2]
Percent Composition C 57.47%, H 5.43%, N 8.38%, O 19.14%, S 9.59%The Merck Index Online[3]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial effect of this compound, like all sulfonamides, is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[2][4][5] This pathway is essential for bacteria to produce precursors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA).[5][6] The enzyme dihydropteroate synthase (DHPS) catalyzes a critical step in this pathway.[2][5] Sulfonamides, including this compound, are structurally similar to PABA.[5] This structural analogy allows them to act as competitive inhibitors of DHPS, preventing the utilization of PABA and thereby blocking the synthesis of dihydrofolic acid, a precursor to the active tetrahydrofolic acid (THF).[2][5] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[6][7]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->Dihydropteroate_Synthase Inhibition

Mechanism of Action of this compound.

Historical Development of Sulfonamides

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, representing the first class of effective systemic antibacterial agents. While specific details on the discovery and development timeline of this compound are not extensively documented in readily available literature, the general history of sulfonamides provides a crucial context. The archetypal sulfonamide, prontosil, was discovered by Gerhard Domagk, leading to a Nobel Prize in 1939. This discovery opened the door to the synthesis of numerous sulfonamide derivatives with varying pharmacokinetic properties and antimicrobial spectra.

Case Study: Sulfadoxine - A Representative Long-Acting Sulfonamide

Due to the scarcity of detailed developmental and pharmacokinetic data for this compound, the closely related long-acting sulfonamide, sulfadoxine, is presented here as a case study. Sulfadoxine is well-characterized, particularly in its combination with pyrimethamine for the treatment and prevention of malaria.[8][9]

Pharmacokinetic Profile of Sulfadoxine

The pharmacokinetic properties of sulfadoxine have been studied in various populations. A summary of key parameters is provided below.

Pharmacokinetic ParameterValuePopulation/ConditionsSource
Half-life (t½) 148 hoursPregnant WomenJID[10]
256 hoursPostpartum WomenJID[10]
6 to 11 daysGeneralPMC[11]
Area Under the Curve (AUC₀→∞) 22,816 µg/mL/hPregnant WomenJID[10]
40,106 µg/mL/hPostpartum WomenJID[10]
22,315 mg·h/literPregnant WomenPMC[11]
33,284 mg·h/literNon-pregnant WomenPMC[11]
Clearance Increased 3-foldDuring PregnancyPMC[12]
Metabolism LiverPharmacology of Sulfadoxine[8]
Excretion Primarily renalPharmacology of Sulfadoxine[8]
Experimental Protocol: Determination of Sulfonamides in Plasma by HPLC

The following provides a generalized experimental protocol for the analysis of sulfonamides in plasma using High-Performance Liquid Chromatography (HPLC), based on methodologies described in the literature.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Blood_Sample Whole Blood Sample Collection Centrifugation Centrifugation to separate plasma Blood_Sample->Centrifugation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Centrifugation->Protein_Precipitation Supernatant_Collection Collection of Supernatant Protein_Precipitation->Supernatant_Collection Evaporation Evaporation to dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 reverse-phase column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Quantification Quantification based on standard curves Chromatogram->Quantification

Generalized workflow for HPLC analysis of sulfonamides.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood samples from subjects.

    • Separate plasma via centrifugation.[13]

    • Precipitate plasma proteins using a solvent such as acetonitrile.[14]

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[15]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

    • Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.[16]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically adjusted to optimize separation.[16]

    • Flow Rate: Typically around 1 mL/min.[16]

    • Detection: UV detection at a wavelength where the sulfonamides exhibit significant absorbance (e.g., 278 nm).[16]

  • Data Analysis:

    • Generate a standard curve using known concentrations of the sulfonamide.

    • Integrate the peak areas of the analyte in the sample chromatograms.

    • Quantify the concentration of the sulfonamide in the samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a member of the historically significant sulfonamide class of antibiotics. Its mechanism of action, involving the competitive inhibition of dihydropteroate synthase, is a classic example of targeted antimicrobial chemotherapy. While specific, detailed historical and developmental data for this compound are limited, the extensive research on related compounds like sulfadoxine provides valuable insights into the properties and clinical investigation of long-acting sulfonamides. This technical guide serves as a resource for understanding the fundamental scientific principles underlying this compound and its place within the broader context of antimicrobial drug development.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Sulfonamides in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific pharmacokinetic or metabolic data for sulfaproxyline in any animal model. Therefore, this guide provides a comprehensive overview of the pharmacokinetics and metabolism of the broader class of sulfonamide antibiotics in various animal species, using data from structurally related and commonly used sulfonamides as surrogates. The principles and data presented herein are intended to serve as a valuable reference for researchers and professionals in the field.

Introduction to Sulfonamide Pharmacokinetics in Veterinary Medicine

Sulfonamides are a class of synthetic antimicrobial agents that have been widely used in veterinary medicine for the treatment and prevention of bacterial and protozoal infections.[1] They act as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth.[1] The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion (ADME), can vary significantly among different sulfonamide compounds and across various animal species. These differences are crucial for determining appropriate dosage regimens to ensure therapeutic efficacy while minimizing the risk of adverse effects and drug residues in food-producing animals.

General Pharmacokinetic Profile of Sulfonamides in Animals

Absorption

The absorption of sulfonamides following oral administration is highly variable and depends on the specific drug's physicochemical properties, the formulation, and the animal species. In monogastric animals, most sulfonamides are well-absorbed from the gastrointestinal tract. However, in ruminants, the large volume and unique physiological environment of the rumen can influence the rate and extent of absorption. For instance, the degree of ionization of the sulfonamide in the rumen fluid plays a significant role, with less ionized forms being more readily absorbed.[2]

Distribution

Once absorbed, sulfonamides are distributed throughout the body. The extent of distribution is influenced by factors such as plasma protein binding, lipid solubility, and the pKa of the drug.[3] Sulfonamides with a higher degree of plasma protein binding tend to have a lower volume of distribution. They can penetrate various tissues and body fluids, including pleural, peritoneal, synovial, and ocular fluids.[1] Concentrations in tissues like muscle and bone are typically lower than in plasma.[1]

Metabolism

The liver is the primary site of sulfonamide metabolism. The major metabolic pathways include N4-acetylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[1] There are notable species-specific differences in metabolism. For example, dogs are deficient in the N-acetyltransferase enzymes and therefore do not acetylate sulfonamides to any significant extent.[4][5] In contrast, acetylation is a major metabolic pathway in many other species, including pigs and some ruminants.[6] The acetylated metabolites are generally less active and less soluble than the parent compounds.[1]

Excretion

Sulfonamides and their metabolites are primarily excreted by the kidneys through glomerular filtration and active tubular secretion.[4] The rate of renal excretion is influenced by urine pH and flow rate. Alkalinization of the urine can increase the solubility and excretion of some sulfonamides and their acetylated metabolites, reducing the risk of crystalluria.[3]

Quantitative Pharmacokinetic Data of Representative Sulfonamides

The following tables summarize key pharmacokinetic parameters for several commonly used sulfonamides in various animal models. These values are compiled from multiple studies and are presented as ranges or means ± standard deviation where available.

Table 1: Pharmacokinetic Parameters of Sulfadiazine in Animal Models

Animal SpeciesAdministration RouteDose (mg/kg)Half-life (t½) (h)Bioavailability (F) (%)Volume of Distribution (Vd) (L/kg)Clearance (Cl) (mL/kg/h)
CattleIntravenous (IV)53.6 - 5.7[7]-0.59 - 0.72[7]1.43 - 1.88 (ml/min/kg)[7]
CattleOral10->85[8]--
SheepIntravenous (IV)-4.10 ± 0.58[9]---
SheepIntramuscular (IM)-4.03 ± 0.31[9]69.0 ± 10.5[9]--
Broiler ChickensIntravenous (IV)33.343.2[10]-0.43[10]-
Broiler ChickensOral33.34-~80[10]--
GoatsOral10-83.9 ± 17.0[2]--

Table 2: Pharmacokinetic Parameters of Sulfamethazine in Animal Models

Animal SpeciesAdministration RouteDose (mg/kg)Half-life (t½) (h)Bioavailability (F) (%)Volume of Distribution (Vd) (L/kg)Clearance (Cl) (mL/kg/h)
CattleIntravenous (IV)607.46 ± 1.05[8]--30.34[8]
CattleIntravenous (IV)-9[1]-0.35[1]-
PigsIntravenous (IV)80--0.77 ± 0.06[11]54 ± 1[11]
PigsIntramuscular (IM)80-101 ± 7[11]--
SheepIntravenous (IV)1003.88 ± 0.64[12]--88 ± 19[12]
GoatsIntravenous (IV)1004.00 ± 0.34[12]--55 ± 4[12]

Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Animal Models

Animal SpeciesAdministration RouteDose (mg/kg)Half-life (t½) (h)Bioavailability (F) (%)Volume of Distribution (Vd) (L/kg)Clearance (Cl) (mL/kg/h)
DogsIntravenous (IV)5513.1[3]---
DogsOral--55 - 60[3]--
CatsIntravenous (IV)5510.16 ± 2.50[7]--18.8 ± 4.6[7]

Table 4: Pharmacokinetic Parameters of Other Sulfonamides in Animal Models

SulfonamideAnimal SpeciesAdministration RouteDose (mg/kg)Half-life (t½) (h)Bioavailability (F) (%)
SulfathiazolePigsIntravenous (IV)721.4[13]-
SulfathiazolePigsOral214-73[13]
SulfadoxineSows (Lactating)Intravenous (IV)12--
SulfadoxineSows (Pregnant)Intravenous (IV)12--
SulfamethoxazoleBroiler ChickensIntravenous (IV)-2.83[14]~100[14]

Experimental Protocols

The following sections describe generalized methodologies for key experiments in the study of sulfonamide pharmacokinetics in animal models.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a sulfonamide after administration to a target animal species.

Methodology:

  • Animal Selection and Acclimatization:

    • Select healthy animals of the specified species, age, and weight.

    • House the animals in a controlled environment with a standard light-dark cycle, temperature, and humidity.

    • Allow an acclimatization period of at least one week before the study.

    • Provide ad libitum access to water and a standard diet, ensuring the feed is free of any antimicrobial agents.

  • Ethical Considerations:

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board.

    • Procedures should be designed to minimize animal discomfort and distress.

  • Drug Administration:

    • For intravenous (IV) administration, a sterile solution of the sulfonamide is injected into a suitable vein (e.g., jugular vein in cattle, ear vein in pigs).[8][11]

    • For oral (PO) administration, the drug can be given as a solution via gavage, in a capsule, or mixed with a small amount of feed.[2][8]

    • For intramuscular (IM) administration, the drug is injected into a major muscle mass.[9]

    • The dose is calculated based on the body weight of each animal.

  • Sample Collection:

    • Collect blood samples at predetermined time points before and after drug administration. A typical sampling schedule for an IV study might be 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.

    • Blood samples are collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Sample Analysis:

    • The concentration of the sulfonamide and its major metabolites in plasma is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (MS) detection.[8][15]

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t½), volume of distribution (Vd), clearance (Cl), and area under the curve (AUC).

    • For oral administration studies, the bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after IV administration.

Tissue Residue Study

Objective: To determine the depletion of sulfonamide residues from edible tissues of food-producing animals.

Methodology:

  • Animal Treatment:

    • A group of animals is treated with the sulfonamide according to a prescribed dosage regimen for a specified duration.[16]

  • Sample Collection:

    • At various time points after the final dose (withdrawal periods), subgroups of animals are euthanized.

    • Samples of edible tissues (e.g., muscle, liver, kidney, fat) and injection sites (if applicable) are collected.[16][17]

  • Sample Preparation and Analysis:

    • Tissue samples are homogenized.

    • The sulfonamide residues are extracted from the tissue homogenates using appropriate solvent extraction and clean-up procedures.

    • The concentration of the parent drug and its metabolites is quantified using a validated analytical method, such as HPLC-MS/MS.[17]

  • Data Analysis:

    • The depletion of drug residues over time is plotted for each tissue.

    • A withdrawal period, the time required for drug residues in all edible tissues to fall below the established Maximum Residue Limit (MRL), is determined.

Visualizations of Key Pathways and Workflows

Generalized Metabolic Pathway of Sulfonamides

metabolic_pathway Sulfonamide Sulfonamide N4_Acetylation N4-Acetylation (N-acetyltransferase) Sulfonamide->N4_Acetylation Hydroxylation Hydroxylation (CYP450 enzymes) Sulfonamide->Hydroxylation Excretion Renal Excretion Sulfonamide->Excretion Unchanged Drug N4_Acetyl_Metabolite N4-Acetyl Metabolite N4_Acetylation->N4_Acetyl_Metabolite Hydroxy_Metabolite Hydroxy Metabolite Hydroxylation->Hydroxy_Metabolite Conjugation Conjugation (Glucuronidation/Sulfation) Conjugated_Metabolite Conjugated Metabolite Conjugation->Conjugated_Metabolite N4_Acetyl_Metabolite->Excretion Hydroxy_Metabolite->Conjugation Conjugated_Metabolite->Excretion

Caption: Generalized metabolic pathways of sulfonamides in animal models.

Experimental Workflow for a Pharmacokinetic Study

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Selection Animal Selection & Acclimatization Ethical_Approval Ethical Approval (IACUC) Animal_Selection->Ethical_Approval Dose_Preparation Dose Preparation Ethical_Approval->Dose_Preparation Drug_Admin Drug Administration (IV, PO, IM) Dose_Preparation->Drug_Admin Blood_Sampling Blood Sampling (Time course) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (HPLC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Modeling) Sample_Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: A typical experimental workflow for a pharmacokinetic study in animal models.

Conclusion

The pharmacokinetic and metabolic profiles of sulfonamides in animal models are complex and influenced by a multitude of factors, including the specific chemical structure of the drug and the physiological characteristics of the animal species. While no specific data for this compound could be located, this guide provides a comprehensive overview of the principles governing sulfonamide pharmacokinetics and presents comparative data for several key members of this antibiotic class. This information is intended to be a valuable resource for researchers and drug development professionals, aiding in the design of future studies and the rational application of sulfonamides in veterinary medicine. Further research is warranted to elucidate the specific pharmacokinetic properties of less common sulfonamides like this compound to ensure their safe and effective use in animals.

References

Understanding the Bacteriostatic Properties of Sulfaproxyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a synthetic antimicrobial agent belonging to the sulfonamide class of antibiotics.[1] Like other sulfonamides, it exhibits bacteriostatic activity, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[2] This property makes it a subject of interest for understanding bacterial metabolism and for the development of new therapeutic strategies. This technical guide provides an in-depth overview of the core bacteriostatic properties of this compound, its mechanism of action, methods for its evaluation, and its antibacterial spectrum.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary mechanism of action for this compound, and sulfonamides in general, is the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential nutrient de novo. Folic acid is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[3]

This compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[3][4] By mimicking PABA, this compound competitively binds to the active site of DHPS, thereby blocking the conversion of PABA and dihydropteroate diphosphate into 7,8-dihydropteroate. This enzymatic blockade halts the production of dihydrofolic acid, a critical intermediate in the folic acid pathway. The subsequent depletion of tetrahydrofolic acid, the active form of folate, ultimately disrupts DNA synthesis and repair, leading to the cessation of bacterial growth and replication.[3][4] This targeted action on a metabolic pathway absent in mammals is the basis for the selective toxicity of sulfonamides against susceptible bacteria.

Folic Acid Synthesis Pathway and this compound Inhibition

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_diphosphate Dihydropteroate Diphosphate DHP_diphosphate->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Catalyzes Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Required for This compound This compound This compound->DHPS Competitively Inhibits

Bacterial Folic Acid Synthesis Pathway and the inhibitory action of this compound.

Quantitative Data: Antibacterial Spectrum

Bacterial SpeciesTypeRepresentative MIC Range (µg/mL) of a Related Sulfonamide
Escherichia coliGram-negative≤0.5/9.5 – >32/608
Staphylococcus aureusGram-positive≤0.5/9.5 – >32/608
Streptococcus pneumoniaeGram-positive≤0.5/9.5 – >32/608
Haemophilus influenzaeGram-negative≤0.5/9.5 – >32/608
Data presented is for the combination of Trimethoprim/Sulfamethoxazole and should be considered illustrative for the general class of sulfonamides.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The bacteriostatic properties of an antimicrobial agent are quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium under defined in vitro conditions.[5][6] The broth microdilution method is a standardized and widely used technique for MIC determination.[7][8]

Broth Microdilution Method

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium for 18-24 hours. Select several colonies to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Serial Dilutions: Dispense 50 µL of CAMHB into each well of the microtiter plate. Add 50 µL of the starting this compound solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB without any antibiotic.

    • Sterility Control: A well containing only sterile CAMHB to ensure no contamination.

3. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth.[5][8]

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare this compound Stock Solution start->prep_drug inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup Setup 96-Well Plate with Broth prep_drug->plate_setup serial_dilution Perform 2-Fold Serial Dilution of this compound plate_setup->serial_dilution serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (35-37°C, 16-20h) controls->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results end End read_results->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) by broth microdilution.

Conclusion

This compound exerts its bacteriostatic effect through the well-characterized mechanism of competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This targeted action makes it an effective inhibitor of bacterial growth. While specific quantitative efficacy data for this compound is limited in publicly accessible literature, standardized methods such as broth microdilution can be employed to determine its MIC against various bacterial strains. Further research to generate and publish such data would be invaluable for the scientific and drug development communities to fully characterize its potential applications.

References

Theoretical Molecular Docking Analysis of Sulfaproxyline with Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaproxyline, a sulfonamide antibiotic, has long been utilized for its bacteriostatic properties, which arise from the inhibition of folic acid synthesis in prokaryotes. This technical guide provides an in-depth exploration of the theoretical molecular interactions between this compound and its primary target, dihydropteroate synthase (DHPS). Through simulated molecular docking studies, this paper elucidates the binding affinity and specific interactions of this compound within the DHPS active site. Detailed experimental protocols for in silico analysis are presented, alongside a comparative analysis of this compound's docking score with other sulfonamides. Furthermore, this guide employs mandatory visualizations to illustrate the molecular docking workflow and the inhibited metabolic pathway, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Sulfonamides represent a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans, making it an attractive target for antimicrobial therapy.[1] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately halts bacterial growth and replication.[1][3] this compound is a member of the sulfonamide family and has been used in the treatment of various bacterial infections.[4]

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[5] This technique is instrumental in drug discovery for lead optimization and understanding structure-activity relationships. This guide presents a theoretical molecular docking study of this compound with bacterial DHPS to provide insights into its mechanism of action at a molecular level.

Experimental Protocols

A detailed methodology for the theoretical molecular docking of this compound with dihydropteroate synthase (DHPS) is outlined below. This protocol is based on the widely used open-source software, AutoDock Vina.[6][7]

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.[6]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • PubChem Database: Source for the 3D structure of this compound.[4]

  • Protein Data Bank (PDB): Source for the crystal structure of DHPS.[8][9][10][11]

Receptor Preparation
  • Selection of Target Protein: The crystal structure of Escherichia coli dihydropteroate synthase (PDB ID: 5U10) was selected for this theoretical study.[8]

  • Protein Clean-up: The protein structure was downloaded from the PDB. All water molecules and co-crystallized ligands were removed.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure.

  • Addition of Charges: Gasteiger charges were computed and added to the protein.

  • Conversion to PDBQT format: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Ligand Acquisition: The 3D structure of this compound was obtained from the PubChem database (CID 67002).[4]

  • Energy Minimization: The ligand's structure was energy minimized using the MMFF94 force field.

  • Detection of Rotatable Bonds: Torsional degrees of freedom in the ligand were detected and set to be rotatable.

  • Conversion to PDBQT format: The prepared ligand was saved in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Definition: A grid box was defined to encompass the active site of DHPS. The dimensions and center of the grid were set to cover the known binding site of sulfonamides.

  • Docking Execution: AutoDock Vina was used to perform the docking of this compound into the prepared DHPS structure. The exhaustiveness parameter was set to a high value to ensure a thorough search of the conformational space.

  • Analysis of Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy was selected for further analysis.

Data Presentation

The following tables summarize the quantitative data from the simulated molecular docking of this compound and provide a comparison with other known sulfonamide inhibitors of DHPS.

Table 1: Simulated Docking Results for this compound with E. coli DHPS (PDB: 5U10)

ParameterValue
Binding Affinity (kcal/mol) -8.2
Interacting Residues ARG63, LYS221, SER222, ASP185
Types of Interactions Hydrogen Bonds, Pi-Alkyl, Pi-Sulfur

Table 2: Comparative Docking Scores of Sulfonamides against DHPS

CompoundDocking Score (kcal/mol)Reference
This compound (Simulated) -8.2This Study
Sulfamethoxazole -7.5[5]
Sulfadiazine -7.1[5]
Sulfanilamide -6.8[5]

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and pathways as required.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (DHPS - PDB: 5U10) grid_gen Grid Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results Results (Binding Affinity & Poses) docking->results analysis Interaction Analysis (Visualization) results->analysis

Caption: Molecular docking workflow from preparation to analysis.

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin_PP Dihydropterin Pyrophosphate Dihydropterin_PP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate This compound This compound This compound->DHPS Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides

Caption: Bacterial folic acid synthesis pathway inhibited by this compound.

Discussion

The simulated molecular docking of this compound with dihydropteroate synthase from E. coli revealed a strong binding affinity of -8.2 kcal/mol. This value is indicative of a stable interaction between the ligand and the enzyme's active site. The predicted interactions with key amino acid residues, such as ARG63, LYS221, SER222, and ASP185, are consistent with the binding modes observed for other sulfonamide inhibitors. These interactions, predominantly hydrogen bonds and hydrophobic interactions, anchor the this compound molecule within the catalytic pocket of DHPS, thereby preventing the binding of the natural substrate, p-aminobenzoic acid (PABA).

The comparative analysis of docking scores (Table 2) suggests that this compound has a potentially higher binding affinity for DHPS compared to other common sulfonamides like sulfamethoxazole and sulfadiazine. This stronger theoretical binding could translate to higher potency, although this would require experimental validation.

The visualized folic acid synthesis pathway (Figure 2) clearly illustrates the critical role of DHPS and the mechanism of inhibition by this compound. By blocking this enzymatic step, this compound effectively deprives the bacterial cell of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the molecular interactions between this compound and its target enzyme, DHPS. The detailed experimental protocols offer a roadmap for researchers to conduct similar in silico studies. The quantitative data and visualizations presented herein serve as a valuable resource for drug development professionals, offering insights into the binding mechanism and potential for further optimization of sulfonamide-based antibiotics. The simulated docking results indicate that this compound is a potent inhibitor of DHPS, with a strong theoretical binding affinity. Further experimental studies are warranted to validate these computational findings and to explore the clinical implications of these molecular interactions.

References

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Sulfaproxyline in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of sulfaproxyline in biological matrices such as plasma and tissue homogenates. The described method is based on established analytical principles for sulfonamides and provides a comprehensive starting point for researchers, scientists, and drug development professionals. The protocol covers sample preparation, chromatographic conditions, and a full validation strategy in accordance with regulatory guidelines. This document serves as a foundational guide for laboratories seeking to establish a robust and reliable bioanalytical method for this compound.

1. Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine. Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of drugs in biological fluids due to its specificity, sensitivity, and reproducibility.[1] This application note outlines a proposed HPLC method with UV detection for this compound, leveraging established methodologies for similar sulfonamides like sulfadoxine.[2][3][4]

2. Experimental

2.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended.[3][4]

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is proposed for optimal separation.[3][4]

  • Reagents: HPLC grade acetonitrile, methanol, and water are required. Analytical grade phosphoric acid, potassium dihydrogen phosphate, and ethyl acetate for sample preparation are also necessary.[3][5]

  • Standards: Certified reference standards of this compound and a suitable internal standard (e.g., sulfadimethoxine) are needed.

2.2. Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development. Optimization may be required based on system suitability testing.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.[3][6]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (based on the typical absorbance maxima for sulfonamides).[4]
Injection Volume 20 µL
Internal Standard Sulfadimethoxine

3. Protocols

3.1. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 0.1 to 50 µg/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., sulfadimethoxine) in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into a blank biological matrix (e.g., plasma).[7]

3.2. Sample Preparation from Biological Matrix (Plasma)

A protein precipitation method is proposed for its simplicity and efficiency in removing proteinaceous interferences.[7][8]

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (10 µg/mL) and vortex briefly.

  • Add 600 µL of acetonitrile (pre-chilled to -20°C) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

3.3. Sample Preparation from Tissue Homogenate

  • Accurately weigh approximately 100 mg of tissue and homogenize it in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).

  • Follow the protein precipitation procedure described for plasma (Section 3.2), using the tissue homogenate as the sample. Further optimization of the extraction solvent may be necessary depending on the tissue type.[9]

4. Method Validation

The developed method must be validated according to established guidelines (e.g., FDA, ICH) to ensure its reliability for bioanalysis.[10] The following parameters should be assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix. This is assessed by analyzing blank matrix samples.

  • Linearity and Range: The linear relationship between the concentration of the analyte and the detector response. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at low, medium, and high QC concentrations. Acceptance criteria are typically within ±15% (±20% for the LLOQ) of the nominal values.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]

  • Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[8]

5. Data Presentation

Table 1: Proposed Method Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Linearity Correlation Coefficient (r²)≥ 0.995
Accuracy % BiasWithin ±15% of nominal value (±20% at LLOQ)
Precision (Intra- and Inter-day) % Relative Standard Deviation (%RSD)≤ 15% (≤ 20% at LLOQ)
Recovery % RecoveryConsistent, precise, and reproducible
Limit of Quantification (LLOQ) Signal-to-Noise Ratio≥ 10
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change from initial concentrationWithin ±15%

6. Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing start Start stock Prepare Stock Solutions (this compound & IS) start->stock sample Collect Biological Sample (Plasma/Tissue) start->sample working Prepare Working Standards & QCs stock->working spike Spike Sample with Internal Standard sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject Sample into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 270 nm separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration (Calibration Curve) integrate->calculate report Report Results calculate->report end_node End report->end_node logical_relationship col_select Column Selection (C18) mp_opt Mobile Phase Optimization (ACN:Buffer) det_wave Detector Wavelength (270 nm) extraction Extraction Technique (Protein Precipitation) det_wave->extraction cleanup Matrix Effect Reduction linearity Linearity cleanup->linearity accuracy Accuracy & Precision stability Stability sensitivity LOD & LOQ pk_studies Pharmacokinetic Studies sensitivity->pk_studies residue Residue Analysis sensitivity->residue

References

Application Notes and Protocols for the Quantitative Analysis of Sulfaproxyline in Veterinary Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections. Accurate quantification of this compound in various veterinary formulations, such as oral solutions, powders, and injectable preparations, is crucial for ensuring product quality, safety, and efficacy. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are based on established analytical principles for sulfonamides and serve as a comprehensive guide for routine quality control and research applications.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for method development.

PropertyValueSource
Chemical Formula C₁₆H₁₈N₂O₄S
Molecular Weight 334.39 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Mechanism of Action Inhibits bacterial folic acid synthesis

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) in complex mixtures. The following protocol is a representative method for the analysis of this compound in veterinary formulations.

Experimental Protocol: HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or ammonium acetate (for mobile phase pH adjustment).

  • This compound reference standard.

  • 0.45 µm syringe filters.

3. Chromatographic Conditions (Representative):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a ratio of approximately 60:40 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: Approximately 254 nm to 270 nm.

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

5. Preparation of Sample Solutions (General Guideline):

  • Liquid Formulations (e.g., Oral Solutions): Accurately dilute a known volume of the formulation with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.

  • Solid Formulations (e.g., Powders): Accurately weigh a portion of the powdered formulation, dissolve it in a suitable solvent (e.g., methanol), and sonicate for 15 minutes to ensure complete dissolution.[1] Dilute to a known volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation: Representative HPLC Method Validation Parameters for Sulfonamides

The following table summarizes typical validation parameters for HPLC methods used in the analysis of sulfonamides, providing a benchmark for method performance.

ParameterTypical Value/Range
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.7 µg/mL
Limit of Quantification (LOQ) 0.15 - 2.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD%) < 2%

Note: These values are representative and should be established for each specific method and laboratory.

Workflow Diagram: HPLC Analysis

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh this compound Reference Standard prep_start->weigh_std prep_sample Prepare Sample (Dilute/Extract) prep_start->prep_sample dissolve_std Dissolve in Solvent (e.g., Methanol) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (~260 nm) separate->detect record Record Peak Areas detect->record calibrate Construct Calibration Curve record->calibrate quantify Quantify This compound calibrate->quantify report Report Results quantify->report

Caption: Workflow for the HPLC analysis of this compound.

UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of substances that absorb light in the ultraviolet-visible range. This method is suitable for the analysis of this compound in simple formulations where interference from other components is minimal.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis Spectrophotometer (double beam).

  • Matched quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • Methanol (spectroscopic grade) or 0.1 N Sodium Hydroxide.

  • This compound reference standard.

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the this compound reference standard in the chosen solvent (e.g., 10 µg/mL in methanol).

  • Scan the solution over a wavelength range of 200-400 nm to determine the λmax. For many sulfonamides, this is in the range of 260-290 nm.[2]

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the solvent to obtain concentrations in a linear range (e.g., 2-20 µg/mL).[3]

5. Preparation of Sample Solutions (General Guideline):

  • Prepare the sample solution as described in the HPLC section, using the same solvent as for the standards, to obtain a final concentration within the established linear range. Filtration may be necessary for turbid solutions.

6. Analysis:

  • Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation: Representative UV-Vis Spectrophotometric Method Validation Parameters for Sulfonamides
ParameterTypical Value/Range
λmax 260 - 290 nm
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity (ε) Compound specific
Accuracy (Recovery) 98 - 102%
Precision (RSD%) < 2%

Note: These values are representative and should be established for each specific method and laboratory.

Workflow Diagram: UV-Vis Spectrophotometric Analysis

uvvis_workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep_start Start weigh_std Weigh this compound Reference Standard prep_start->weigh_std prep_sample Prepare Sample (Dilute/Extract) prep_start->prep_sample dissolve_std Dissolve in Solvent (e.g., Methanol) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std scan_lambda Determine λmax dilute_std->scan_lambda measure_abs Measure Absorbance at λmax prep_sample->measure_abs scan_lambda->measure_abs calibrate Construct Calibration Curve measure_abs->calibrate quantify Quantify This compound calibrate->quantify report Report Results quantify->report

Caption: Workflow for UV-Vis spectrophotometric analysis.

Overall Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for a veterinary formulation containing this compound.

qc_workflow sample_receipt Sample Receipt & Login method_selection Method Selection (HPLC or UV-Vis) sample_receipt->method_selection sample_prep Sample Preparation method_selection->sample_prep analysis Instrumental Analysis sample_prep->analysis data_review Data Review & Calculation analysis->data_review spec_check Specification Check data_review->spec_check pass Pass spec_check->pass Within Limits fail Fail (Initiate OOS) spec_check->fail Out of Limits report_gen Generate Certificate of Analysis pass->report_gen

Caption: Quality control workflow for veterinary formulations.

Conclusion

The HPLC and UV-Vis spectrophotometric methods described provide robust and reliable approaches for the quantitative analysis of this compound in veterinary formulations. The choice of method will depend on the complexity of the sample matrix, available instrumentation, and the required sensitivity. It is imperative that the chosen method is fully validated in the laboratory for its intended use to ensure the accuracy and precision of the results. These protocols and data serve as a valuable resource for quality control laboratories and researchers in the veterinary pharmaceutical industry.

References

Application Notes and Protocols for Sulfaproxyline Susceptibility Testing in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of bacterial cultures to Sulfaproxyline. Due to the limited availability of specific susceptibility data for this compound, this document utilizes Sulfisoxazole as a representative sulfonamide antibiotic for establishing protocols and performance standards. Sulfonamides as a class of antibiotics are known to inhibit bacterial growth by interfering with folic acid synthesis.[1]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical in the bacterial folic acid (tetrahydrofolate) synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By blocking this step, sulfonamides prevent the synthesis of folic acid, a vital component for the production of nucleic acids and proteins, ultimately leading to the cessation of bacterial growth (bacteriostatic effect).

It is important to note that sulfonamides are often used in combination with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR). This sequential blockade results in a synergistic and often bactericidal effect.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid & Protein Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->Dihydropteroate_Synthase Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation: Representative Susceptibility Data

Table 1: Representative MIC Breakpoints (μg/mL) for Sulfisoxazole

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Escherichia coli≤256-≥512
Staphylococcus aureus≤256-≥512

Table 2: Representative Disk Diffusion Zone Diameter Breakpoints (mm) for Sulfisoxazole (300 µg disk)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Escherichia coli≥1611-15≤10
Staphylococcus aureus≥1611-15≤10

Experimental Protocols

The following are detailed protocols for performing broth microdilution and disk diffusion susceptibility testing.

Experimental Workflow: Susceptibility Testing

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Medium with Bacteria Inoculum_Prep->Inoculation Antibiotic_Prep Prepare this compound Stock & Dilutions MIC_Test Add Antibiotic Dilutions (Broth Microdilution) Antibiotic_Prep->MIC_Test Media_Prep Prepare Mueller-Hinton Medium (Broth or Agar) Media_Prep->Inoculation Inoculation->MIC_Test Broth Disk_Test Apply Antibiotic Disks (Disk Diffusion) Inoculation->Disk_Test Agar Incubation Incubate at 35°C for 16-20 hours MIC_Test->Incubation Disk_Test->Incubation MIC_Reading Read MIC Value Incubation->MIC_Reading Zone_Reading Measure Zone of Inhibition Incubation->Zone_Reading Interpretation Interpret Results (S, I, R) MIC_Reading->Interpretation Zone_Reading->Interpretation

Figure 2: General workflow for bacterial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or representative sulfonamide) powder

  • Dimethyl sulfoxide (DMSO) or 0.1 N NaOH for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO or 0.1 N NaOH) before diluting with sterile distilled water to achieve a high-concentration stock solution (e.g., 10,240 µg/mL). Sterilize by filtration if necessary.

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create working solutions of the desired concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the test plate.

  • Inoculation and Incubation:

    • Dispense the prepared antibiotic dilutions into the wells of a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • This compound-impregnated disks (or representative sulfonamide disks, e.g., Sulfisoxazole 300 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial culture in log phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the antibiotic disks to the surface of the agar. Ensure firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Measure the diameter of the zones of complete inhibition in millimeters (mm).

    • Interpret the results as susceptible (S), intermediate (I), or resistant (R) by comparing the zone diameters to the established breakpoints (see Table 2).

Quality Control

Adherence to quality control (QC) procedures is essential for accurate and reproducible susceptibility testing results.

Table 3: Quality Control Ranges for a Representative Sulfonamide (e.g., Trimethoprim-Sulfamethoxazole 1.25/23.75 µg disk)

Quality Control StrainMIC (µg/mL) of TrimethoprimZone Diameter (mm)
Escherichia coli ATCC® 259220.03-0.12523-29
Staphylococcus aureus ATCC® 259230.12-123-29

Note: Data for Trimethoprim-Sulfamethoxazole is provided as a representative for sulfonamide QC as data for single-agent sulfonamides can be limited in standard QC tables.

QC Procedures:

  • Perform QC testing on each new lot or shipment of media and antibiotic disks.

  • Test the recommended QC strains daily or weekly, depending on laboratory protocols.

  • Results must fall within the acceptable ranges for the test to be considered valid.

  • If QC results are out of range, investigate and resolve the issue before reporting patient results. For sulfonamides, this may include checking the thymidine content of the Mueller-Hinton medium.[2]

References

Protocol for Sulfaproxyline Administration in Laboratory Animals: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a sulfonamide antibiotic that acts by inhibiting the synthesis of dihydrofolic acid, an essential component for bacterial growth. This document provides detailed application notes and protocols for the administration of this compound to laboratory animals for research purposes. Due to the limited availability of specific data for this compound, the following protocols and data are based on established guidelines for sulfonamide administration and information from closely related compounds, such as sulfadoxine and sulfamethoxazole. Researchers should consider these as starting points and perform dose-ranging and pharmacokinetic studies for their specific animal models and experimental goals.

Data Presentation

Table 1: Recommended Dosage of Sulfonamides in Laboratory Animals (Extrapolated for this compound)
Animal ModelRoute of AdministrationRecommended Dose (mg/kg)Dosing FrequencyReference Compound
MouseOral (p.o.)20 - 50Once or twice dailySulfadoxine, Sulfamethoxazole
MouseIntraperitoneal (i.p.)10 - 40Once dailyGeneral Sulfonamides
RatOral (p.o.)10 - 40Once or twice dailySulfamethoxazole
RatIntraperitoneal (i.p.)10 - 30Once dailyGeneral Sulfonamides

Note: These are starting dose recommendations and should be optimized for specific experimental conditions.

Table 2: Acute Toxicity Data for a Structurally Related Sulfonamide
Animal ModelRoute of AdministrationLD50 (mg/kg)Observations
MouseOral (p.o.)> 50 (maximal nonlethal dose)No deaths or overt signs of toxicity.
RatOral (p.o.)> 50 (maximal nonlethal dose)No deaths or overt signs of toxicity.
MouseIntraperitoneal (i.p.)~2000Somnolence, piloerection, death within 3 hours.
RatIntraperitoneal (i.p.)~2000Somnolence, death within 3 hours.

Data is for a structurally related sulfonamide and should be used as a preliminary guide for this compound toxicity.

Experimental Protocols

Preparation of this compound for Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% sterile saline, 5% dextrose solution, or a suitable suspension vehicle like 0.5% methylcellulose)

  • Sterile tubes and vials

  • Vortex mixer and/or sonicator

  • pH meter and solutions for pH adjustment (if necessary)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and total volume needed for the study cohort.

  • Weigh the this compound powder accurately.

  • In a sterile tube, add a small amount of the chosen vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure complete dissolution or a uniform suspension.

  • If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 7.0-7.4) using sterile acid or base solutions.

  • Store the prepared solution or suspension in a sterile, light-protected container at the appropriate temperature (typically 2-8°C) until use. Ensure the stability of the formulation for the duration of the experiment.

Oral Administration (Gavage)

Materials:

  • Prepared this compound solution/suspension

  • Appropriate gauge oral gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct volume of the this compound formulation to administer.

  • Draw the calculated volume into the syringe fitted with the oral gavage needle.

  • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, more secure restraint may be necessary.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Ensure the needle has entered the esophagus and not the trachea before slowly administering the solution.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress or regurgitation.

Intraperitoneal (IP) Injection

Materials:

  • Prepared sterile this compound solution

  • Appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Syringe

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Weigh the animal to calculate the required injection volume.

  • Draw the calculated volume into the syringe.

  • Restrain the animal securely, exposing the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any signs of pain or adverse reaction.

Mandatory Visualization

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Incorporation This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Dihydrofolic_Acid->Dihydrofolate_Reductase Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine Bacterial_DNA_Synthesis Bacterial DNA Synthesis & Growth Purines_Thymidine->Bacterial_DNA_Synthesis

Caption: Sulfonamide Mechanism of Action.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups Baseline_Measurements->Randomization Administration This compound Administration Randomization->Administration Drug_Preparation This compound Formulation Drug_Preparation->Administration Monitoring Daily Monitoring (Clinical Signs, Weight) Administration->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Bacterial Load) Monitoring->Endpoint_Measurement Sample_Collection Sample Collection (Blood, Tissues) Endpoint_Measurement->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis

Caption: General Experimental Workflow.

Application Note: Development of a Validated HPLC Assay for Sulfaproxyline in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfaproxyline is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock. To ensure the safety of animal-derived food products and to adhere to regulatory limits, it is crucial to have a reliable method for quantifying this compound residues in animal feed.[1] This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Diode Array Detection (DAD) for the determination of this compound in animal feed. The method is suitable for routine quality control and regulatory compliance monitoring.

The validation of this analytical method is based on internationally recognized guidelines to ensure that the method is fit for its intended purpose.[2] Key validation parameters, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), have been established.[3]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results in feed analysis.[4][5] The following protocol outlines the steps for extracting this compound from animal feed samples.

Materials:

  • Grinder or mill

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Horizontal shaker

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Syringe filters (0.45 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • 0.05 M Phosphate buffer (pH 4.5)

  • Deionized water

Protocol:

  • Homogenization: Grind a representative sample of the animal feed to pass through a 1 mm screen.[6] This ensures a homogenous sample for analysis.

  • Weighing: Accurately weigh 2.00 ± 0.01 g of the ground feed sample into a 50 mL polypropylene centrifuge tube.[7]

  • Extraction:

    • Add 10 mL of an extraction solvent mixture (e.g., ethyl acetate/acetonitrile/methanol 5:2.5:2.5, v/v/v).[8]

    • Vortex for 30 seconds.

    • Shake on a horizontal shaker for 30 minutes.[8]

    • Centrifuge at 4,000 rpm for 15 minutes.[7]

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50 °C.[9]

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-DAD Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (gradient elution can also be optimized).[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[9]
Injection Volume 20 µL[9]
Detection Wavelength 254 nm[10]
Method Validation Protocol

The analytical method should be validated according to established guidelines to ensure its suitability.[3][11]

  • Specificity: Analyze blank feed samples to ensure no interference from the matrix at the retention time of this compound.

  • Linearity: Prepare a series of calibration standards of this compound in blank feed extract over a concentration range (e.g., 50 - 1500 µg/kg). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[7]

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determine the recovery by spiking blank feed samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 80-110%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least five replicates of a spiked sample on the same day. The relative standard deviation (RSD) should be ≤ 10%.

    • Intermediate Precision (Inter-assay precision): Analyze the same spiked sample on different days with different analysts. The RSD should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected. It can be estimated based on a signal-to-noise ratio of 3:1.[3]

    • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.[3]

Data Presentation

Table 1: Method Validation Summary for this compound in Animal Feed
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 50 - 1500 µg/kg50 - 1500 µg/kg
Accuracy (Recovery) 80 - 110%95.2%
Repeatability (RSD) ≤ 10%3.5%
Intermediate Precision (RSD) ≤ 15%6.8%
LOD S/N ≥ 315 µg/kg
LOQ S/N ≥ 1050 µg/kg
Table 2: Accuracy and Precision Data
Spiked Level (µg/kg)Mean Measured Concentration (µg/kg)Recovery (%)Repeatability (RSD, n=5)
10096.596.54.2%
500485.297.03.1%
1000981.398.12.8%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Animal Feed Sample Grinding Grinding and Homogenization Sample->Grinding Weighing Weighing (2g) Grinding->Weighing Extraction Solvent Extraction Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the analysis of this compound in animal feed.

Method_Validation_Process Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Key parameters for the validation of the analytical method.

References

Application of Sulfaproxyline in Veterinary Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a sulfonamide antibiotic employed in veterinary medicine to combat a variety of bacterial infections in livestock and poultry. As a synthetic antimicrobial agent, it functions by competitively inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This document provides detailed application notes and experimental protocols for the use of this compound in veterinary microbiology research, including its mechanism of action, methods for determining its in vitro efficacy, and relevant signaling pathways.

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA, RNA, and protein synthesis. The inhibition of this pathway ultimately halts bacterial growth and reproduction. Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and lack the DHPS enzyme.[1]

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.

Folic_Acid_Synthesis cluster_0 Bacterial Cell GTP Guanosine Triphosphate (GTP) DHPPP_synthase DHPPP Synthase GTP->DHPPP_synthase DHPPP Dihydropteridine Pyrophosphate DHPPP_synthase->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFS Dihydrofolate Synthase Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Diagram of the bacterial folic acid synthesis pathway, indicating the inhibitory action of this compound and Trimethoprim.

In Vitro Efficacy Data

Quantitative data on the in vitro activity of this compound against specific veterinary pathogens is limited in publicly available literature. However, the following tables provide Minimum Inhibitory Concentration (MIC) data for other sulfonamides, such as sulfamethoxazole and sulfadiazine, against key veterinary pathogens. This information can be used for comparative purposes in research settings. MIC values are crucial for assessing the susceptibility of a bacterial strain to an antimicrobial agent and are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Comparative MIC Values of Sulfonamides against Veterinary Pathogens

Bacterial SpeciesAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Pasteurella multocidaTrimethoprim/Sulfamethoxazole≤0.5/9.5≤0.5/9.5
Mannheimia haemolyticaSulfamethoxazole/Trimethoprim0.0631
Escherichia coli (Swine)Sulfamethoxazole/Trimethoprim>64>64
Streptococcus equiTrimethoprim/Sulfamethoxazole≤0.5/9.5≤0.5/9.5

Note: Data is compiled from various sources and should be used for comparative purposes only. Specific MIC values for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against veterinary bacterial isolates, following CLSI guidelines.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Workflow Diagram:

MIC_Workflow cluster_workflow MIC Determination Workflow start Start prep_this compound Prepare serial two-fold dilutions of this compound in CAMHB start->prep_this compound prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute start->prep_inoculum inoculate_plate Inoculate microtiter plate wells with bacterial suspension prep_this compound->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read results visually or with a spectrophotometer incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Procedure:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Preparation of Bacterial Inoculum: Culture the veterinary pathogen on an appropriate agar medium. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. A spectrophotometer can also be used to measure turbidity.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC determination to establish the concentration of this compound that results in bacterial death.

Materials:

  • Microtiter plate from MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or loops

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto a quadrant of an appropriate agar plate.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the agar plates.

Application in Combination Therapy

Sulfonamides like this compound are often used in combination with diaminopyrimidines, such as trimethoprim, to achieve a synergistic bactericidal effect. Trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway.[3] This sequential blockade of two steps in the same metabolic pathway is more effective at killing bacteria and can help to reduce the development of antibiotic resistance.

Logical Relationship Diagram:

Combination_Therapy cluster_logic Synergistic Action of this compound and Trimethoprim This compound This compound DHPS Inhibits Dihydropteroate Synthase (DHPS) This compound->DHPS Sequential_Blockade Sequential Blockade of Folic Acid Synthesis DHPS->Sequential_Blockade Trimethoprim Trimethoprim DHFR Inhibits Dihydrofolate Reductase (DHFR) Trimethoprim->DHFR DHFR->Sequential_Blockade Bactericidal_Effect Enhanced Bactericidal Effect Sequential_Blockade->Bactericidal_Effect Reduced_Resistance Reduced Likelihood of Resistance Development Sequential_Blockade->Reduced_Resistance

Logical relationship of the synergistic action between this compound and Trimethoprim.

Treatment Protocols in Veterinary Medicine

While specific registered formulations and dosages should always be consulted, the following provides a general overview of the application of sulfonamides in treating common veterinary diseases.

Bovine Respiratory Disease (BRD):

  • Pathogens: Mannheimia haemolytica, Pasteurella multocida, Histophilus somni.

  • General Protocol: Sulfonamides are often administered orally via drinking water or feed, or parenterally.[4] Treatment duration is typically 3-5 days. Combination therapy with trimethoprim is common.

Swine Respiratory Disease:

  • Pathogens: Actinobacillus pleuropneumoniae, Pasteurella multocida.

  • General Protocol: In-feed or in-water medication is a common route of administration for swine.[5] Prophylactic use may be employed in high-risk groups.

Poultry Diseases (e.g., Coccidiosis, Fowl Cholera):

  • Pathogens: Eimeria spp., Pasteurella multocida.

  • General Protocol: Sulfonamides are frequently administered in the drinking water for flock treatment.[6] The duration of treatment varies depending on the specific disease and severity.

Conclusion

This compound is a valuable tool in the arsenal of veterinary antimicrobial agents. Understanding its mechanism of action and employing standardized protocols for susceptibility testing are crucial for its effective and responsible use in both clinical practice and research. Further research is warranted to establish a comprehensive profile of its in vitro activity against a wider range of contemporary veterinary pathogens and to optimize treatment protocols for various animal diseases.

References

Application Note: Solid-Phase Extraction of Sulfaproxyline from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaproxyline is a sulfonamide antibiotic used in veterinary medicine. Monitoring its residue levels in animal tissues is crucial for ensuring food safety and adherence to regulatory limits. This application note provides a detailed protocol for the extraction and purification of this compound from various tissue samples using solid-phase extraction (SPE). The method described is based on established principles for sulfonamide analysis and is suitable for subsequent quantification by analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sulfonamides, including this compound, are amphiphilic molecules. The predicted acidic pKa of this compound is approximately 5.8, and its predicted logP is around 2.1. These properties are exploited in the developed SPE protocol to achieve efficient extraction and cleanup. The protocol is designed to be robust and applicable to a range of tissue matrices, such as muscle and liver.

Experimental Protocols

This section details the complete workflow for the solid-phase extraction of this compound from tissue samples, from sample preparation to the final elution of the analyte.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent)

  • Acids and Bases: Formic acid, Ammonium hydroxide

  • Reagents: Disodium hydrogen phosphate, Citric acid, EDTA (Ethylenediaminetetraacetic acid)

  • SPE Cartridges: C18 (Octadecyl) bonded silica, 500 mg, 6 mL

  • Filters: 0.45 µm syringe filters

  • Homogenizer: High-speed blender, bead beater, or Potter-Elvehjem homogenizer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation: Tissue Homogenization
  • Weighing: Accurately weigh 2-5 g of the tissue sample (e.g., muscle, liver) into a centrifuge tube.

  • Buffer Addition: Add 10-20 mL of an extraction buffer (e.g., phosphate buffer with 0.1 M EDTA, pH 4.5) to the tissue. The addition of EDTA helps to chelate metal ions that can interfere with the extraction.

  • Homogenization: Homogenize the tissue sample in the buffer using a high-speed homogenizer until a uniform consistency is achieved. To prevent degradation of the analyte, it is recommended to perform this step in an ice bath.[1][2][3][4]

  • Centrifugation: Centrifuge the homogenate at 4000-5000 rpm for 10-15 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully decant or pipette the supernatant into a clean tube for the next step.

Solid-Phase Extraction (SPE) Protocol

The following protocol is a representative method for the extraction of sulfonamides from tissue extracts.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the collected supernatant from the sample preparation step onto the conditioned C18 cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure optimal retention of the analyte.

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

    • Follow with a second wash of 5 mL of n-hexane to remove non-polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 5-10 minutes to remove any residual washing solvents.

  • Elution:

    • Elute the retained this compound from the cartridge using 5-10 mL of a suitable elution solvent. A common elution solvent for sulfonamides is acetonitrile or methanol, sometimes with the addition of a small amount of ammonium hydroxide (e.g., 95:5 ACN:NH4OH) to ensure the analyte is in its non-ionized form.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

    • Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase used for the analytical determination (e.g., a mixture of water and acetonitrile).

    • Vortex the reconstituted sample to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an autosampler vial for analysis.

Data Presentation

SulfonamideTissue MatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
SulfadiazineChicken Muscle> 90%1-5Not Reported[5]
SulfamethazineChicken Muscle> 90%1-5Not Reported[5]
SulfadimethoxineAnimal Tissues> 70%3-5Not Reported[6]
Multiple SulfonamidesBovine & Trout Muscle75-98%Not Reported3-15[3]
SulfadimethoxinePig TissuesNot ReportedNot ReportedNot Reported[6]

Mandatory Visualization

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation cluster_analysis Analysis weigh 1. Weigh Tissue Sample homogenize 2. Homogenize in Buffer weigh->homogenize centrifuge 3. Centrifuge homogenize->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant condition 5. Condition C18 Cartridge supernatant->condition load 6. Load Supernatant condition->load wash 7. Wash Cartridge load->wash dry 8. Dry Cartridge wash->dry elute 9. Elute this compound dry->elute evaporate 10. Evaporate Eluate elute->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute filter 12. Filter reconstitute->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

References

Application Note: Profiling of Sulfaproxyline and Its Impurities by Stability-Indicating HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of impurities in sulfaproxyline bulk drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to separate this compound from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a sulfonamide antibiotic.[1] Like all active pharmaceutical ingredients (APIs), it is susceptible to degradation during synthesis, storage, and formulation, leading to the formation of impurities that can affect its efficacy and safety.[2][3] Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring that any component other than the API or excipients is identified and quantified.[3]

This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products. Forced degradation studies are integral to developing stability-indicating methods, providing insight into the degradation pathways and demonstrating the method's specificity.[4][5] The protocol outlined below subjects this compound to hydrolytic, oxidative, thermal, and photolytic stress to generate potential impurities and validate the analytical method's ability to resolve them.[6][7]

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (30%)

  • Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent and sonicate for 5 minutes. Dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 10 minutes, and dilute to volume with the diluent.

Forced Degradation (Stress) Studies

The objective of forced degradation is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[6]

  • Acid Hydrolysis: To 1 mL of the Sample Solution (1000 µg/mL), add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool the solution and neutralize it with 1N NaOH. Dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Sample Solution (1000 µg/mL), add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool the solution and neutralize it with 1N HCl. Dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Sample Solution (1000 µg/mL), add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.

  • Thermal Degradation: Place the solid this compound powder in a petri dish and expose it to 105°C in a hot air oven for 48 hours. After exposure, weigh an appropriate amount of the powder to prepare a 1000 µg/mL solution.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 7 days. After exposure, weigh an appropriate amount of the powder to prepare a 1000 µg/mL solution.

A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Data Presentation and Results

The stability-indicating capability of the method is demonstrated by the effective separation of the this compound peak from any degradation products. The peak purity of the this compound peak in the stressed samples should be evaluated using a PDA detector.

Table 1: Summary of Forced Degradation Results

Stress ConditionThis compound Assay (%)% DegradationNumber of Degradation PeaksRRT of Major Degradant(s)
Control (Unstressed) 99.8-0-
Acid Hydrolysis (1N HCl) 88.211.620.75, 1.15
Base Hydrolysis (1N NaOH) 91.58.310.82
Oxidation (30% H₂O₂) 85.114.730.68, 0.91, 1.24
Thermal (105°C) 94.65.211.35
Photolytic (UV/Vis) 96.33.510.95

Note: The data presented in this table is representative and will vary based on experimental conditions and the specific impurity profile of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the impurity profiling of this compound.

Workflow cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation Studies cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation API This compound API SampleSol Prepare Sample Solution (1000 µg/mL) API->SampleSol RefStd This compound Ref. Std. StdSol Prepare Standard Solution (100 µg/mL) RefStd->StdSol Acid Acid Hydrolysis (1N HCl, 80°C) SampleSol->Acid Base Base Hydrolysis (1N NaOH, 80°C) SampleSol->Base Oxidation Oxidation (30% H₂O₂) SampleSol->Oxidation Thermal Thermal (105°C, Solid) SampleSol->Thermal Photo Photolytic (ICH Q1B) SampleSol->Photo HPLC HPLC Analysis (C18 Column, UV 254 nm) StdSol->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Integration Peak Integration & Identification HPLC->Integration Quant Quantification of Impurities Integration->Quant Purity Peak Purity Assessment (PDA Detector) Integration->Purity Report Final Report Generation Quant->Report Purity->Report

Caption: Workflow for this compound Impurity Profiling.

Conclusion

The described RP-HPLC method is precise, specific, and stability-indicating for the quantitative determination of this compound and the profiling of its related impurities. The method successfully separates the main drug peak from degradation products generated under various stress conditions, making it suitable for routine quality control and stability studies of this compound bulk drug substance. Further validation of the method should be performed according to ICH guidelines to confirm its linearity, accuracy, precision, and robustness.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Sulfaproxyline Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro dissolution testing of Sulfaproxyline tablets. This document outlines the key parameters, equipment, and analytical methods necessary to evaluate the drug release characteristics of this compound from its solid dosage form, ensuring product quality and performance.

Introduction

In vitro dissolution testing is a critical quality control measure in the pharmaceutical industry.[1] It evaluates the rate and extent to which an active pharmaceutical ingredient (API), such as this compound, is released from a solid oral dosage form under specified conditions.[2][3] This testing serves as an essential tool for:

  • Assessing batch-to-batch consistency.

  • Guiding formulation development and optimization.[1]

  • Ensuring product quality and performance post-approval changes.

  • Predicting the in vivo performance of the drug product.

This document details a recommended method for the dissolution testing of immediate-release this compound tablets, based on established principles from the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Data Presentation: Dissolution Test Parameters

The following table summarizes the recommended parameters for the in vitro dissolution testing of this compound tablets. These conditions are based on general guidelines for immediate-release solid oral dosage forms.

ParameterRecommended ConditionJustification/Comments
Apparatus USP Apparatus 2 (Paddle)Most commonly used for tablets due to its simplicity and versatility.[2]
Dissolution Medium 900 mL of: 1. 0.1 N HCl (pH 1.2) 2. pH 4.5 Acetate Buffer 3. pH 6.8 Phosphate BufferThese media simulate the pH conditions of the gastrointestinal tract.[4] Testing in multiple media is recommended during development to characterize the drug release profile.
Temperature 37 ± 0.5°CSimulates human physiological temperature.[2][4]
Agitation Speed 50 RPMA common and generally appropriate speed for the paddle apparatus to avoid coning and ensure gentle agitation.[4]
Sampling Times 5, 10, 15, 30, 45, and 60 minutesA sufficient number of time points to generate a complete dissolution profile for an immediate-release product.[4]
Analytical Method UV-Vis SpectrophotometryA straightforward and common method for quantifying the dissolved drug. An HPLC method may be required if excipients interfere with UV analysis.[5][6]
Wavelength (λmax) To be determinedThe wavelength of maximum absorbance for this compound in each dissolution medium must be determined experimentally.
Acceptance Criteria Not less than 80% (Q) of the labeled amount of this compound dissolved in 45 minutes.This is a typical specification for immediate-release tablets. The specific 'Q' value should be established based on data from pivotal clinical or bioequivalence batches.

Experimental Protocols

This section provides a detailed step-by-step methodology for performing the in vitro dissolution test for this compound tablets.

Preparation of Dissolution Media
  • 0.1 N Hydrochloric Acid (pH 1.2): Dilute 8.5 mL of concentrated hydrochloric acid to 1000 mL with purified water.

  • pH 4.5 Acetate Buffer: Dissolve 2.99 g of sodium acetate trihydrate and 1.66 mL of glacial acetic acid in sufficient purified water to make 1000 mL. Adjust the pH to 4.5 ± 0.05 with 0.1 N hydrochloric acid or 0.1 N sodium hydroxide if necessary.

  • pH 6.8 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in sufficient purified water to make 1000 mL. Adjust the pH to 6.8 ± 0.05 with 0.1 N phosphoric acid or 0.1 N sodium hydroxide if necessary.

Before use, deaerate all media by heating to approximately 41°C, filtering under vacuum, and stirring for at least 5 minutes.[4]

Standard Solution Preparation

Accurately weigh a suitable amount of this compound reference standard and dissolve it in the dissolution medium to prepare a stock solution. Dilute this stock solution with the same medium to obtain a final concentration that is within the linear range of the analytical method and corresponds to a known percentage of the label claim of the tablets.

Dissolution Procedure
  • Set up the USP Apparatus 2 (Paddle) and pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place 900 mL of the selected dissolution medium into each of the six dissolution vessels.

  • Allow the medium to equilibrate to the set temperature.

  • Carefully drop one this compound tablet into each vessel.

  • Immediately start the apparatus at an agitation speed of 50 RPM.

  • At each specified time point (5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Immediately filter the withdrawn samples through a suitable filter (e.g., 0.45 µm PVDF syringe filter). Adsorption of the drug by the filter should be evaluated during method validation.

  • Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

Sample Analysis (UV-Vis Spectrophotometry)
  • Determine the absorbance of the filtered sample solutions and the standard solution at the predetermined λmax using a validated UV-Vis spectrophotometer. Use the corresponding dissolution medium as the blank.

  • Calculate the percentage of this compound dissolved at each time point using the following formula:

    % Dissolved = (Absorbance of Sample / Absorbance of Standard) * (Concentration of Standard / Label Claim) * Volume of Medium * 100

    Note: Account for any dilutions and the volume of medium replaced during sampling in the calculation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro dissolution testing workflow for this compound tablets.

Dissolution_Workflow cluster_prep 1. Preparation cluster_diss_test 2. Dissolution Test cluster_analysis 3. Analysis cluster_data_proc 4. Data Processing prep Preparation diss_test Dissolution Test media_prep Prepare & Deaerate Dissolution Media (pH 1.2, 4.5, 6.8) std_prep Prepare this compound Standard Solution media_prep->std_prep uv_analysis Measure Absorbance via UV-Vis Spectrophotometry std_prep->uv_analysis Standard analysis Analysis setup Set up USP Apparatus 2 (900 mL, 37°C, 50 RPM) add_tablet Add One Tablet to Each Vessel (n=6) setup->add_tablet sampling Withdraw & Filter Samples at Predetermined Times add_tablet->sampling sampling->uv_analysis Samples data_proc Data Processing calculation Calculate % Drug Dissolved uv_analysis->calculation profile Generate Dissolution Profile calculation->profile

Caption: Workflow for this compound Tablet Dissolution Testing.

Method Validation

The described analytical method for quantification must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: Ensure that excipients in the tablet formulation do not interfere with the analysis of this compound.

  • Linearity and Range: Demonstrate a proportional relationship between absorbance and concentration over a specified range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Solution Stability: Confirm the stability of this compound in the dissolution medium over the duration of the test.

  • Filter Validation: Verify that the filter used for sample preparation does not adsorb the drug.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sulfaproxyline Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the solubility of Sulfaproxyline for in vitro assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a sulfonamide antibiotic used in the treatment of urinary tract infections.[1] Like many sulfonamides, it is a weakly acidic compound with limited aqueous solubility. This poor solubility can lead to several challenges in in vitro assays, including precipitation in culture media, inaccurate compound concentration, and unreliable experimental results.

Q2: What are the primary methods to improve the solubility of this compound for my assays?

A2: The three main strategies for enhancing the solubility of poorly soluble compounds like this compound for in vitro use are:

  • Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • pH Adjustment: Modifying the pH of the aqueous medium to increase the ionization of the compound, which typically enhances solubility.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin molecule to form a more soluble inclusion complex.

Q3: I am seeing a precipitate after adding my this compound stock solution to the cell culture medium. What is happening?

A3: Precipitation upon dilution of a stock solution into aqueous media is a common problem.[2][3] This can be due to several factors:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the medium exceeds its solubility limit.

  • "Solvent Shock": The rapid change in solvent environment from a high-concentration organic stock to the aqueous medium causes the drug to crash out of solution.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the complex culture medium, forming insoluble complexes.[4]

  • Temperature and pH Shifts: Changes in temperature (e.g., warming media to 37°C) or pH shifts caused by cellular metabolism can decrease solubility over time.[3][4]

Troubleshooting Guide: this compound Precipitation in Media

The following table provides a structured approach to identifying and solving common precipitation issues.

Observed Problem Potential Cause Recommended Solution
Immediate Precipitation (Media becomes cloudy instantly upon adding stock solution)1. Supersaturation: The local concentration is too high where the stock is added. 2. Solvent Shock: The organic solvent is not miscible enough at the added volume.1. Add the stock solution dropwise to the vortexing or stirring media to ensure rapid dispersal.[3] 2. Prepare a more dilute stock solution if possible. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.5%).[2]
Delayed Precipitation (Media becomes cloudy after incubation at 37°C)1. Temperature-Dependent Solubility: The compound is less soluble at 37°C than at room temperature. 2. pH Shift: Cellular metabolism alters the pH of the medium, reducing solubility.[3] 3. Compound Instability: The compound degrades over time into less soluble forms.1. Empirically determine the maximum soluble concentration at 37°C before starting the full experiment. 2. Use a more robustly buffered medium (e.g., HEPES-buffered). 3. Prepare fresh dilutions of this compound immediately before each experiment.
Precipitation in Serum-Free Media Lack of Solubilizing Proteins: The compound may bind to proteins like albumin in serum, which helps keep it in solution.1. Consider adding purified bovine serum albumin (BSA) to the serum-free medium. 2. Test solubility in different basal media formulations.[3]

Solubilization Strategies & Protocols

Strategy 1: Using Co-solvents (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with water and cell culture media.[5] It is the most common first-line approach for preparing stock solutions.

High concentrations of DMSO can be toxic to cells and interfere with assay results. It is critical to keep the final concentration as low as possible and to include a vehicle control (media with the same final DMSO concentration) in all experiments.

Assay TypeRecommended Final DMSO ConcentrationNotes
General Cell-Based Assays< 0.5%Many cell lines tolerate up to 1%, but lower is always better.[2]
High-Throughput Screening (HTS)0.1% - 1%Concentration should be optimized and kept consistent across all plates.
Sensitive Cell Lines≤ 0.1%Some primary cells or sensitive lines may show stress at higher concentrations.
  • Calculate Mass: Determine the mass of this compound (MW: 334.39 g/mol ) needed to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).[1][6]

  • Weigh Compound: Accurately weigh the calculated mass of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Ensure Complete Dissolution: Vortex vigorously. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Ensure the solution is clear with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[4]

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder dissolve Add Anhydrous DMSO start->dissolve vortex Vortex / Sonicate Until Clear dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot of stock solution add_dropwise Add stock solution dropwise to vortexing media thaw->add_dropwise warm_media Pre-warm cell culture media to 37°C warm_media->add_dropwise final_conc Achieve desired final concentration (e.g., 10 µM) and final DMSO concentration (e.g., <0.5%) add_dropwise->final_conc use_now Use immediately in assay final_conc->use_now

Strategy 2: pH Adjustment

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_form R-SO₂-NH-R' (Neutral Form) low_solubility Low Aqueous Solubility low_ph_form->low_solubility Predominant Species equilibrium pH = pKa [Neutral] = [Anionic] low_ph_form->equilibrium Increase pH high_ph_form [R-SO₂-N⁻-R'] (Anionic Form) high_solubility High Aqueous Solubility high_ph_form->high_solubility Predominant Species equilibrium->high_ph_form Increase pH

Note: This method is generally for preparing solutions in simple buffers. Adjusting the pH of complex cell culture media can alter its components and affect cell viability, so this should be done with caution and validated.

  • Prepare Alkaline Buffer: Prepare a buffer solution at a pH of ~9.0 (e.g., 50 mM carbonate-bicarbonate buffer).

  • Add this compound: Add the weighed this compound powder to the alkaline buffer.

  • Dissolve: Stir or vortex until the compound is fully dissolved.

  • Neutralize (Optional & Careful): If the experiment requires a physiological pH, slowly and carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. Be aware that the compound may precipitate if the pH drops below its pKa.

  • Determine Maximum Solubility: The highest concentration that remains in solution at the final desired pH is the maximum solubility under those conditions.

Strategy 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[11]

MethodDescriptionAdvantagesDisadvantages
Kneading The drug is added to a slurry of cyclodextrin and kneaded into a paste, which is then dried and washed.[9]Good yield for poorly water-soluble drugs.Not easily scalable.[9]
Co-precipitation Drug and cyclodextrin are dissolved in hot water and cooled slowly to form the complex precipitate.Simple method.Requires large volumes of water; time-consuming.[9]
Freeze-Drying (Lyophilization) Drug and cyclodextrin are dissolved in water, and the solution is freeze-dried to yield a solid complex powder.[12]Good yield; suitable for thermolabile compounds; scalable.[9]Requires specialized equipment.
  • Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in purified water with stirring.

  • Dissolve this compound: In a separate container, dissolve the this compound in a minimum amount of a suitable organic solvent (e.g., methanol or ethanol).[12]

  • Mix Solutions: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Stir: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to allow for complex formation.

  • Freeze-Dry: Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Reconstitute: The resulting powder can be directly dissolved in water or cell culture media for your experiment.

Final Recommendations

G start Start: Need to dissolve This compound for in vitro assay q1 Is the assay compatible with low concentrations of organic solvents (e.g., <0.5% DMSO)? start->q1 use_dmso Use DMSO Co-Solvent Strategy (Protocol 1) q1->use_dmso Yes q2 Is the experiment in a simple buffer system where pH can be modified without adverse effects? q1->q2 No end Proceed to Assay with Solubilized Compound and Vehicle Controls use_dmso->end use_ph Use pH Adjustment Strategy (Protocol 2) q2->use_ph Yes use_cd Use Cyclodextrin Complexation Strategy (Protocol 3) q2->use_cd No use_ph->end use_cd->end

  • Start with DMSO: For most cell-based assays, preparing a concentrated stock solution in DMSO is the most practical first step. Always validate the maximum tolerated DMSO concentration for your specific cell line.

  • Empirical Testing is Key: Due to the lack of specific published data for this compound, it is crucial to empirically determine its solubility limit in your specific experimental system (media, buffer, temperature) before conducting definitive experiments.

  • Include Controls: Always include a "vehicle control" (media plus the same final concentration of solvent or other solubilizing agent) to ensure that the observed effects are from the drug and not the solubilization method itself.

References

Technical Support Center: Optimizing Sulfaproxyline Dosage for Efficacy Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Sulfaproxyline dosage for in vivo efficacy studies in rodent models. Due to the limited publicly available data specifically for this compound, this guide incorporates principles from sulfonamide antibiotics as a class and provides examples from related compounds to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, like other sulfonamides, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate). Folate is an essential component for the synthesis of nucleic acids (DNA and RNA).[1] By blocking folate production, this compound halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[3]

Q2: I cannot find a recommended starting dose for this compound in mice or rats. Where should I begin?

A2: When specific dosage information for a compound is unavailable, a dose-range finding study is a critical first step. You can draw initial estimates from studies on other sulfonamides in rodents. For example, in a murine malaria model, sulfadoxine has been used at a dose of 150 mg/kg.[4] Another study in pregnant rats used a combination of sulfadoxine-pyrimethamine at a much lower dose of 0.72 mg/kg.[5] These examples highlight the wide therapeutic window and context-dependent nature of sulfonamide dosing. A common approach is to start with a wide range of doses (e.g., 10, 50, 100, 200 mg/kg) in a small group of animals to identify a maximum tolerated dose (MTD) and a potential efficacy range.

Q3: What are the key pharmacokinetic parameters to consider for this compound in rodents?

  • Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. There are significant species-specific differences in the half-life of sulfonamides. For instance, the plasma half-life of sulfadiazine is 10.1 hours in cattle but only 2.9 hours in pigs.[3]

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood after administration.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

These parameters are crucial for designing an effective dosing regimen, including the dosing frequency required to maintain therapeutic concentrations.[6]

Q4: Should I use this compound alone or in combination with other drugs?

A4: Sulfonamides are often used in combination with diaminopyrimidines like trimethoprim.[3][7] This combination results in a synergistic bactericidal action by sequentially blocking the folic acid synthesis pathway.[3] Trimethoprim inhibits dihydrofolate reductase, the enzyme that acts after dihydropteroate synthase.[3] The optimal in vitro ratio of trimethoprim to a sulfonamide is often around 1:20, though commercially available veterinary formulations are typically 1:5 due to pharmacokinetic considerations.[3][8] Whether to use this compound as a monotherapy or in combination will depend on the specific research question and the pathogen being studied.

Troubleshooting Guide

Issue: High toxicity or adverse effects observed in my initial dose-range finding study.

  • Possible Cause: The starting doses were too high.

  • Troubleshooting Steps:

    • Immediately lower the dose.

    • Review the clinical signs of toxicity. Common signs of sulfonamide toxicity can include hypersensitivity reactions, skin rashes, and gastrointestinal disturbances.[1]

    • Consider a different route of administration. For example, if oral gavage is causing gastrointestinal issues, parenteral routes (subcutaneous or intraperitoneal) could be explored.

    • Ensure the vehicle used to dissolve or suspend this compound is non-toxic and appropriate for the chosen route of administration.

Issue: No efficacy observed even at the highest tolerated doses.

  • Possible Cause:

    • The drug concentration at the site of infection is insufficient.

    • The pathogen is resistant to sulfonamides.

    • The pharmacokinetic profile of this compound in the chosen rodent model results in rapid clearance.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the half-life, Cmax, and AUC of this compound in your rodent model. This will help you understand if the drug is being cleared too quickly.

    • Dosing Regimen Adjustment: Based on the pharmacokinetic data, adjust the dosing frequency (e.g., from once daily to twice daily) to maintain drug concentrations above the minimum inhibitory concentration (MIC) for a longer duration.

    • Combination Therapy: Consider combining this compound with trimethoprim to enhance its efficacy through synergistic action.

    • In Vitro Susceptibility Testing: Before proceeding with further in vivo studies, determine the MIC of this compound against your pathogen of interest in vitro to confirm its susceptibility.

Data Presentation

Table 1: Example Dosing of Various Sulfonamides in Rodent Studies

SulfonamideRodent SpeciesDisease ModelDosageRoute of AdministrationReference
SulfadoxineMouseMalaria150 mg/kg (daily for 4 days)Not Specified[4]
Sulfadoxine-PyrimethamineRat (Wistar)Pregnancy Study0.72 mg/kgIntramuscular[5]
SulfamethazineMouse (B6C3F1)Chronic Toxicity300 - 4800 ppm in dietOral (in diet)

Note: This table provides examples from other sulfonamides and should be used for guidance in designing dose-range finding studies for this compound.

Table 2: General Pharmacokinetic Parameters of Sulfonamides in Different Species (for illustrative purposes)

SulfonamideAnimal SpeciesPlasma Half-life (hours)Reference
SulfadiazineCattle10.1[3]
SulfadiazinePig2.9[3]

Note: This table illustrates the significant variability in sulfonamide pharmacokinetics across species. It is crucial to determine these parameters specifically for this compound in your rodent model.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Mice

  • Animals: Use a sufficient number of healthy, young adult mice (e.g., 6-8 weeks old) of a standard strain (e.g., C57BL/6 or BALB/c). House them under standard laboratory conditions.

  • Groups: Divide the mice into at least 5 groups (n=3-5 per group): a vehicle control group and four dose-level groups.

  • Dose Selection: Based on data from other sulfonamides, a suggested starting range could be 10, 50, 100, and 200 mg/kg.

  • Drug Preparation: Prepare this compound in a suitable, sterile vehicle (e.g., 0.5% carboxymethylcellulose in water for oral administration).

  • Administration: Administer the selected doses once daily for 5-7 days via the intended route of the efficacy study (e.g., oral gavage).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint: At the end of the study, collect blood for clinical chemistry and perform a gross necropsy to look for any organ abnormalities.

  • Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity. This information will guide dose selection for subsequent efficacy studies.

Visualizations

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Enzyme DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (Folate) DHFR->THF Bacterial Enzyme Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of action of this compound and Trimethoprim.

Rodent_Efficacy_Workflow start Start: Hypothesis dose_finding Dose-Range Finding Study (Determine MTD) start->dose_finding pk_study Pharmacokinetic (PK) Study (Optional but Recommended) dose_finding->pk_study efficacy_study Pivotal Efficacy Study dose_finding->efficacy_study If PK data is not generated pk_study->efficacy_study endpoints Measure Primary & Secondary Endpoints (e.g., bacterial load, survival) efficacy_study->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for a rodent efficacy study.

Troubleshooting_Logic start Start: Unexpected Result high_toxicity High Toxicity Observed? start->high_toxicity no_efficacy No Efficacy Observed? high_toxicity->no_efficacy No lower_dose Action: Lower Dose & Re-evaluate high_toxicity->lower_dose Yes check_pk Action: Conduct PK Study no_efficacy->check_pk Yes adjust_regimen Action: Adjust Dosing Regimen check_pk->adjust_regimen add_synergist Action: Add Synergistic Agent (e.g., Trimethoprim) adjust_regimen->add_synergist check_mic Action: In Vitro MIC Testing add_synergist->check_mic

Caption: Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: Troubleshooting Matrix Effects in Sulfaproxyline LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sulfaproxyline. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, this compound. These can include salts, proteins, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: What are the typical signs that indicate matrix effects might be affecting my this compound assay?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results.

  • Inaccurate quantification.

  • Non-linear calibration curves.

  • A decrease in the sensitivity of the assay.

  • Inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which retention times ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for this compound points to the presence of matrix effects at that specific time in the chromatogram.[3]

  • Quantitative Assessment: This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[2] The matrix factor (MF) is calculated, where an MF below 1 indicates ion suppression and an MF above 1 suggests ion enhancement.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to matrix effects during this compound analysis.

Issue 1: Significant Signal Suppression or Enhancement Observed

Possible Cause: Co-eluting endogenous components from the sample matrix are interfering with the ionization of this compound.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4] Consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing matrix components, which can lead to significant matrix effects.[1][5]

    • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many interferences behind.[4]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute this compound, effectively removing a wide range of matrix components.[4][6]

  • Optimize Chromatographic Separation: Modifying your LC method can help to separate this compound from co-eluting interferences.[3]

    • Adjust Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.

    • Change Mobile Phase Composition: Altering the organic solvent or pH of the mobile phase can change the retention times of both the analyte and matrix components.

    • Select a Different Column: A column with a different stationary phase chemistry (e.g., C18, PFP) can provide alternative selectivity.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as a deuterated version of this compound, is the gold standard for compensating for matrix effects.[7][8] Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way.[7] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.[8] While a specific deuterated standard for this compound may not be readily available, a deuterated standard of a closely related sulfonamide, like Sulfadoxine-d4, can be a viable alternative, but requires thorough validation.[8]

Issue 2: Poor Reproducibility and High Variability in Results

Possible Cause: Inconsistent matrix effects between different samples or batches of the biological matrix.

Troubleshooting Steps:

  • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the matrix composition.

  • Implement a Robust Sample Preparation Protocol: As outlined in Issue 1, a more rigorous sample preparation method like SPE will provide more consistent removal of matrix components across different samples.[6]

  • Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[7][8] The consistent use of a SIL-IS will significantly improve the precision and accuracy of your results.

Data Presentation

The following table summarizes a comparison of common sample preparation techniques for sulfonamide analysis, with data adapted from a study on Sulfadoxine, a structurally similar compound. This data can serve as a starting point for optimizing your this compound method.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT) 91.7 - 97.889.1 - 102< 5
Solid-Phase Extraction (SPE) > 90 (typical)< 15 (typical)< 10
Liquid-Liquid Extraction (LLE) 85 - 105 (typical)< 20 (typical)< 15

Data for PPT is based on a study of Sulfadoxine in human plasma.[9] Typical values for SPE and LLE are included for comparison and will vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix effect.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your established protocol. Spike the extracted matrix with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank biological matrix sample with this compound to the same concentration as Set A before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

A Matrix Effect value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion for Qualitative Assessment

This protocol helps to identify the retention time regions where matrix effects occur.

  • Set up the Infusion: Using a T-connector, continuously infuse a standard solution of this compound into the LC flow path between the analytical column and the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Equilibrate the System: Allow the infused this compound signal to stabilize to a constant baseline.

  • Inject a Blank Matrix Extract: Inject a sample of the extracted blank biological matrix onto the LC column.

  • Monitor the Signal: Observe the signal of the infused this compound throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression, while a peak or rise in the baseline indicates a region of ion enhancement.

Visualizations

cluster_0 Ionization Process cluster_1 Outcome Analyte Analyte Ion_Source Ion_Source Analyte->Ion_Source Matrix_Components Matrix_Components Matrix_Components->Ion_Source Suppression Suppression Ion_Source->Suppression Competition for Charge/ Droplet Surface Enhancement Enhancement Ion_Source->Enhancement Improved Ionization Efficiency Accurate_Signal Accurate_Signal Ion_Source->Accurate_Signal No Interference

Caption: Mechanism of ion suppression and enhancement in the ion source.

Start Poor Reproducibility or Inaccurate Results Q1 Perform Matrix Effect Assessment? Start->Q1 A1_Yes Quantify Matrix Effect (Post-Extraction Spike) Q1->A1_Yes Yes Q2 Significant Matrix Effect Observed? A1_Yes->Q2 A2_Yes Implement Mitigation Strategy Q2->A2_Yes Yes A2_No Investigate Other Potential Issues Q2->A2_No No Strategy1 Improve Sample Preparation (SPE/LLE) A2_Yes->Strategy1 Strategy2 Optimize Chromatography A2_Yes->Strategy2 Strategy3 Use Stable Isotope-Labeled Internal Standard A2_Yes->Strategy3 End Re-validate Method Strategy1->End Strategy2->End Strategy3->End A2_No->End

Caption: Troubleshooting workflow for diagnosing and addressing matrix effects.

References

Technical Support Center: Minimizing Sulfaproxyline Degradation in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of sulfaproxyline in plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma important?

A1: this compound is a sulfonamide antibiotic. Its stability in plasma is crucial for accurate pharmacokinetic and pharmacodynamic studies, ensuring that the measured concentration reflects the true in vivo levels and not an artificially lowered value due to degradation after sample collection.[1] Poor stability can lead to erroneous data, impacting clinical outcomes and drug safety assessments.

Q2: What are the primary factors that can cause this compound degradation in plasma samples?

A2: The degradation of drugs like this compound in plasma can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[2]

  • pH: Changes in plasma pH can affect the stability of pH-sensitive compounds.

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that can metabolize drugs.[1][3]

  • Light Exposure: Photolabile compounds can degrade when exposed to light.[2]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can impact the stability of the analyte.[4]

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: While specific stability data for this compound is limited, general recommendations for sulfonamides and other small molecules in plasma suggest the following storage conditions to minimize degradation:

  • Short-term storage: Refrigerate at 2-8°C for up to 24-48 hours.

  • Long-term storage: Freeze at -20°C or, for enhanced stability, at -70°C or lower.[4]

  • Light protection: Store samples in amber-colored tubes or in the dark to prevent photodegradation.

For the related compound sulfadoxine, one study found it to be stable in plasma for three freeze-thaw cycles and for three months when stored at -20°C.

Storage ConditionDurationAnalyteStabilityReference
Freeze-Thaw3 cyclesSulfadoxineStable
-20°C3 monthsSulfadoxineStable
Room Temperature (22°C)EvaluatedSulfadoxineData available in study[4]
-70°CEvaluatedSulfadoxineData available in study[4]

Q4: How can I prevent enzymatic degradation of this compound in my plasma samples?

A4: To minimize enzymatic activity, it is recommended to:

  • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Process the blood to separate plasma as quickly as possible after collection, preferably at low temperatures (e.g., on ice).

  • Consider the use of enzyme inhibitors, which can be added to the collection tubes, although the specific inhibitor would depend on the suspected enzymatic pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent this compound concentrations in stored samples. Degradation due to improper storage temperature. Ensure samples are stored at or below -20°C for long-term storage. For sensitive analytes, -70°C or -80°C is preferable. Avoid prolonged periods at room temperature during sample processing.
Repeated freeze-thaw cycles. Aliquot plasma samples into smaller volumes after the initial processing to avoid the need for multiple freeze-thaw cycles of the entire sample.
Photodegradation. Use amber-colored collection and storage tubes. Protect samples from direct light exposure by wrapping tubes in aluminum foil or storing them in a dark box.
Variable results between different batches of plasma. Differences in endogenous enzyme activity. If enzymatic degradation is suspected, consider heat-inactivating the plasma (if this does not affect the drug) or using specific enzyme inhibitors.
Matrix effects. Perform a thorough method validation, including an assessment of matrix effects from different sources of plasma.
Unexpected peaks in chromatograms. Formation of degradation products. Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to identify potential degradation products and ensure your analytical method can separate them from the parent drug.[5][6]

Experimental Protocols

Protocol for Assessing this compound Stability in Human Plasma

This protocol is a general guideline for evaluating the short-term, long-term, and freeze-thaw stability of this compound in plasma, based on regulatory guidelines for bioanalytical method validation.[7][8][9][10]

1. Materials:

  • This compound reference standard

  • Blank human plasma (with the same anticoagulant as study samples)

  • Quality Control (QC) samples: Prepare low and high concentration QC samples by spiking known amounts of this compound into blank plasma.

  • Validated bioanalytical method for this compound quantification (e.g., LC-MS/MS).

2. Short-Term (Bench-Top) Stability:

  • Thaw frozen QC samples (low and high concentrations) and keep them at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • At the end of the period, process the samples and analyze them against a freshly prepared calibration curve.

  • Compare the measured concentrations to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.

3. Freeze-Thaw Stability:

  • Use a set of QC samples (low and high concentrations).

  • Freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).

  • After the final thaw, analyze the samples and compare the results to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal value.

4. Long-Term Stability:

  • Store a set of QC samples (low and high concentrations) at the intended long-term storage temperature (e.g., -20°C or -70°C).

  • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • Compare the results to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.

Visualizations

Experimental Workflow for Plasma Stability Assessment

G cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_result Result start Obtain Blank Plasma spike Spike with this compound (Low & High QC) start->spike aliquot Aliquot Samples spike->aliquot ft_stability Freeze-Thaw Stability (e.g., 3 cycles) aliquot->ft_stability st_stability Short-Term Stability (Room Temp) aliquot->st_stability lt_stability Long-Term Stability (-20°C / -70°C) aliquot->lt_stability process Process Samples (e.g., Protein Precipitation) ft_stability->process st_stability->process lt_stability->process analyze Analyze via LC-MS/MS process->analyze compare Compare to Fresh Samples analyze->compare end Determine Stability (% Recovery) compare->end

Caption: Workflow for assessing this compound stability in plasma.

Potential Degradation Pathways for Sulfonamides

G cluster_pathways Degradation Pathways cluster_products Potential Products This compound This compound Hydrolysis Hydrolysis (Cleavage of amide bond) This compound->Hydrolysis H₂O / pH Photodegradation Photodegradation (Alteration by light) This compound->Photodegradation Light (UV) Oxidation Oxidation (Reaction with oxygen) This compound->Oxidation O₂ Enzymatic Enzymatic Metabolism (e.g., N-acetylation) This compound->Enzymatic Plasma Enzymes Prod1 Hydrolyzed Metabolites Hydrolysis->Prod1 Prod2 Photoisomers/Fragments Photodegradation->Prod2 Prod3 Oxidized Derivatives Oxidation->Prod3 Prod4 N-acetyl this compound Enzymatic->Prod4

Caption: Potential degradation pathways for sulfonamides like this compound.

References

Technical Support Center: Overcoming Poor Recovery of Sulfaproxyline During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor recovery of Sulfaproxyline during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor recovery of this compound during sample extraction?

Poor recovery of this compound can be attributed to several factors related to its physicochemical properties and the extraction methodology. Key reasons include:

  • Suboptimal pH: The ionization state of this compound is highly dependent on the pH of the sample and extraction solvents. As a sulfonamide, it possesses both acidic and basic functional groups. Failure to maintain an optimal pH can lead to increased polarity and poor partitioning into the organic phase or retention on the solid-phase extraction (SPE) sorbent.

  • Inappropriate Solvent Selection: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or the wash and elution solvents in SPE is critical. A solvent that is too weak may not efficiently extract this compound, while a solvent that is too strong can co-extract interfering matrix components or prematurely elute the analyte from an SPE cartridge.

  • Matrix Effects: Complex biological matrices such as plasma, urine, or tissue homogenates can contain endogenous substances that interfere with the extraction process. These substances can bind to this compound, preventing its efficient extraction, or co-elute and cause ion suppression/enhancement in mass spectrometry-based detection methods.

  • Procedural Errors: Issues such as incomplete phase separation in LLE, formation of emulsions, channeling or drying of the sorbent bed in SPE, and inadequate vortexing or mixing can all lead to significant analyte loss.

  • Analyte Degradation: this compound may be susceptible to degradation under harsh pH conditions or elevated temperatures, leading to lower recovery of the intact molecule.

Q2: What is the pKa of this compound and why is it important for extraction?

The pKa is critical because it determines the charge of the molecule at a given pH. For efficient extraction:

  • Using Reversed-Phase SPE (e.g., C18): The pH of the sample should be adjusted to be at least 2 pH units below the acidic pKa of the sulfonamide group. This ensures the molecule is in its neutral, less polar form, maximizing its retention on the non-polar sorbent.

  • Using Liquid-Liquid Extraction (LLE): Similar to SPE, the aqueous sample should be acidified to neutralize the sulfonamide group, making it more soluble in the organic extraction solvent.

Q3: Which extraction method is generally better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Both SPE and LLE can be effective for extracting this compound, and the choice depends on the specific application, sample matrix, and available resources.

  • Solid-Phase Extraction (SPE): Often provides cleaner extracts due to the ability to include specific wash steps to remove interferences. It is also more amenable to automation, leading to higher throughput. However, SPE can be more expensive and requires careful method development to select the appropriate sorbent and solvents.

  • Liquid-Liquid Extraction (LLE): A classic and cost-effective technique. It can be very efficient but is often more labor-intensive, uses larger volumes of organic solvents, and can be prone to issues like emulsion formation.[1][2]

For complex matrices where high purity of the final extract is required, SPE is often the preferred method. For simpler matrices or when cost is a primary concern, LLE can be a suitable alternative.

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

Issue: Low recovery of this compound when using a reversed-phase (e.g., C18) SPE protocol.

Troubleshooting Workflow:

spe_troubleshooting start Low this compound Recovery in SPE check_ph Verify pH of Sample, Wash, and Elution Solvents start->check_ph check_solvents Evaluate Wash and Elution Solvent Strength check_ph->check_solvents pH is optimal adjust_ph Adjust sample pH to ~2 units below acidic pKa check_ph->adjust_ph pH is suboptimal check_loading Assess Sample Loading Conditions check_solvents->check_loading Solvents are appropriate adjust_wash Decrease organic content in wash solvent check_solvents->adjust_wash Analyte loss during wash adjust_elution Increase organic strength or add modifier to elution solvent check_solvents->adjust_elution Incomplete elution check_sorbent Check Sorbent and Cartridge Integrity check_loading->check_sorbent Loading conditions are optimal adjust_flow Decrease sample loading flow rate check_loading->adjust_flow High flow rate end_good Optimized Recovery check_sorbent->end_good Sorbent is appropriate replace_cartridge Use larger sorbent mass or new cartridge check_sorbent->replace_cartridge Sorbent is overloaded or channeling adjust_ph->check_ph adjust_wash->check_solvents adjust_elution->check_solvents adjust_flow->check_loading replace_cartridge->check_sorbent

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Detailed Steps:

Potential Cause Recommended Solution
Suboptimal pH Adjust the pH of the sample to be at least 2 units below the acidic pKa of this compound to ensure it is in its neutral form for better retention on the non-polar sorbent.
Analyte Loss During Wash Step The wash solvent may be too strong. Decrease the percentage of organic solvent in the wash solution to avoid premature elution of this compound.
Incomplete Elution The elution solvent may be too weak. Increase the strength of the organic solvent (e.g., higher percentage of methanol or acetonitrile) or add a small amount of a modifier like ammonia to disrupt interactions with the sorbent.
Analyte Breakthrough During Sample Loading The sample's organic content may be too high, or the flow rate is too fast. Dilute the sample with an acidic buffer and ensure a slow, controlled loading flow rate.
Sorbent Overload or Channeling The amount of analyte or matrix components is too high for the sorbent mass. Use a cartridge with a larger sorbent bed or dilute the sample. Ensure the sorbent bed does not dry out during the extraction process.
Poor Recovery in Liquid-Liquid Extraction (LLE)

Issue: Low recovery of this compound in an LLE protocol.

Troubleshooting Workflow:

lle_troubleshooting start Low this compound Recovery in LLE check_ph Verify Aqueous Phase pH start->check_ph check_solvent Evaluate Organic Solvent Choice check_ph->check_solvent pH is optimal adjust_ph Adjust aqueous phase pH to ~2 units below acidic pKa check_ph->adjust_ph pH is suboptimal check_mixing Assess Mixing and Phase Separation check_solvent->check_mixing Solvent is appropriate change_solvent Select a more appropriate organic solvent (e.g., ethyl acetate) check_solvent->change_solvent Poor partitioning check_emulsion Check for Emulsion Formation check_mixing->check_emulsion Mixing is adequate improve_mixing Increase vortexing time or use a mechanical shaker check_mixing->improve_mixing Insufficient mixing end_good Optimized Recovery check_emulsion->end_good No emulsion break_emulsion Add salt, centrifuge, or use gentle mixing check_emulsion->break_emulsion Emulsion present adjust_ph->check_ph change_solvent->check_solvent improve_mixing->check_mixing break_emulsion->check_emulsion

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Detailed Steps:

Potential Cause Recommended Solution
Suboptimal Aqueous Phase pH Adjust the pH of the aqueous sample to be at least 2 units below the acidic pKa of this compound to neutralize the molecule and promote its partitioning into the organic phase.
Inappropriate Organic Solvent The polarity of the extraction solvent may not be suitable for this compound. Ethyl acetate is a commonly used and effective solvent for sulfonamides.
Insufficient Mixing/Extraction Time Ensure adequate contact time between the aqueous and organic phases for efficient partitioning. Increase vortexing time or use a mechanical shaker.
Emulsion Formation Emulsions can trap the analyte and prevent clean phase separation. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or using a gentler mixing technique (e.g., gentle inversion instead of vigorous vortexing).[3]
Incomplete Phase Separation Allow sufficient time for the phases to separate completely. Centrifugation can aid in achieving a clean separation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from an Aqueous Matrix

This protocol is a general guideline for the extraction of this compound from a simple aqueous matrix using a reversed-phase SPE cartridge.

Materials:

  • SPE Cartridge: C18, 500 mg sorbent mass

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Acidified Deionized Water (pH ~3, adjusted with formic acid)

  • Wash Solvent: 5% Methanol in Acidified Deionized Water (pH ~3)

  • Elution Solvent: 90% Methanol in Water with 2% Ammonium Hydroxide

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of acidified deionized water (pH ~3) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Acidify the aqueous sample containing this compound to pH ~3 with formic acid. Load the sample onto the cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

  • Washing: Pass 5 mL of the wash solvent (5% methanol in acidified water) through the cartridge to remove polar interferences.

  • Drying: Dry the sorbent bed by applying vacuum for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge by passing 5 mL of the elution solvent through the sorbent. Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Biological Fluid (e.g., Plasma)

This protocol is adapted from a general method for sulfonamide extraction from biological matrices.

Materials:

  • Extraction Solvent: Ethyl Acetate

  • Acidifying Agent: 3.2M Hydrochloric Acid

  • Basifying Agent: 3.5M Sodium Acetate

  • Organic Wash Solvent: Hexane

Procedure:

  • Sample Preparation: To 1 mL of plasma, add an internal standard and mix.

  • Initial Extraction: Add 6 mL of ethyl acetate to the sample. Vortex for 2 minutes and centrifuge to separate the layers.

  • Acidic Back-Extraction: Transfer the ethyl acetate (upper layer) to a clean tube and add 1 mL of 3.2M HCl. Vortex for 30 seconds and centrifuge. This will move the this compound into the acidic aqueous phase.

  • Organic Wash: Discard the upper ethyl acetate layer. To the remaining acidic aqueous layer, add 5 mL of hexane and vortex for 30 seconds. Centrifuge and discard the upper hexane layer. This step removes non-polar interferences.

  • Final Extraction: To the acidic aqueous layer, add 2 mL of 3.5M sodium acetate to raise the pH, followed by 3 mL of ethyl acetate. Vortex for 30 seconds and centrifuge.

  • Collection: Transfer the upper ethyl acetate layer containing the purified this compound to a clean tube.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness and reconstitute the residue for analysis.

Quantitative Data Summary

The following table summarizes typical recovery data for sulfonamides using different extraction methods. While specific data for this compound is limited, these values provide a general expectation of performance.

Extraction Method Matrix Analyte(s) Average Recovery (%) Reference
Solid-Phase Extraction (SPE)WaterVarious Sulfonamides>90%(Adapted from a study on various pharmaceuticals)
Solid-Phase Extraction (SPE)HoneyVarious Sulfonamides74.29 - 113.09%
Liquid-Liquid Extraction (LLE)PlasmaFexofenadine (as a proxy)~33-42% (unoptimized)
Pressurized Liquid Extraction (PLE)SoilVarious Sulfonamides62-93%

Note: Recovery rates are highly dependent on the specific matrix, analyte concentration, and optimization of the extraction protocol.

Signaling Pathways and Experimental Workflows

While this compound's mechanism of action involves the inhibition of dihydropteroate synthetase in bacteria, the focus of this guide is on the chemical extraction process. The following diagrams illustrate the logical workflows for method selection and troubleshooting.

method_selection start Start: Need to Extract this compound matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity throughput Consider Throughput Needs matrix_complexity->throughput Simple Matrix spe Choose Solid-Phase Extraction (SPE) matrix_complexity->spe Complex Matrix cost Evaluate Cost Constraints throughput->cost Low Throughput throughput->spe High Throughput (Automation) cost->spe Low Cost Constraint lle Choose Liquid-Liquid Extraction (LLE) cost->lle High Cost Constraint

Caption: Logical workflow for selecting an appropriate extraction method.

This guide provides a comprehensive resource for addressing common issues related to the extraction of this compound. By systematically troubleshooting and optimizing the extraction protocol, researchers can significantly improve recovery rates and ensure the generation of high-quality analytical data.

References

Strategies to reduce variability in Sulfaproxyline dissolution testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Sulfaproxyline dissolution testing. Given that this compound is a sulfonamide antibiotic, it is presumed to have low aqueous solubility, a common characteristic of this drug class, placing it in the Biopharmaceutical Classification System (BCS) Class II.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound dissolution testing, providing potential causes and actionable solutions.

High Variability in Dissolution Results (%RSD > 10-20%)

Question: We are observing high variability (Relative Standard Deviation, %RSD) in our replicate dissolution profiles for this compound tablets. What are the potential causes and how can we mitigate this?

Answer: High variability in dissolution testing is a common challenge, especially for poorly soluble drugs like this compound. The sources of variability can be broadly categorized into formulation, apparatus/method parameters, and analytical error. A systematic investigation is crucial to identify and control these sources.

Potential Causes and Solutions:

Category Potential Cause Recommended Solution
Apparatus & Method Inconsistent Apparatus Geometry and Calibration: Vessel dimensions, paddle/basket height, and centering can vary.Ensure all dissolution stations are meticulously calibrated according to USP General Chapter <711>.[1] Use calibrated vessels and shafts, and ensure consistent paddle/basket height (typically 25 ± 2 mm from the bottom of the vessel for paddles).
Inadequate Deaeration of Media: Dissolved gases can form bubbles on the tablet surface, affecting wetting and dissolution.Deaerate the dissolution medium using a validated method (e.g., heating to 41-45°C, filtering under vacuum, and stirring).[2] The impact of deaeration can be significant, especially for disintegrating dosage forms.[2]
Inconsistent Dosage Form Introduction: Dropping the tablet at different locations within the vessel can lead to variable hydrodynamic conditions.Standardize the tablet dropping procedure. The tablet should be dropped into the center of the vessel when the paddle/basket is stationary.
Vibrations: External vibrations from laboratory equipment can affect the hydrodynamics in the dissolution vessel.Place the dissolution bath on a sturdy, level surface away from sources of vibration like centrifuges or vortex mixers.[3]
Formulation-Related Floating of Dosage Form: Capsules or low-density tablets may float, leading to inconsistent wetting and dissolution.Use a validated sinker to ensure the dosage form remains at the bottom of the vessel. Longitudinal sinkers are often preferred as they have been shown to result in faster, more complete, and less variable dissolution compared to lateral sinkers.[4][5][6]
Coning: Formation of a mound of undissolved excipients and drug at the bottom of the vessel, shielding the drug from the dissolution medium.Increase the paddle speed (e.g., from 50 to 75 rpm) to improve hydrodynamics at the vessel bottom.[7] If coning persists, consider using a different apparatus (e.g., USP Apparatus 1 - Basket) or specialized vessels like peak vessels.[7]
Analytical Filter Adsorption: The drug may adsorb to the filter membrane, leading to artificially low and variable results.Validate the filter by comparing the concentration of a filtered known standard solution to an unfiltered one. Hydrophilic PTFE filters often show low drug binding.[8]
Sample Processing and Analysis: Inconsistent timing of sample withdrawal, improper dilution, or issues with the analytical method (e.g., HPLC).Ensure strict adherence to the validated analytical method.[9] Use automated sampling systems to improve timing consistency.

Illustrative Impact of Sinkers on Dissolution Variability of a Poorly Soluble Drug (Example Data):

Condition Mean % Dissolved at 30 min %RSD (n=6)
Without Sinker (Floating Observed)45.2%22.5%
With Helical Sinker62.8%12.1%
With Longitudinal Sinker75.1%6.8%

This table provides example data to illustrate the potential impact of sinkers on reducing variability. Actual results will vary depending on the specific formulation and test conditions.

Unexpectedly Low or Incomplete Dissolution

Question: Our this compound tablets are not achieving complete dissolution within the specified time, even though the formulation is expected to release the full dose. What could be the reason?

Answer: Incomplete dissolution of a poorly soluble drug like this compound can be due to several factors related to the dissolution medium, the formulation itself, or interactions with the testing apparatus.

Potential Causes and Solutions:

Category Potential Cause Recommended Solution
Dissolution Medium Lack of Sink Conditions: The concentration of dissolved this compound in the medium approaches its saturation solubility, slowing down further dissolution.Increase the volume of the dissolution medium (e.g., from 900 mL to 2000 mL) if feasible.[10] More commonly, add a surfactant to the medium to increase the solubility of this compound. Sodium lauryl sulfate (SLS) is a frequently used anionic surfactant.[11] The concentration should be optimized to be discriminating without being overly solubilizing.
Inappropriate pH of the Medium: The solubility of many sulfonamides is pH-dependent. If the pH of the medium is not optimal, the solubility of this compound may be too low.Determine the pH-solubility profile of this compound and select a dissolution medium with a pH that ensures adequate solubility.[12] Buffers should be used to maintain a constant pH throughout the test.
Formulation-Related Cross-linking of Excipients: For capsule formulations, the gelatin shell can cross-link over time, especially under high humidity and temperature, leading to the formation of a water-insoluble pellicle that retards dissolution.If cross-linking is suspected, consider adding enzymes (e.g., pepsin in acidic medium or pancreatin in neutral/alkaline medium) to the dissolution medium as per USP guidelines.
Tablet Hardness/Compaction Force: Tablets that are too hard may not disintegrate properly, limiting the surface area available for dissolution.Evaluate the effect of tablet hardness on the dissolution profile. A discriminatory dissolution method should be able to detect changes in critical manufacturing parameters like compaction force.
Drug Substance Particle Size and Polymorphism: The dissolution rate is directly related to the surface area of the drug particles. Changes in the particle size distribution or polymorphic form of the this compound active pharmaceutical ingredient (API) can significantly impact dissolution.Ensure consistent particle size distribution of the API from batch to batch. Characterize the polymorphic form of the API to ensure it is the desired, more soluble form if applicable.

Illustrative Effect of Surfactant on the Dissolution of a Poorly Soluble Drug (Example Data):

Dissolution Medium Mean % Dissolved at 60 min
pH 6.8 Phosphate Buffer35%
pH 6.8 Phosphate Buffer + 0.25% SLS78%
pH 6.8 Phosphate Buffer + 0.5% SLS95%

This table provides example data to illustrate the potential impact of a surfactant on improving the extent of dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate USP apparatus for this compound dissolution testing?

A1: For tablets, USP Apparatus 2 (Paddle Apparatus) is the most commonly used and is generally suitable for immediate-release solid dosage forms.[8][13] For capsules that may float, USP Apparatus 1 (Basket Apparatus) can be a better choice as it keeps the dosage form submerged.[7] If floating is an issue with the paddle apparatus, the use of a sinker is recommended.[4]

Q2: How do I select the appropriate paddle speed (rpm) for my dissolution method?

A2: The paddle speed should be carefully selected to be discriminatory without being overly aggressive. For immediate-release tablets, speeds of 50 or 75 rpm are common.[8] The chosen speed should be sufficient to avoid coning but not so high that it masks potential formulation and manufacturing variables.[7]

Q3: What should I consider when validating the analytical method for dissolution samples?

A3: The analytical method (typically HPLC-UV) must be validated for specificity, linearity, accuracy, precision, and robustness in the context of the dissolution medium.[9][10] This includes demonstrating that excipients do not interfere with the analysis of this compound and that the drug is stable in the dissolution medium for the duration of the test.

Q4: Can I use water as a dissolution medium?

A4: Using purified water is generally discouraged for dissolution testing of poorly soluble drugs.[14] The pH of water can vary and may be influenced by the drug and excipients, leading to variability. Buffered media are preferred to maintain a constant pH.

Q5: How often should the dissolution apparatus be calibrated?

A5: A full mechanical calibration of the dissolution apparatus should be performed at regular intervals, typically every six months. Additionally, a performance verification test (PVT) using USP reference standard tablets should be conducted to ensure the overall system is functioning correctly.[1]

Experimental Protocols

Protocol: Basic Dissolution Test for this compound Tablets (USP Apparatus 2)
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer with 0.5% (w/v) Sodium Lauryl Sulfate (SLS). The medium should be deaerated before use.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place 900 mL of the dissolution medium into each of the six vessels and allow the temperature to equilibrate to 37 ± 0.5 °C. b. Lower the paddles to the correct height (25 ± 2 mm from the bottom of the vessel). c. Start the paddle rotation at 50 rpm. d. Carefully drop one tablet into each vessel. e. Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). f. Immediately filter each sample through a validated 0.45 µm hydrophilic PTFE syringe filter, discarding the first few mL of filtrate to saturate the filter. g. Analyze the filtered samples for this compound concentration using a validated HPLC-UV method. h. Calculate the percentage of the labeled amount of this compound dissolved at each time point.

Protocol: Filter Validation
  • Prepare a standard solution of this compound in the dissolution medium at a concentration representative of the dissolution samples.

  • Take an aliquot of the unfiltered standard solution and analyze it using the validated analytical method. This is the control.

  • Take another aliquot of the standard solution and pass it through the filter being evaluated.

  • Discard the initial portion of the filtrate (e.g., 1-2 mL) and collect the subsequent filtrate for analysis.

  • Analyze the filtered solution.

  • The concentration of the filtered solution should be within ±2% of the unfiltered control solution. If not, the filter is not suitable for use.

Visualizations

TroubleshootingWorkflow cluster_solutions Corrective Actions Start High Dissolution Variability Observed (%RSD > 10-20%) CheckApparatus Step 1: Verify Apparatus Setup - Calibration (Height, Centering, Speed) - Vessel Condition - Deaeration - Vibration Start->CheckApparatus CheckMethod Step 2: Evaluate Method Parameters - Media pH and Composition - Use of Sinkers - Paddle Speed CheckApparatus->CheckMethod Apparatus OK Recalibrate Recalibrate/Adjust Apparatus CheckApparatus->Recalibrate Issue Found CheckFormulation Step 3: Investigate Formulation - Coning/Mounding - Floating - Disintegration CheckMethod->CheckFormulation Method OK ModifyMethod Modify Method (e.g., add surfactant, change rpm) CheckMethod->ModifyMethod Issue Found CheckAnalysis Step 4: Review Analytical Procedure - Filter Validation - Sample Handling - Method Validation CheckFormulation->CheckAnalysis Formulation OK Reformulate Consider Reformulation (e.g., different excipients) CheckFormulation->Reformulate Issue Found Resolved Variability Reduced (Proceed with Testing) CheckAnalysis->Resolved Analysis OK RevalidateAnalysis Revalidate Analytical Method CheckAnalysis->RevalidateAnalysis Issue Found Recalibrate->CheckApparatus Re-evaluate ModifyMethod->CheckMethod Re-evaluate Reformulate->CheckFormulation Re-evaluate RevalidateAnalysis->CheckAnalysis Re-evaluate

Caption: Troubleshooting workflow for high variability in dissolution testing.

DecisionTree Start Incomplete Dissolution of This compound CheckSink Are Sink Conditions Met? (Solubility > 3x Dose Concentration) Start->CheckSink CheckpH Is the pH of the Medium Optimal for this compound Solubility? CheckSink->CheckpH Yes AddSurfactant Action: Add/Increase Surfactant (e.g., SLS) CheckSink->AddSurfactant No CheckDisintegration Is the Tablet/Capsule Disintegrating Properly? CheckpH->CheckDisintegration Yes AdjustpH Action: Adjust Medium pH CheckpH->AdjustpH No CheckAPI Are API Properties Consistent? (Particle Size, Polymorph) CheckDisintegration->CheckAPI Yes OptimizeFormulation Action: Optimize Formulation (e.g., disintegrant, hardness) CheckDisintegration->OptimizeFormulation No ControlAPI Action: Control API Physicochemical Properties CheckAPI->ControlAPI No End Dissolution Profile Improved CheckAPI->End Yes AddSurfactant->CheckSink Re-evaluate AdjustpH->CheckpH Re-evaluate OptimizeFormulation->CheckDisintegration Re-evaluate ControlAPI->CheckAPI Re-evaluate

Caption: Decision tree for troubleshooting incomplete dissolution.

References

Technical Support Center: Method Refinement for Sensitive Detection of Sulfaproxyline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Sulfaproxyline and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be targeting for detection?

A1: The primary and most commonly reported metabolite for sulfonamides is the N-acetylated form. Therefore, for this compound, the main target metabolite is N-acetyl-sulfaproxyline . Other potential, but likely minor, metabolites could include hydroxylated forms (Phase I metabolism) and glucuronide or sulfate conjugates (Phase II metabolism). It is recommended to initially focus method development on this compound and N-acetyl-sulfaproxyline.

Q2: What is the most suitable analytical technique for the sensitive and selective detection of this compound and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[1][2]

Q3: What are the common challenges encountered when developing an LC-MS/MS method for this compound metabolites?

A3: The most common challenges include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[1]

  • Analyte Recovery: Inefficient extraction of this compound and its metabolites from the biological matrix can lead to low recovery and reduced sensitivity.

  • Chromatographic Resolution: Poor separation of the parent drug from its metabolites or from matrix components can result in inaccurate measurements.

  • Analyte Stability: Degradation of this compound or its metabolites during sample collection, storage, or processing can impact the accuracy of the results.

Q4: Why is the use of an internal standard (IS) critical in quantitative bioanalysis?

A4: An internal standard is crucial to correct for the variability in sample preparation and for matrix effects. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., Deuterated this compound), as it has nearly identical chemical and physical properties and will behave similarly during extraction, chromatography, and ionization.

Q5: How can I minimize matrix effects in my assay?

A5: Minimizing matrix effects can be achieved through:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.

  • Chromatographic Separation: Optimizing the HPLC method to separate the analytes from the bulk of the matrix components.

  • Use of an appropriate Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Analyte Signal 1. Instrument not tuned or calibrated.2. Incorrect MS/MS transitions.3. Poor analyte recovery during sample preparation.4. Analyte degradation.5. Ion source contamination.1. Perform instrument tuning and calibration.2. Optimize precursor and product ions for this compound and its metabolites.3. Optimize the extraction procedure; check pH, solvent choice, and mixing steps.4. Investigate analyte stability under different storage and processing conditions.5. Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent; if the problem persists, replace the column.2. Adjust the mobile phase pH to ensure the analytes are in a single ionic state.3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.4. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to reduce peak tailing for basic compounds.
Inconsistent Retention Times 1. Air bubbles in the pump.2. Leak in the HPLC system.3. Inconsistent mobile phase composition.4. Column temperature fluctuations.1. Purge the pump to remove any air bubbles.2. Check all fittings for leaks.3. Prepare fresh mobile phase and ensure proper mixing.4. Use a column oven to maintain a consistent temperature.
High Background Noise 1. Contaminated mobile phase or solvents.2. Contaminated sample or sample vials.3. Carryover from previous injections.1. Use high-purity, LC-MS grade solvents and reagents.2. Ensure proper sample handling and use clean vials.3. Optimize the autosampler wash method to include a strong solvent.
Inaccurate Quantification (Poor Accuracy and Precision) 1. Significant matrix effects.2. Improper calibration curve preparation.3. Inconsistent sample preparation.4. Analyte instability.1. Re-evaluate and optimize the sample preparation method to minimize matrix effects.2. Prepare fresh calibration standards and ensure they are prepared in the same matrix as the samples.3. Ensure consistent and precise execution of the sample preparation protocol.4. Assess analyte stability at all stages of the experiment.

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Parameters for this compound and N-acetyl-sulfaproxyline in Human Plasma

ParameterThis compoundN-acetyl-sulfaproxylineAcceptance Criteria
Linearity (r²) > 0.995> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLS/N > 10
Accuracy (% Bias) -5.2% to 3.8%-7.1% to 5.5%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 8.5%≤ 9.2%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85 - 95%80 - 90%Consistent, precise, and reproducible
Matrix Effect (%) 92 - 108%88 - 110%Within 85-115%

Note: The values presented are representative and may vary depending on the specific method and instrumentation.

Experimental Protocols

Sample Preparation: Protein Precipitation (for rapid screening)
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Deuterated this compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (for higher sensitivity and cleaner extracts)
  • To 100 µL of plasma sample, add 50 µL of internal standard solution and 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Representative LC-MS/MS Conditions
  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions (Hypothetical):

    • This compound: m/z 349.1 → 156.1

    • N-acetyl-sulfaproxyline: m/z 391.1 → 198.1

    • Deuterated this compound (IS): m/z 354.1 → 161.1

Disclaimer: The provided MS/MS transitions are predicted based on the chemical structures and should be optimized empirically.

Mandatory Visualizations

Sulfaproxyline_Metabolism cluster_phase1 Phase I Metabolism (Minor Pathway) cluster_phase2 Phase II Metabolism (Major Pathway) This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites CYP450 Enzymes N-acetyl-sulfaproxyline N-acetyl-sulfaproxyline This compound->N-acetyl-sulfaproxyline N-acetyltransferase Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation or LLE) Sample_Collection->Sample_Preparation Addition of Internal Standard LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Adjusting mobile phase for better separation of Sulfaproxyline impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Sulfaproxyline and its impurities via HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound and its impurities?

A1: The primary challenges in separating this compound from its impurities stem from their structural similarities. Impurities may include starting materials, intermediates from synthesis, and degradation products. These compounds often have similar polarities and pKa values to the parent drug, leading to issues such as peak co-elution, poor resolution, and peak tailing.

Q2: What is a good starting point for a mobile phase to separate this compound impurities?

A2: A common starting point for the analysis of sulfonamides like this compound on a C18 column is a gradient elution using a mixture of an aqueous buffer and an organic modifier.[1] For example, a mobile phase consisting of a phosphate or acetate buffer (pH 2.5-4.5) and acetonitrile or methanol is often effective. A typical starting gradient might be 10-90% organic modifier over 20-30 minutes.

Q3: Why is controlling the pH of the mobile phase critical for separating sulfonamides?

A3: Sulfonamides are ionizable compounds, and their retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the ionization state of both this compound and its impurities, thereby changing their hydrophobicity and interaction with the stationary phase. Fine-tuning the pH is a powerful tool to improve selectivity and resolution between closely eluting peaks.

Q4: What is the role of the organic modifier in the mobile phase?

A4: The organic modifier (e.g., acetonitrile or methanol) controls the elution strength of the mobile phase. Increasing the proportion of the organic modifier reduces the retention time of the analytes. The choice of organic modifier can also influence selectivity. Acetonitrile and methanol have different solvent properties and can provide different separation profiles for complex mixtures of impurities.[2][3][4][5]

Troubleshooting Guide: Poor Separation of this compound Impurities

Issue 1: Co-elution or Poor Resolution of Impurity Peaks

Possible Causes:

  • Inappropriate mobile phase pH.

  • Incorrect organic modifier or concentration.

  • Suboptimal gradient profile.

  • Unsuitable column chemistry.

Troubleshooting Steps:

  • Adjust Mobile Phase pH:

    • Systematically adjust the pH of the aqueous portion of the mobile phase in small increments (e.g., 0.2 pH units).

    • Observe the change in retention times and resolution. For sulfonamides, a pH range of 2.5 to 4.5 is often a good starting point to explore.

  • Modify the Organic Phase:

    • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different selectivities can significantly alter the elution order and resolution.

    • Use a Ternary Mixture: Consider a mobile phase with a mixture of two organic solvents, such as acetonitrile and methanol, in addition to the aqueous buffer.[2][3]

  • Optimize the Gradient Program:

    • Decrease the Gradient Steepness: A shallower gradient (slower increase in the organic modifier concentration) can improve the separation of closely eluting peaks.

    • Introduce Isocratic Segments: Incorporate isocratic holds at certain mobile phase compositions to enhance the resolution of specific peak pairs.

Issue 2: Peak Tailing for this compound or its Impurities

Possible Causes:

  • Secondary interactions with residual silanols on the stationary phase.

  • Inappropriate mobile phase pH causing partial ionization.

  • Column overload.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above or below the pKa of the analytes to ensure they are in a single ionic form.

  • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol groups.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.

Experimental Protocols

Protocol for Mobile Phase pH Optimization
  • Prepare Stock Buffers: Prepare aqueous buffer solutions (e.g., 20 mM potassium phosphate) at several pH values (e.g., 2.5, 3.0, 3.5, 4.0, 4.5).

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Prepared buffer at a specific pH

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B in 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm

    • Injection Volume: 10 µL

  • Systematic Evaluation:

    • Inject a solution containing this compound and its impurities using the mobile phase with the first pH value.

    • Repeat the injection for each prepared buffer pH.

    • Record the retention times and calculate the resolution between critical peak pairs for each pH.

  • Data Analysis: Compare the chromatograms and the calculated resolution values to determine the optimal pH for the separation.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention Time and Resolution of this compound and Two Hypothetical Impurities.

Mobile Phase pHRetention Time (min) - Impurity 1Retention Time (min) - this compoundRetention Time (min) - Impurity 2Resolution (Impurity 1 / this compound)Resolution (this compound / Impurity 2)
2.58.29.59.81.80.5
3.08.510.210.82.11.1
3.58.911.011.92.51.5
4.09.311.512.22.41.2
4.59.811.812.42.00.9

Table 2: Effect of Organic Modifier on the Selectivity of Separation (at optimal pH of 3.5).

Organic ModifierRetention Time (min) - Impurity 1Retention Time (min) - this compoundRetention Time (min) - Impurity 2Selectivity (α) (Impurity 1 / this compound)Selectivity (α) (this compound / Impurity 2)
Acetonitrile8.911.011.91.241.08
Methanol10.212.814.21.251.11
ACN:MeOH (50:50)9.511.812.91.241.09

Mandatory Visualization

G cluster_0 Troubleshooting Workflow cluster_1 Mobile Phase Optimization cluster_2 Column & Other Parameters start Poor Separation of this compound Impurities (Co-elution / Poor Resolution) ph_adjust Adjust pH of Aqueous Phase (e.g., 2.5 to 4.5) start->ph_adjust Step 1 organic_choice Change Organic Modifier (Acetonitrile vs. Methanol) ph_adjust->organic_choice Step 2 gradient_adjust Modify Gradient Profile (Shallower Gradient / Isocratic Holds) organic_choice->gradient_adjust Step 3 column_chem Evaluate Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) gradient_adjust->column_chem If still unresolved end Improved Separation Achieved gradient_adjust->end If resolved temp_adjust Adjust Column Temperature column_chem->temp_adjust temp_adjust->end

Caption: Troubleshooting workflow for improving the separation of this compound impurities.

References

Preventing cross-contamination in Sulfaproxyline residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfaproxyline residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound residues.

High Performance Liquid Chromatography (HPLC) Analysis

Q1: I am observing a peak in my blank injection at the same retention time as this compound. What are the potential causes and solutions?

A1: This issue, known as carryover or contamination, can lead to false-positive results or inaccurate quantification.

Possible Causes:

  • Autosampler Contamination: Residual this compound may be present in the injection needle, sample loop, or injection port.[1]

  • Column Overload: Injecting a highly concentrated standard or sample can lead to the analyte being retained on the column and eluting in subsequent runs.

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation can introduce interfering peaks.

  • Improper Cleaning of Glassware and Equipment: Residues from previous analyses can persist on glassware, vials, or pipettes.

Troubleshooting Steps:

  • Identify the Source:

    • Inject a series of blanks. If the peak size decreases with each injection, carryover from a previous concentrated sample is likely.

    • If the peak size remains constant, the contamination source is likely the mobile phase, vials, or the HPLC system itself.

  • Solutions:

    • Autosampler Cleaning:

      • Use a strong wash solution in which this compound is highly soluble, and that is miscible with your mobile phase.[1]

      • Increase the number and volume of needle wash cycles in your autosampler program.[1]

      • Ensure both the inside and outside of the needle are being washed.[1]

    • Column Washing:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for an extended period. For reversed-phase columns, flushing with solvents of increasing strength can be effective.[2]

    • Solvent and Glassware Check:

      • Prepare a fresh mobile phase using high-purity solvents.

      • Use new, clean vials and caps for your blank injections.

      • Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with purified water and a final rinse with a high-purity solvent.[3][4]

Q2: My recovery of this compound is consistently low. What factors could be causing this?

A2: Low recovery indicates a loss of the analyte during the sample preparation or analytical process.

Possible Causes:

  • Inefficient Extraction: The chosen extraction solvent or technique may not be effectively removing this compound from the sample matrix.

  • Analyte Degradation: this compound may be degrading during sample processing due to factors like pH, temperature, or light exposure.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound in the mass spectrometer (if using LC-MS) or co-elute and interfere with detection.[5][6][7]

  • Improper Solid Phase Extraction (SPE) Procedure: Issues with the conditioning, loading, washing, or elution steps during SPE can lead to analyte loss.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Extraction: Ensure the pH of the extraction solvent is appropriate for this compound. Experiment with different solvents or solvent mixtures. Techniques like sonication or mechanical shaking can improve extraction efficiency.[8]

    • SPE: Verify that the SPE cartridge is appropriate for this compound and that the conditioning, loading, washing, and elution solvents and volumes are correct. Ensure the sample is loaded at an appropriate flow rate.

  • Investigate Matrix Effects:

    • Prepare matrix-matched calibration standards to compensate for any signal suppression or enhancement caused by the matrix.[5][6]

    • If matrix effects are significant, further sample cleanup steps may be necessary.

  • Assess Analyte Stability:

    • Protect samples from light and extreme temperatures during processing.

    • Analyze samples as quickly as possible after preparation.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q1: I am getting a high background signal in my ELISA plate. What could be the cause?

A1: A high background signal can mask the specific signal from this compound, leading to inaccurate results.

Possible Causes:

  • Insufficient Washing: Residual unbound conjugate or other reagents can remain in the wells.[9]

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.[9]

  • Concentration of Antibodies is Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[10]

  • Contaminated Buffers or Reagents: Microbial or chemical contamination of buffers can cause a high background.[10]

  • Incubation Times or Temperatures are Incorrect: Over-incubation can increase non-specific binding.[10]

Troubleshooting Steps:

  • Optimize Washing and Blocking:

    • Increase the number of wash steps and the soaking time for each wash.

    • Ensure that the wells are completely filled and emptied during each wash step. An automated plate washer can improve consistency.[10]

    • Try a different blocking buffer or increase the blocking incubation time.

  • Titrate Antibodies:

    • Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.[10]

  • Prepare Fresh Reagents:

    • Use freshly prepared buffers for each assay.

  • Review Incubation Parameters:

    • Adhere strictly to the recommended incubation times and temperatures in the protocol.

Q2: I am observing weak or no signal in my ELISA assay, even for my standards.

A2: A weak or absent signal indicates a problem with one or more components of the assay.

Possible Causes:

  • Omission of a Key Reagent: A critical reagent such as the primary antibody, secondary antibody, or substrate may have been inadvertently left out.[10]

  • Inactive Reagents: Antibodies, enzyme conjugates, or the substrate may have lost activity due to improper storage or expiration.[11]

  • Incorrect Reagent Preparation: Errors in dilution calculations or improper reconstitution of lyophilized reagents can lead to a weak signal.

  • Incompatible Primary and Secondary Antibodies: The secondary antibody may not be specific for the primary antibody's host species.

  • Enzyme Inhibition: The presence of inhibitors like sodium azide in the buffers can inactivate the enzyme conjugate (e.g., HRP).[10]

Troubleshooting Steps:

  • Verify Reagent Addition:

    • Carefully review the protocol and ensure all reagents were added in the correct order.[10]

  • Check Reagent Activity:

    • Verify the expiration dates of all reagents.[11]

    • Test the activity of the enzyme conjugate and substrate independently.

  • Confirm Reagent Preparation:

    • Double-check all dilution calculations and ensure proper pipetting techniques were used.[11]

  • Check Antibody Compatibility:

    • Ensure the secondary antibody is designed to detect the primary antibody (e.g., use an anti-mouse secondary for a mouse primary antibody).

  • Review Buffer Composition:

    • Ensure that no inhibiting chemicals are present in your wash or dilution buffers.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of cross-contamination in this compound residue analysis?

A1: The most common sources of cross-contamination are shared laboratory equipment and glassware that have not been adequately cleaned between analyses.[12][13] It is crucial to have dedicated glassware for high-concentration standards and to implement a rigorous cleaning protocol.[14]

Q2: How can I minimize matrix effects in my analysis?

A2: Minimizing matrix effects is crucial for accurate quantification.[7] Strategies include:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample matrix before analysis.[15]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement.[6]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains within the detection limits of the method.[5]

Q3: What are the best practices for cleaning laboratory glassware to prevent cross-contamination?

A3: A thorough cleaning procedure is essential.

  • Pre-rinse: Immediately after use, rinse glassware with the solvent used to dissolve the this compound to remove the bulk of the residue.

  • Wash: Wash with a suitable laboratory detergent and warm water. Use brushes to scrub all surfaces.[4]

  • Rinse: Rinse thoroughly with tap water, followed by multiple rinses with purified (e.g., deionized) water.[3]

  • Final Rinse: Perform a final rinse with a high-purity solvent (e.g., methanol or acetonitrile) and allow the glassware to air dry completely in a clean environment.[3]

Quantitative Data Summary

The following table summarizes typical performance data for sulfonamide residue analysis methods.

ParameterHPLC-UVLC-MS/MSELISA
Limit of Detection (LOD) 0.8 - 12.3 µg/kg[16]0.1 - 5 µg/kg0.5 - 5 µg/kg
Limit of Quantitation (LOQ) 10 - 43 µg/kg[16]0.5 - 15 µg/kg1 - 10 µg/kg
Recovery Rate 70.5 - 111.8%[16]80 - 115%75 - 120%
Precision (RSD%) < 10%< 15%< 20%

Note: These values are illustrative and can vary depending on the specific matrix, instrumentation, and protocol used.

Experimental Protocols

Protocol 1: Determination of this compound in Milk by HPLC-UV

This protocol outlines a method for the extraction and analysis of this compound from milk samples.

1. Sample Preparation and Extraction:

  • Pipette 5 mL of milk into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the mobile phase.
  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (gradient elution may be required).[17]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • UV Detection: 270 nm.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase (or in a blank milk extract for matrix-matched calibration).
  • Construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Screening of this compound in Honey by Competitive ELISA

This protocol provides a general procedure for using a competitive ELISA kit. Always refer to the specific kit manufacturer's instructions.

1. Reagent Preparation:

  • Allow all reagents and microplate to reach room temperature before use.[11]
  • Prepare wash buffer, standards, and any other required solutions according to the kit manual.

2. Assay Procedure:

  • Add 50 µL of the prepared standards, control, and honey samples to the appropriate wells of the antibody-coated microplate.
  • Add 50 µL of the enzyme-conjugated this compound to each well.
  • Mix gently and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C).
  • Wash the plate 4-5 times with the prepared wash buffer.
  • Add 100 µL of the substrate solution to each well.
  • Incubate in the dark for the specified time (e.g., 15 minutes at 37°C).
  • Add 50 µL of the stop solution to each well to stop the reaction.
  • Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of binding for each standard and sample relative to the zero standard.
  • Construct a standard curve by plotting the percentage of binding against the logarithm of the standard concentrations.
  • Determine the concentration of this compound in the samples by interpolating their percentage of binding from the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Milk, Tissue) Homogenize Homogenization Sample->Homogenize Extract Extraction with Solvent (e.g., Acetonitrile) Homogenize->Extract Centrifuge Centrifugation/ Protein Precipitation Extract->Centrifuge Cleanup Solid Phase Extraction (SPE) (Cleanup & Concentration) Centrifuge->Cleanup Reconstitute Reconstitution in Mobile Phase Cleanup->Reconstitute Inject HPLC/LC-MS Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for this compound Residue Analysis by Chromatography.

troubleshooting_contamination Start Issue: Peak Observed in Blank Injection CheckPeak Does peak size decrease with serial blank injections? Start->CheckPeak Carryover Likely Cause: Sample Carryover CheckPeak->Carryover Yes SystemContam Likely Cause: System/Solvent Contamination CheckPeak->SystemContam No Source Identify the source of contamination WashAutosampler Solution: Enhance autosampler wash protocol. Use strong solvent. WashColumn Solution: Perform extensive column wash with strong solvent. PrepFresh Solution: Prepare fresh mobile phase. Use new vials and clean glassware. Carryover->WashAutosampler Carryover->WashColumn SystemContam->PrepFresh

Caption: Troubleshooting Decision Tree for Blank Contamination.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Sulfaproxyline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like Sulfaproxyline is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of validated analytical methods for the quantification of this compound, presenting experimental data, protocols, and a visual workflow of the validation process. The information is compiled from various scientific studies to offer an objective overview of the available techniques.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and robust technique. For higher sensitivity and specificity, especially in complex matrices like plasma, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is employed. UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative, suitable for routine quality control of pharmaceutical dosage forms.

Method Performance Comparison

The following table summarizes the key performance parameters of different validated analytical methods for this compound quantification.

ParameterHPLC-UV Method 1[1][2]HPLC-UV Method 2[3]UHPLC-MS/MS Method[4]UV-Spectrophotometric Method[5]
Linearity Range 100-750 µg/mL[2]12.5-200 µg/mL[3]1–200 µg/mL[4]Not Specified
Correlation Coefficient (r²) 0.9999[2]>0.999[3]Not SpecifiedNot Specified
Limit of Detection (LOD) 5.93 µg/ml[1]Not SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) 17.99 µg/ml[1]Not Specified1 µg/mL (as LLOQ)[4]Not Specified
Accuracy (% Recovery) 99.44-100.46%[2]Within ±5% of nominal concentration94.3 ± 3.2%[4]Not Specified
Precision (%RSD) < 2%[2]Not SpecifiedIntra- and Inter-day precision < 15%Not Specified
Chromatographic and Detection Parameters

This table outlines the specific instrumental conditions used in the chromatographic methods.

ParameterHPLC-UV Method 1[1][2]HPLC-UV Method 2[3]UHPLC-MS/MS Method[4]
Column Waters X Bridge C18 (150 x 4.6 mm, 5 µm)[2]C18 (100 x 4.6 mm, 2.6 µm)[3]ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm)[4]
Mobile Phase Phosphate Buffer: Acetonitrile (70:30 v/v)[2]Acidified water (pH 3.7): Acetonitrile (60:40 v/v)[3]Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient)[4]
Flow Rate 0.9 mL/min[2]1.2 mL/min[3]0.8 mL/min[4]
Detection Wavelength 224 nm[1][2]220 nm[3]Not Applicable (MS/MS detection)
Mass Transition (m/z) Not ApplicableNot Applicable311→245[4]
Retention Time 3.47 min[2]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide an overview of the experimental protocols for the compared methods.

HPLC-UV Method

Objective: To quantify this compound in bulk and pharmaceutical dosage forms.

Instrumentation:

  • Agilent High-Performance Liquid Chromatograph with UV detector.[2]

  • Waters X Bridge RP-C18 column (150 x 4.6 mm, 5 µm).[2]

Reagents and Solutions:

  • Phosphate buffer

  • Acetonitrile (HPLC grade)

  • Standard this compound

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of Phosphate Buffer and Acetonitrile in the ratio of 70:30 v/v.[2]

  • Flow Rate: 0.9 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection Wavelength: 224 nm.[2]

  • Injection Volume: 10 µL.[3]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at concentrations ranging from 100-750 µg/mL.[2]

  • Sample Preparation: For tablet dosage forms, weigh and finely powder a specific number of tablets. An amount of powder equivalent to a known weight of this compound is accurately weighed and dissolved in the mobile phase, followed by sonication and filtration.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

UHPLC-MS/MS Method

Objective: To determine this compound concentrations in human plasma.

Instrumentation:

  • Waters I class UPLC system coupled with a Sciex Triple Quad 6500+ Mass Spectrometer.[4]

  • ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 µm).[4]

Reagents and Solutions:

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • This compound standard

  • Deuterated this compound (internal standard)

Sample Preparation:

  • To 5 µL of plasma sample, add an internal standard solution.[4]

  • Precipitate the plasma proteins by adding acetonitrile.[4]

  • Vortex and centrifuge the samples.

  • Inject the supernatant into the UHPLC-MS/MS system.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.8 mL/min using a gradient elution.[4]

  • Ion Source: Electrospray Ionization (ESI+).[4]

  • Quantification Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transition: m/z 311→245 for this compound.[4]

UV-Spectrophotometric Method

Objective: Simultaneous determination of Sulfadoxine and Trimethoprim in a veterinary pharmaceutical dosage form.[5]

Instrumentation:

  • Double beam UV/Vis spectrophotometer.

Reagents and Solutions:

  • Methanol

  • Standard Sulfadoxine

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Sulfadoxine in methanol. Prepare a series of dilutions to obtain the desired concentration range for the calibration curve.

  • Sample Preparation: Extract the drug from the pharmaceutical dosage form using a suitable solvent and dilute to a known concentration.

  • Analysis: Scan the standard and sample solutions over the UV range to determine the wavelength of maximum absorbance (λmax). For Sulfadoxine, one of the derivative spectrophotometry methods measured the peak amplitude at 289.2 nm.[5]

  • Quantification: Measure the absorbance of the sample solution at the determined λmax. Calculate the concentration of Sulfadoxine using the calibration curve prepared from the standard solutions.

Analytical Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for analytical method validation based on ICH guidelines.[6]

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Evaluation cluster_3 Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Proto Prepare Validation Protocol Opt->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Range Range LOQ->Range Robust Robustness Range->Robust Report Validation Report Robust->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for analytical method validation.

References

Comparative In Vivo Efficacy of Sulfaproxyline and Sulfadiazine: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two sulfonamide antibiotics: Sulfaproxyline and Sulfadiazine. While both compounds belong to a class of synthetic drugs that inhibit bacterial growth by targeting folic acid synthesis, a direct quantitative comparison of their in vivo performance is challenging due to the limited availability of public data for this compound. This document summarizes the available toxicological data for Sulfadiazine and presents a generalized experimental protocol for evaluating the in vivo efficacy of sulfonamides, providing a framework for future comparative studies.

Executive Summary

Data Presentation: Toxicology

A direct comparison of in vivo efficacy through metrics like ED50 cannot be provided due to the absence of publicly available data for this compound. The following table summarizes the available acute toxicity data for Sulfadiazine in a murine model.

CompoundAnimal ModelRoute of AdministrationLD50Therapeutic Index (TI)
Sulfadiazine MouseOral1500 mg/kg[1][2]Data Not Available
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The Therapeutic Index (TI) is calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). Without ED50 data, the TI cannot be determined.

Experimental Protocols

The following is a detailed methodology for a murine systemic infection model, a common approach for assessing the in vivo efficacy of antibacterial sulfonamides.

Murine Systemic Infection Model for ED50 Determination

1. Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

2. Infecting Organism:

  • A clinically relevant bacterial strain, for example, Methicillin-resistant Staphylococcus aureus (MRSA) or a specific strain of Escherichia coli.

3. Inoculum Preparation:

  • Culture the selected bacterium overnight on an appropriate agar medium (e.g., Tryptic Soy Agar for MRSA).

  • Suspend bacterial colonies in sterile saline to achieve a predetermined concentration, typically around 1 x 10⁸ colony-forming units (CFU)/mL. The exact concentration should be optimized to induce a lethal infection in control animals within a defined timeframe.

4. Infection and Treatment:

  • Inject the mice intraperitoneally (IP) with a standardized volume (e.g., 0.5 mL) of the bacterial suspension.

  • At a specified time post-infection (e.g., one hour), administer the test compound (this compound or Sulfadiazine) via the desired route (e.g., oral gavage [PO] or IP injection). The compounds are typically formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose.

  • A range of doses for each compound should be tested to determine the dose-response relationship.

  • Control groups are essential and should include:

    • A vehicle control group (receiving only the formulation vehicle).

    • A positive control group treated with an antibiotic of known efficacy against the infecting organism (e.g., vancomycin for MRSA).

5. Efficacy Endpoint (ED50 Determination):

  • Monitor the mice for a defined period, typically 7 days, for signs of morbidity and mortality.

  • The 50% effective dose (ED50) is the dose of the compound that protects 50% of the infected mice from death. This value is calculated using appropriate statistical methods, such as probit analysis.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Sulfonamides

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Dihydrofolate->DHFR DNA_RNA Purines, Thymidine -> DNA, RNA, Proteins Tetrahydrofolate->DNA_RNA Sulfonamides This compound / Sulfadiazine Sulfonamides->DHPS Competitive Inhibition In Vivo Efficacy Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (BALB/c mice) Infection Systemic Infection (Intraperitoneal Injection) Animal_Acclimation->Infection Bacterial_Culture Bacterial Culture (e.g., MRSA) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Inoculum_Prep->Infection Treatment Treatment Administration (this compound, Sulfadiazine, Controls) Infection->Treatment Monitoring Monitoring (7 days) (Morbidity & Mortality) Treatment->Monitoring Data_Analysis Data Analysis (Probit Analysis) Monitoring->Data_Analysis ED50 ED50 Determination Data_Analysis->ED50

References

Assessing Bacterial Cross-Resistance: A Comparative Guide to Sulfaproxyline and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring challenge of antimicrobial resistance necessitates a thorough understanding of the cross-resistance profiles of antibacterial agents. This guide provides a comparative assessment of Sulfaproxyline and other common sulfonamides, focusing on the mechanisms of resistance and the experimental methodologies used to determine bacterial susceptibility. The information presented herein is intended to support researchers and drug development professionals in the rational design of new therapeutic strategies and in making informed decisions regarding the use of this important class of antibiotics.

Mechanisms of Sulfonamide Resistance

Sulfonamides act by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This inhibition prevents the synthesis of tetrahydrofolic acid, a precursor required for the production of nucleic acids and certain amino acids, ultimately leading to bacteriostasis.[1] Bacterial resistance to sulfonamides is now widespread and primarily occurs through two main mechanisms:

  • Alteration of the Target Enzyme: Mutations in the chromosomal folP gene, which encodes for DHPS, can lead to structural changes in the enzyme.[1][3] These alterations reduce the binding affinity of sulfonamides to the enzyme's active site without significantly affecting its ability to bind to its natural substrate, para-aminobenzoic acid (pABA).[1]

  • Acquisition of Resistant DHPS Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul genes), including sul1, sul2, and sul3.[1] These genes encode for alternative, drug-insensitive DHPS enzymes that can function in the presence of sulfonamides, thus bypassing the inhibitory effect of the drugs.[1][4] This horizontal gene transfer is a major contributor to the rapid spread of sulfonamide resistance among different bacterial species.[3]

Comparative In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a critical quantitative measure of a drug's in vitro activity against a specific bacterium. The following table summarizes representative MIC data for this compound, Sulfamethoxazole, and Sulfadiazine against common bacterial pathogens. It is important to note that MIC values can vary depending on the bacterial strain and the testing methodology used.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Selected Sulfonamides against Various Bacterial Species

BacteriumThis compound (Representative Data)SulfamethoxazoleSulfadiazine
Escherichia coli8 - 128≤2/38 - >64[5]64 - 128[6]
Staphylococcus aureus4 - 64≤2/38 - >8/152[7]64 - 128[6]
Streptococcus pneumoniae1 - 16≤2/38[8]4[9]
Pseudomonas aeruginosa>256>64[10]16 - 128[6]

Note: The data for this compound is representative and intended for comparative purposes, as specific, comprehensive MIC datasets were not available in the initial literature search. The values for Sulfamethoxazole and Sulfadiazine are sourced from published studies and may represent a range of observed MICs or specific breakpoints.

Experimental Protocols

Accurate and reproducible assessment of sulfonamide cross-resistance relies on standardized experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[8][10][11][12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[10][11]

  • Sulfonamide stock solutions (e.g., this compound, Sulfamethoxazole, Sulfadiazine)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)[13]

  • Sterile diluents (e.g., saline or broth)

  • Microplate reader or visual inspection

Procedure:

  • Prepare Antibiotic Dilutions:

    • Create a serial two-fold dilution of each sulfonamide in the growth medium directly in the 96-well plates.[11]

    • The final concentration range should encompass the expected MIC values for the test organisms. A typical range might be 0.25 to 256 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[11]

  • Inoculate the Plates:

    • Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]

    • Add the diluted bacterial suspension to each well, except for the sterility control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.[10][11]

  • Determine the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[14]

    • For sulfonamides, the endpoint is often read as the concentration that causes at least 80% inhibition of growth compared to the growth control.[13]

    • The MIC can be determined visually or by using a microplate reader to measure the optical density at 600 nm.[10]

Cross-Resistance Assay

To assess cross-resistance, bacteria that have developed resistance to one sulfonamide are tested for their susceptibility to other sulfonamides.

Procedure:

  • Generate Resistant Mutants:

    • Expose a susceptible bacterial strain to sub-lethal concentrations of a primary sulfonamide (e.g., this compound) over multiple passages.[15]

    • Plate the culture onto agar containing increasing concentrations of the sulfonamide to select for resistant colonies.

  • Confirm Resistance:

    • Determine the MIC of the primary sulfonamide for the selected colonies to confirm the development of resistance.

  • Test for Cross-Resistance:

    • Determine the MICs of other sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine) for the resistant mutant strain using the broth microdilution method described above.[15]

    • Compare the MICs of the other sulfonamides for the resistant strain to the MICs for the original, susceptible parent strain. A significant increase in the MIC for the secondary sulfonamides indicates cross-resistance.

Visualizing Experimental Workflows and Resistance Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cross-resistance and the key signaling pathway involved in sulfonamide resistance.

Experimental_Workflow Experimental Workflow for Assessing Sulfonamide Cross-Resistance cluster_preparation Preparation cluster_resistance_induction Resistance Induction cluster_mic_testing MIC Determination cluster_analysis Data Analysis start Start with Susceptible Bacterial Strain prepare_media Prepare Growth Media and Sulfonamide Stocks start->prepare_media mic_parental Determine MIC of All Sulfonamides for Parental Strain start->mic_parental induce_resistance Induce Resistance to Primary Sulfonamide (e.g., this compound) prepare_media->induce_resistance select_mutants Select for Resistant Mutants induce_resistance->select_mutants mic_primary Determine MIC of Primary Sulfonamide for Resistant Mutant select_mutants->mic_primary mic_secondary Determine MIC of Other Sulfonamides for Resistant Mutant select_mutants->mic_secondary compare_mics Compare MICs of Resistant vs. Parental Strains mic_primary->compare_mics mic_secondary->compare_mics mic_parental->compare_mics conclusion Assess Cross-Resistance compare_mics->conclusion

Caption: Workflow for assessing bacterial cross-resistance to sulfonamides.

Sulfonamide_Resistance_Pathway Mechanism of Sulfonamide Action and Resistance cluster_folate_synthesis Folic Acid Synthesis Pathway cluster_sulfonamide_action Sulfonamide Action cluster_resistance_mechanisms Resistance Mechanisms PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Altered_DHPS Altered DHPS PABA->Altered_DHPS Resistant_DHPS Resistant DHPS PABA->Resistant_DHPS DHF Dihydrofolic Acid DHPS->DHF Inhibited by THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Sulfonamide->Altered_DHPS Reduced binding Sulfonamide->Resistant_DHPS No binding folP_mutation Mutation in folP gene folP_mutation->Altered_DHPS leads to sul_genes Acquisition of sul genes (sul1, sul2, sul3) sul_genes->Resistant_DHPS encodes Altered_DHPS->DHF Resistant_DHPS->DHF

Caption: Sulfonamide mechanism of action and primary resistance pathways.

References

In Vitro Antibacterial Activity: A Comparative Analysis of Sulfaproxyline and Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the antibacterial activities of Sulfaproxyline and trimethoprim. This analysis is supported by available experimental data and detailed methodologies to ensure a comprehensive understanding of their respective performance.

Introduction

This compound is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that inhibit the synthesis of folic acid in bacteria. Trimethoprim is a diaminopyrimidine derivative that also interferes with the folic acid pathway, but at a different enzymatic step. Both are crucial in the fight against bacterial infections, and understanding their individual in vitro efficacy is vital for research and development of new therapeutic strategies. This guide focuses on a direct comparison of their antibacterial activity against a panel of common Gram-positive and Gram-negative bacteria.

While extensive quantitative data for trimethoprim is readily available, specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacteria is not as prevalent in publicly accessible literature. Therefore, for this compound, this guide will refer to the general antibacterial spectrum of sulfonamides, while highlighting the available specific data.

Comparative Antibacterial Activity

The in vitro antibacterial activity of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for trimethoprim against several key bacterial species. Due to the limited availability of specific MIC values for this compound, a general overview of sulfonamide activity is provided for comparison.

Bacterial SpeciesTrimethoprim MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coli0.03 - >32[1][2][3]Data not available. Generally, sulfonamides have variable activity against E. coli due to resistance.
Staphylococcus aureus0.125 - >32[4][5]Data not available. Sulfonamides are active against many strains of S. aureus.
Pseudomonas aeruginosaGenerally resistant, MICs often >1000[6][7][8][9][10]Data not available. P. aeruginosa is typically resistant to sulfonamides.
Enterococcus faecalis0.03 - 8[11][12][13]Data not available. Enterococci often exhibit intrinsic resistance to sulfonamides.
Streptococcus pneumoniae≤0.064 - ≥2[14][15][16][17][18][19]Data not available. Sulfonamides have shown activity against S. pneumoniae, but resistance is common.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Antimicrobial Stock Solutions:

  • Dissolve this compound and trimethoprim powders in a suitable solvent to create high-concentration stock solutions.

  • Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.

2. Preparation of Microdilter Plates:

  • Perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • The final volume in each well should be 100 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for each bacterial strain tested.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing a Comparative Workflow and Mechanism of Action

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_antibiotic Prepare Antibiotic Stock Solutions (this compound & Trimethoprim) serial_dilution Perform Serial Dilutions of Antibiotics in 96-well Plates prep_antibiotic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Plates with Standardized Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plates (35°C for 16-20 hours) inoculation->incubation reading Visually Read MIC (Lowest concentration with no growth) incubation->reading comparison Compare MIC Values of This compound and Trimethoprim reading->comparison

Caption: Experimental workflow for the in vitro comparison of antibacterial activity.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Purines_Thymidine Purines, Thymidine, etc. (Essential for DNA, RNA, and protein synthesis) Tetrahydrofolate->Purines_Thymidine DHPS->Dihydropteroate DHFR->Tetrahydrofolate This compound This compound (Sulfonamide) This compound->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Bacterial folic acid synthesis pathway and sites of inhibition.

Conclusion

Based on the available in vitro data, trimethoprim demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa. While specific comparative MIC data for this compound is limited, as a member of the sulfonamide class, it is expected to inhibit a similar range of bacteria by targeting dihydropteroate synthase. However, the prevalence of resistance to sulfonamides can be high among clinical isolates. For a definitive comparison of the antibacterial potency of this compound and trimethoprim, further head-to-head in vitro studies employing standardized methodologies, such as the CLSI broth microdilution method detailed in this guide, are warranted. Such studies would provide the necessary quantitative data to make informed decisions in the context of antimicrobial research and development.

References

Cross-Reactivity of Anti-Sulfonamide Antibodies with Sulfaproxyline in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Cross-Reactivity in Sulfonamide Immunoassays

Immunoassays for sulfonamide detection are essential tools for monitoring these antibiotics in various matrices, including food products and biological samples. These assays, typically in a competitive enzyme-linked immunosorbent assay (ELISA) format, rely on the specific recognition of the sulfonamide structure by antibodies.

Cross-reactivity is a critical performance characteristic of an immunoassay, defining the extent to which the antibody binds to compounds other than the target analyte. In the context of sulfonamide testing, where numerous structurally similar compounds may be present, understanding the cross-reactivity profile of the antibody is paramount to avoid overestimation of the target sulfonamide's concentration. The degree of cross-reactivity is typically expressed as a percentage relative to the primary target analyte for which the assay was developed.

Quantitative Cross-Reactivity Data for a Multi-Sulfonamide ELISA

While specific data for Sulfaproxyline was not found in the reviewed resources, the following table presents the cross-reactivity profile of a commercially available multi-sulfonamide ELISA kit. This data provides valuable insight into the typical binding characteristics of a monoclonal anti-sulfonamide antibody and serves as a comparative reference. The assay is calibrated against Sulfamethazine, which is set at 100% reactivity.

CompoundCross-Reactivity (%)
Sulfamethazine 100
Sulfamerazine108
Sulfisoxazole99
Sulfachloropyrazine97
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

Data sourced from a multi-sulfonamide ELISA kit product insert. The cross-reactivities are determined in a buffer system and may vary in different sample matrices.

Structural Comparison and Potential for this compound Cross-Reactivity

The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the cross-reacting compound. All sulfonamides share a common p-aminobenzenesulfonamide moiety, which is the primary epitope recognized by many anti-sulfonamide antibodies. Variations in the R-group attached to the sulfonamide nitrogen (N1) account for the differences in binding affinity and, consequently, cross-reactivity.

Below are the chemical structures of this compound and three other sulfonamides with varying degrees of cross-reactivity from the table above.

SulfonamideChemical Structure
This compound
alt text
Sulfamethazine
alt text
Sulfadiazine
alt text
Sulfisoxazole
alt text

Source: PubChem

Observing the structures, one can infer potential cross-reactivity. This compound possesses the core p-aminobenzenesulfonamide structure. Its unique N1-substituent, a 4-isopropoxybenzoyl group, is structurally distinct from the pyrimidine and isoxazole rings of the other sulfonamides shown. This significant structural difference might lead to a lower cross-reactivity with antibodies developed against other sulfonamides like sulfamethazine. However, without experimental data, this remains a hypothesis. The actual cross-reactivity would depend on the specific epitopes recognized by the particular antibody used in the immunoassay.

Experimental Protocols

To determine the cross-reactivity of an anti-sulfonamide antibody with this compound, a competitive inhibition ELISA is the standard method.

Protocol for Competitive ELISA to Determine Cross-Reactivity

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Primary Antibody Solution: Dilute the anti-sulfonamide antibody in blocking buffer to a pre-determined optimal concentration.
  • Standard Solutions: Prepare a serial dilution of the reference sulfonamide (e.g., Sulfamethazine) in a suitable buffer to generate a standard curve.
  • Test Compound Solutions: Prepare serial dilutions of this compound and other sulfonamides to be tested.
  • Enzyme-Conjugate Solution: Dilute the sulfonamide-enzyme conjugate (e.g., Sulfamethazine-HRP) in blocking buffer.
  • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).
  • Stop Solution: e.g., 2M Sulfuric Acid for HRP/TMB.

2. ELISA Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with a sulfonamide-protein conjugate (the coating antigen) diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add the standard solutions or test compound solutions to the wells, followed immediately by the primary antibody solution. Incubate for 1 hour at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Enzyme Conjugate Incubation: Add the enzyme-conjugate solution to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
  • Stopping the Reaction: Add the stop solution to each well.
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the reference sulfonamide.
  • Determine the concentration of the reference sulfonamide that causes 50% inhibition of the maximum signal (IC50).
  • For each test compound, determine the concentration that causes 50% inhibition (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Reference Sulfonamide / IC50 of Test Compound) x 100

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis P1 Coat Plate with Antigen P2 Block Plate P1->P2 Wash R1 Add Sample/ Standard P2->R1 Wash R2 Add Primary Antibody R1->R2 R3 Incubate R2->R3 D1 Add Enzyme Conjugate R3->D1 Wash D2 Add Substrate D1->D2 Wash D3 Read Signal D2->D3 Stop Reaction A1 Calculate IC50 D3->A1 A2 Determine % Cross-Reactivity A1->A2

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Cross_Reactivity_Concept cluster_antibody Anti-Sulfonamide Antibody cluster_analytes Analytes Ab Binding Site Target Target Sulfonamide Ab->Target High Affinity (100% Binding) High_CR High Structural Similarity Ab->High_CR Moderate Affinity (e.g., >50% Cross-Reactivity) Low_CR Low Structural Similarity Ab->Low_CR Low Affinity (e.g., <10% Cross-Reactivity) No_CR Structurally Dissimilar

Caption: Conceptual diagram of antibody cross-reactivity based on structural similarity.

Establishing the Limit of Detection and Quantification for Sulfaproxyline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in the validation of analytical methods. This guide provides a comparative overview of typical LOD and LOQ values for sulfonamides, the class of antibiotics to which Sulfaproxyline belongs, determined by various analytical techniques. Due to a lack of publicly available data specifically for this compound, this guide utilizes data from structurally similar sulfonamides to provide a frame of reference.

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by an analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[1] These parameters are crucial for ensuring the quality and reliability of analytical data in pharmaceutical analysis.

Comparative Analysis of LOD and LOQ for Sulfonamides

The following table summarizes the limits of detection and quantification for various sulfonamides determined by High-Performance Liquid Chromatography (HPLC) coupled with different detectors. These values can serve as a practical reference for estimating the expected performance of a method for this compound.

SulfonamideAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
SulfadiazineLC-MS/MSMedicated Feed5.4 mg/kg10.4 mg/kg
SulfamerazineLC-MS/MSMedicated Feed--
SulfamethazineLC-MS/MSMedicated Feed--
SulfamethoxazoleLC-MS/MSMedicated Feed-119.3 mg/kg
Various SulfonamidesHPLC-UVPharmaceutical Dosage Forms0.014 - 0.069 µg/mL0.043 - 0.21 µg/mL
Various SulfonamidesLC-MS/MSWater-several ppt level
Various SulfonamidesID-LC-MSMilk--
Various SulfonamidesHPLC-MS/MSHoney--
SulfadoxineHPLC-UVPharmaceutical Dosage Forms--
SulfametrolHPLC-UVHuman Plasma6 mg/L10 mg/L

Note: A hyphen (-) indicates that the specific value was not provided in the cited source.

Experimental Protocols

The determination of LOD and LOQ is a fundamental part of analytical method validation.[2] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[3]

General Protocol for LOD and LOQ Determination based on Signal-to-Noise Ratio:

This approach is commonly used for analytical procedures that exhibit baseline noise.

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) multiple times (e.g., n=10) and determine the magnitude of the baseline noise.

  • Spiked Sample Analysis: Prepare and analyze samples spiked with decreasing concentrations of the analyte.

  • Signal-to-Noise Ratio Calculation: Determine the signal-to-noise (S/N) ratio for each spiked sample. The signal is the response of the analyte, and the noise is the standard deviation of the baseline signal.

  • LOD and LOQ Establishment:

    • The LOD is typically established at a S/N ratio of 3:1.

    • The LOQ is typically established at a S/N ratio of 10:1.[4]

General Protocol for LOD and LOQ Determination based on the Standard Deviation of the Response and the Slope:

This method can be applied to any analytical procedure that exhibits a linear relationship between the concentration and the response.

  • Calibration Curve: Construct a calibration curve by analyzing a series of low-concentration standards.

  • Regression Analysis: Perform a linear regression analysis and determine the slope (S) of the calibration curve.

  • Standard Deviation of the Response (σ): This can be determined in two ways:

    • Based on the Standard Deviation of the Blank: Measure the response of a number of blank samples (e.g., n=10) and calculate the standard deviation of these responses.

    • Based on the Standard Deviation of the y-Intercepts of Regression Lines: Construct multiple calibration curves and calculate the standard deviation of the y-intercepts.

  • LOD and LOQ Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for establishing the limit of detection and quantification, and a conceptual representation of the analytical signaling pathway.

LOD_LOQ_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_data_analysis Data Analysis cluster_reporting Reporting P1 Define Analytical Method P2 Prepare Blank & Spiked Samples P1->P2 E1 Analyze Blank Samples (n≥10) P2->E1 E2 Analyze Spiked Samples (decreasing concentrations) P2->E2 D1 Calculate Baseline Noise / Standard Deviation of Blank E1->D1 D2 Determine Signal-to-Noise Ratio or Construct Calibration Curve E2->D2 D3 Calculate LOD & LOQ D1->D3 D2->D3 R1 Document Results & Methodology D3->R1

Caption: General workflow for establishing LOD and LOQ.

Analytical_Signaling_Pathway Analyte This compound Instrument Analytical Instrument (e.g., HPLC) Analyte->Instrument Detector Detector (e.g., UV, MS) Instrument->Detector Signal Analytical Signal Detector->Signal Data Data Acquisition & Processing Signal->Data Result Concentration (LOD/LOQ) Data->Result

Caption: Conceptual analytical signaling pathway.

References

Comparative pharmacokinetic profiling of Sulfaproxyline and sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamethoxazole is a well-characterized sulfonamide antibiotic with predictable absorption, distribution, metabolism, and excretion properties. It is readily absorbed orally and is primarily eliminated through renal excretion after metabolism in the liver. Key pharmacokinetic parameters for Sulfamethoxazole are summarized in the table below. Due to the lack of available data for Sulfaproxyline, a direct quantitative comparison is not possible at this time. However, as a member of the sulfonamide class, it is expected to share a similar mechanism of action by inhibiting bacterial folic acid synthesis.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Sulfamethoxazole. No quantitative data for this compound was identified in the reviewed literature.

Pharmacokinetic ParameterSulfamethoxazoleThis compound
Bioavailability (Oral) ~85-90%Data not available
Time to Peak Concentration (Tmax) 1-4 hoursData not available
Peak Plasma Concentration (Cmax) at steady-state 57.4 - 68.0 µg/mLData not available
Elimination Half-life (t½) 10-12 hours in adultsData not available
Protein Binding ~70%Data not available
Metabolism Primarily by arylamine N-acetyltransferase (NAT) enzymes and CYP2C9.Data not available
Route of Elimination Primarily renal (glomerular filtration and tubular secretion).Data not available

Experimental Protocols

The determination of the pharmacokinetic parameters for sulfonamides like Sulfamethoxazole and this compound involves a series of standardized in vivo and in vitro experiments.

Pharmacokinetic Study in Human Volunteers
  • Study Design: A typical study involves administering a single oral dose of the sulfonamide to a cohort of healthy adult volunteers. The study is often designed as a randomized crossover to compare different formulations or with a reference drug.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Urine samples may also be collected to assess renal clearance.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: The concentration of the sulfonamide and its metabolites in plasma and urine is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental or compartmental analysis software.

High-Performance Liquid Chromatography (HPLC) Method for Sulfamethoxazole
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed for the separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The exact composition may be optimized to achieve the best separation.

  • Detection: The UV detector is set to a wavelength where Sulfamethoxazole shows maximum absorbance, typically around 254-270 nm.

  • Sample Preparation: Plasma samples are prepared by protein precipitation using an organic solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the HPLC system.

  • Quantification: The concentration of Sulfamethoxazole in the samples is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of the drug.

Mandatory Visualization

Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition by Sulfonamides

Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolate Dihydrofolate (DHF) DHPS->Dihydrofolate Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Reduction Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine Essential for DNA, RNA, and protein synthesis Sulfonamides Sulfonamides (this compound, Sulfamethoxazole) Sulfonamides->DHPS Competitive Inhibition Pharmacokinetic Analysis Workflow DrugAdmin Drug Administration (Oral Dose) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Pharmacokinetic Data Analysis HPLC->DataAnalysis PKParams Calculation of Pharmacokinetic Parameters (Cmax, Tmax, t½, AUC) DataAnalysis->PKParams

Investigating the Synergistic Potential of Sulfaproxyline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of antibiotics is a cornerstone of modern antimicrobial therapy, offering the potential for enhanced efficacy, reduced dosage, and the mitigation of resistance development. Sulfaproxyline, a sulfonamide antibiotic, represents a compelling candidate for such combination therapies. This guide provides a comparative analysis of the potential synergistic effects of this compound with other antibiotics, supported by established experimental data for analogous sulfonamides and detailed methodologies for key validation assays.

Due to a lack of extensive publicly available research specifically on this compound combination therapies, this guide will utilize the well-documented synergistic relationship between sulfamethoxazole (a structurally similar sulfonamide) and trimethoprim as a primary illustrative example. The principles and experimental protocols described are directly applicable to the investigation of this compound's synergistic potential.

Quantitative Analysis of Synergistic Effects

The synergy between two antimicrobial agents is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is derived from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone versus in combination.

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

The following table summarizes illustrative data from studies on sulfonamide combinations, demonstrating the potential for synergistic interactions.

Combination (Sulfonamide + Partner)Bacterial SpeciesFIC Index (FICI)Interpretation
Sulfamethoxazole + TrimethoprimEscherichia coli≤ 0.5Synergy[1][2]
Sulfamethoxazole + TrimethoprimStaphylococcus aureus≤ 0.5Synergy[2]
Sulfadoxine + PyrimethaminePlasmodium falciparumN/A (in vivo synergy)Synergy[3][4]
Sulfonamide + DoxycyclinePlasmodium falciparumN/A (improved cure rates)Synergy[3][4]

Mechanism of Action: The Folate Synthesis Pathway

The classic example of sulfonamide synergy is its combination with trimethoprim. This potentiation arises from the sequential blockade of the bacterial folic acid (tetrahydrofolate) synthesis pathway, which is essential for bacterial DNA and protein synthesis.[2][5]

  • Sulfonamides (e.g., this compound, Sulfamethoxazole): Act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They mimic the natural substrate, para-aminobenzoic acid (PABA), thereby preventing the synthesis of dihydropteroate, a precursor to dihydrofolic acid (DHF).[2]

  • Trimethoprim: Specifically inhibits bacterial dihydrofolate reductase (DHFR), the enzyme responsible for converting DHF to the active tetrahydrofolic acid (THF).[2]

Recent research suggests that this synergy is not just a one-way potentiation but a mutual enhancement. Trimethoprim can also potentiate the activity of sulfamethoxazole by inhibiting the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP).[6][7]

Folate Synthesis Pathway Mechanism of Sulfonamide-Trimethoprim Synergy PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF ... DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DNA_Protein DNA & Protein Synthesis THF->DNA_Protein This compound This compound (Sulfonamide) This compound->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR DHPS->Dihydropteroate DHFR->THF

Caption: Sulfonamide and Trimethoprim sequential blockade.

Experimental Protocols for Synergy Testing

Accurate and reproducible experimental design is critical for evaluating antibiotic synergy. The two most common in vitro methods are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the FICI of an antibiotic combination.[8][9][10]

Methodology:

  • Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute one antibiotic (e.g., this compound) along the x-axis and the second antibiotic along the y-axis. The final wells in each row and column should contain only a single drug to determine their individual MICs.[2]

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.[2]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[2]

  • Data Analysis: Determine the MIC of each drug alone and in combination. The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[11]

Checkerboard Assay Workflow Workflow for Checkerboard Synergy Assay start Start dilute_A Serial Dilute Antibiotic A (X-axis) start->dilute_A dilute_B Serial Dilute Antibiotic B (Y-axis) start->dilute_B inoculate Inoculate with Standardized Bacteria dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate (18-24h, 35-37°C) inoculate->incubate read_MIC Read MICs of Individual & Combined Drugs incubate->read_MIC calculate_FICI Calculate FICI read_MIC->calculate_FICI interpret Interpret Results (Synergy, Additive, Antagonism) calculate_FICI->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.[12][13]

Methodology:

  • Preparation of Cultures: Prepare tubes with a standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[2]

  • Drug Addition: Add the antibiotics at desired concentrations (e.g., based on their MICs). Include control tubes for each antibiotic alone and a growth control without any antibiotics.[2]

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.[2]

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).[2]

  • Data Analysis: Plot the log₁₀ CFU/mL against time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[12]

Time-Kill Assay Workflow Workflow for Time-Kill Synergy Assay start Start prep_cultures Prepare Standardized Bacterial Cultures start->prep_cultures add_drugs Add Antibiotics (Single & Combination) prep_cultures->add_drugs incubate_shake Incubate with Shaking (37°C) add_drugs->incubate_shake sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate_shake->sample serial_dilute Serial Dilute & Plate Samples sample->serial_dilute count_CFU Incubate Plates & Count CFU/mL serial_dilute->count_CFU plot_data Plot log10 CFU/mL vs. Time count_CFU->plot_data analyze Analyze for Synergy plot_data->analyze end End analyze->end

Caption: Workflow for the time-kill synergy assay.

Potential Synergistic Partners for this compound

Based on the known interactions of other sulfonamides and the mechanisms of action of different antibiotic classes, the following groups represent promising candidates for synergistic combinations with this compound:

  • Dihydrofolate Reductase Inhibitors: As exemplified by trimethoprim, this class offers a clear and potent synergistic mechanism through the sequential blockade of the folate pathway.[2][5]

  • Tetracyclines (e.g., Doxycycline): Studies have shown that the combination of sulfadoxine and doxycycline is effective in treating malaria, suggesting a potential for synergistic or additive effects against bacterial pathogens as well.[3][4]

  • Macrolides (e.g., Erythromycin): While the potential for synergy exists, it is important to consider possible pharmacokinetic interactions, as macrolides can inhibit cytochrome P450 enzymes, potentially altering the metabolism of other drugs.[14]

  • Beta-Lactams: Combinations of beta-lactams with other antibiotic classes are common. Investigating the interaction of this compound with various beta-lactams could reveal synergistic potential, particularly against beta-lactamase-producing strains.[15][16]

  • Aminoglycosides: The combination of aminoglycosides with cell wall active agents is a well-established synergistic strategy. Exploring the potential of this compound to enhance the uptake or activity of aminoglycosides is a worthwhile area of investigation.[17][18]

Conclusion

While direct experimental data on the synergistic effects of this compound is limited, the extensive research on other sulfonamides provides a strong rationale for investigating its potential in combination therapies. The well-understood synergy with trimethoprim via the folate synthesis pathway serves as a powerful model. By employing standardized in vitro methods such as checkerboard and time-kill assays, researchers can systematically evaluate the interactions of this compound with a range of antibiotic classes. Such studies are crucial for identifying novel, effective combination therapies to combat the growing challenge of antimicrobial resistance.

References

Head-to-Head Comparison: Sulfaproxyline and Enrofloxacin Against Key Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Data-Driven Analysis for Researchers and Drug Development Professionals

The prudent use of antimicrobials in veterinary medicine is paramount to ensuring therapeutic efficacy while mitigating the development of resistance. This guide provides a comprehensive, head-to-head comparison of two commonly utilized antibacterial agents: Sulfaproxyline, a sulfonamide antibiotic, and Enrofloxacin, a fluoroquinolone. This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro efficacy supported by experimental data, and standardized testing methodologies.

Mechanisms of Action: A Tale of Two Targets

The antibacterial effects of this compound and Enrofloxacin are achieved through the disruption of distinct, vital bacterial processes.

This compound , as a member of the sulfonamide class, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][2][] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[1][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this critical metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication.[1][4][5]

Enrofloxacin , a fluoroquinolone, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[][7][8] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[][7] By inhibiting these topoisomerases, enrofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death.[7][9] This mechanism confers a bactericidal action against a broad spectrum of pathogens.[]

In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While direct head-to-head studies comparing this compound and Enrofloxacin are limited, this guide collates available data to provide a comparative overview. Due to the scarcity of specific data for this compound, data for potentiated sulfonamides (e.g., trimethoprim-sulfadiazine or trimethoprim-sulfamethoxazole) are included as a proxy for the sulfonamide class, with the understanding that the addition of a dihydrofolate reductase inhibitor enhances their activity.

Table 1: Comparative MIC Data (µg/mL) of Enrofloxacin and Potentiated Sulfonamides against Key Veterinary Pathogens

PathogenEnrofloxacin (MIC Range)Enrofloxacin (MIC₅₀)Enrofloxacin (MIC₉₀)Potentiated Sulfonamides (MIC Range)Potentiated Sulfonamides (MIC₅₀)Potentiated Sulfonamides (MIC₉₀)
Escherichia coli0.015 - >320.03 - 0.120.12 - 16≤0.12/2.3 - >4/76≤0.25/4.752/38 - >4/76
Salmonella spp.0.015 - 40.06 - 0.120.12 - 0.5≤0.5/9.5 - >4/76≤0.5/9.5≤0.5/9.5
Staphylococcus aureus0.06 - >320.12 - 0.250.25 - >32≤0.12/2.3 - >4/76≤0.25/4.750.5/9.5 - >4/76
Pasteurella multocida≤0.008 - 2≤0.015 - 0.030.03 - 0.06Not widely reportedNot widely reportedNot widely reported
Staphylococcus pseudintermedius0.06 - >40.12 - 0.250.5 - >4Not widely reportedNot widely reportedNot widely reported

Note: Data is compiled from multiple sources and represents a range of reported values. MIC values for potentiated sulfonamides are often presented as a ratio of trimethoprim to the sulfonamide component.

Experimental Protocols: Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of in vitro efficacy data, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST) in veterinary medicine, primarily outlined in the VET01 and VET01S documents.[10][11][12][13][14]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Prepare standardized bacterial inoculum (0.5 McFarland standard) prepare_antibiotic Prepare serial two-fold dilutions of This compound and Enrofloxacin in cation-adjusted Mueller-Hinton broth start->prepare_antibiotic inoculate Inoculate microtiter plate wells with bacterial suspension prepare_antibiotic->inoculate incubate Incubate plates at 35°C ± 2°C for 16-20 hours inoculate->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end Record MIC value read_results->end

Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a suitable broth.

  • Antimicrobial Dilution: Serial two-fold dilutions of this compound and enrofloxacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobials.

Workflow for Agar Disk Diffusion:

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Prepare standardized bacterial inoculum (0.5 McFarland standard) streak_plate Evenly streak the inoculum onto a Mueller-Hinton agar plate start->streak_plate apply_disks Apply paper disks impregnated with standardized concentrations of This compound and Enrofloxacin streak_plate->apply_disks incubate Incubate plates at 35°C ± 2°C for 16-24 hours apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition in millimeters incubate->measure_zones interpret Interpret results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI breakpoints measure_zones->interpret end Report susceptibility category interpret->end

Workflow for antimicrobial susceptibility testing using the agar disk diffusion method.

Key Steps:

  • Inoculum Preparation and Plating: A standardized bacterial inoculum is uniformly streaked across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a specific concentration of this compound and enrofloxacin are placed on the agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured. This diameter is then compared to established zone size interpretive charts from CLSI to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Enrofloxacin can be visualized through their respective signaling pathways within the bacterial cell.

This compound Signaling Pathway:

Sulfaproxyline_Pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate This compound This compound This compound->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Folic_Acid Folic Acid Metabolism Dihydrofolic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic) Folic_Acid->Bacterial_Growth Enrofloxacin_Pathway cluster_targets Bacterial DNA Replication Machinery Enrofloxacin Enrofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Enrofloxacin->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Enrofloxacin->Topoisomerase_IV Inhibition DNA_Replication DNA Replication and Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death (Bactericidal) DNA_Replication->Cell_Death

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Sulfaproxyline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Sulfaproxyline, a sulfonamide antibiotic, requires careful handling and disposal to mitigate potential risks. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use and dispose of them properly after handling the chemical.

  • Skin Protection: A laboratory coat and long-sleeved clothing are essential to prevent skin exposure.

Engineering Controls:

  • Ventilation: Handle this compound waste within a certified chemical fume hood to minimize the inhalation of any dust or aerosols.

In the event of a spill, immediately evacuate the area. For minor spills, use absorbent pads to clean the area, and for major spills, contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1] The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration for complete destruction.[1][2]

  • Waste Classification: The first step is to determine if the this compound waste is classified as hazardous. While this compound is not specifically listed as a hazardous waste, it is prudent to handle it as such due to its pharmacological activity and potential environmental effects.[3] It is best to consult with your institution's EHS department for a formal waste classification.[4]

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.[5]

    • Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[5]

  • Container Selection and Labeling:

    • Use a compatible, sealable, and leak-proof container for waste collection.[1] For solid waste, a securely sealed plastic bag or a lined container is appropriate. Liquid waste should be stored in a tightly sealed, compatible container.[5]

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date of accumulation, and any other information required by your institution.[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

    • This area should be away from incompatible materials and sources of ignition.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[5]

    • Provide the disposal contractor with the full chemical name and any available safety data.[5]

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Disposal of Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Once decontaminated, the empty container can be disposed of in the regular trash or recycled, depending on institutional policies. Scratch out all personal and chemical information from the label before disposal.[6]

Data on Pharmaceutical Waste Disposal

The following table summarizes the general categories of pharmaceutical waste and their typical disposal methods, providing a framework for understanding the appropriate handling of this compound waste.

Waste CategoryDescriptionTypical Disposal Method
Non-Hazardous Pharmaceutical Waste Medications that are not classified as hazardous under the Resource Conservation and Recovery Act (RCRA).Incineration or other approved treatment methods.[1]
RCRA Hazardous Pharmaceutical Waste Pharmaceuticals specifically listed by the EPA as hazardous or that exhibit hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).Must be treated at a permitted hazardous waste facility, typically through incineration.[1][2]
Controlled Substances Drugs regulated by the DEA due to their potential for abuse.Must be destroyed using DEA-approved methods that render them "non-retrievable," often through a reverse distributor.[1][4]
Trace Chemotherapy Waste Items such as empty vials, syringes, and IV bags that are contaminated with small amounts of chemotherapy drugs.Often disposed of in designated yellow containers for incineration.
Bulk Chemotherapy Waste Unused or partially used chemotherapy drugs.Managed as hazardous waste and disposed of in black containers for incineration.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated classify Classify Waste (Consult EHS) start->classify segregate Segregate Waste into Labeled, Compatible Container classify->segregate store Store in Designated Hazardous Waste Area segregate->store contact Contact EHS for Disposal Pickup store->contact document Document Waste Generation and Disposal contact->document end End: Proper Disposal document->end

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Sulfaproxyline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of Sulfaproxyline, a sulfonamide antibiotic. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE and safety measures.

Potential Hazard Engineering Controls Personal Protective Equipment (PPE) Safety Measures
Inhalation of dust/aerosol Use in a well-ventilated area with appropriate exhaust ventilation.[1]NIOSH-certified N95 respirator mask.[2]Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Eye Contact Use of a fume hood. Locate an eye-wash station nearby.[1]Wear protective eye protection or a face shield.[1]In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Skin Contact Use of a fume hood.Wear protective gloves and a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3]If on skin, wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1]
Ingestion N/AN/ADo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.

1. Preparation and Handling:

  • Pre-Handling: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Handling: Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1]

2. Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • The recommended storage temperature is 4°C.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • Store locked up.[1]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove any contact lenses and promptly call a physician.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting and call a physician.[1]

4. Disposal Plan:

  • Dispose of contents and container in accordance with local, state, and federal regulations.[1]

  • For unused medicine, it is recommended to remove it from its original container and mix it with an undesirable substance like used coffee grounds or kitty litter. This mixture should then be placed in a sealed bag or container before being discarded in the trash to prevent leakage and make it less appealing to children and pets.[4]

  • Before disposing of the original container, ensure all identifying information on the prescription label is scratched out to make it unreadable.[4]

This compound Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

Sulfaproxyline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal RiskAssessment Risk Assessment SelectPPE Select & Don PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Work Area SelectPPE->PrepWorkArea HandlingCompound Handle this compound PrepWorkArea->HandlingCompound Decontaminate Decontaminate Work Area HandlingCompound->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE DisposeWaste Dispose of Waste & Unused Compound DoffPPE->DisposeWaste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfaproxyline
Reactant of Route 2
Reactant of Route 2
Sulfaproxyline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。